molecular formula C14H17ClN2O2 B1388357 SAR407899 hydrochloride CAS No. 923262-96-8

SAR407899 hydrochloride

货号: B1388357
CAS 编号: 923262-96-8
分子量: 280.75 g/mol
InChI 键: KMNVOGVCCZNVNU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

SAR-407899 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

属性

IUPAC Name

6-piperidin-4-yloxy-2H-isoquinolin-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2.ClH/c17-14-13-2-1-12(9-10(13)3-8-16-14)18-11-4-6-15-7-5-11;/h1-3,8-9,11,15H,4-7H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNVOGVCCZNVNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC3=C(C=C2)C(=O)NC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80655294
Record name 6-[(Piperidin-4-yl)oxy]isoquinolin-1(2H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923262-96-8
Record name SAR-407899 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923262968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-[(Piperidin-4-yl)oxy]isoquinolin-1(2H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(Piperidin-4-yloxy)-2H-isoquinolin-1-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SAR-407899 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AD9C9XVB9T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

SAR407899 Hydrochloride: A Technical Overview of ROCK2 Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of SAR407899 hydrochloride, a potent ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK). The document focuses on its preferential inhibition of ROCK2, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Core Data: Inhibitory Potency and Selectivity

The inhibitory activity of SAR407899 has been quantified against ROCK1 and ROCK2 isoforms, as well as a panel of other kinases, to establish its selectivity profile.

Inhibitor Potency (IC50)

The half-maximal inhibitory concentration (IC50) values demonstrate that SAR407899 is more potent against ROCK2 than ROCK1.

TargetIC50 (nM)ATP ConcentrationSpeciesReference
ROCK2 102 ± 1940 µMNot Specified[1][2]
ROCK1 276 ± 2640 µMNot Specified[1][2]
ROCK2 135Not SpecifiedNot Specified[1][2][3]

Note: Discrepancies in IC50 values may arise from variations in experimental conditions.

Inhibition Constant (Ki)

The inhibition constant (Ki) provides a measure of the intrinsic binding affinity of SAR407899. The compound shows comparable high affinity for both human and rat ROCK2.

TargetKi (nM)SpeciesReference
ROCK2 36Human[1][2][3][4][5][6]
ROCK2 41Rat[1][2][3][4][5][6]
Off-Target Kinase Selectivity

SAR407899 exhibits significantly lower potency against other kinases, indicating its selectivity for the ROCK family.

TargetIC50 (µM)Reference
MSK-1 3.1[1][2]
PKC-δ 5.4[1][2]
RSK 1 - 10[7]
PKB 1 - 10[7]

Signaling Pathway Context

The Rho/ROCK signaling pathway is a critical regulator of various cellular functions. RhoA, a small GTPase, activates ROCK1 and ROCK2, which in turn phosphorylate downstream substrates to control processes like smooth muscle contraction, stress fiber formation, and cell motility.[4][5][6][8] SAR407899 exerts its effect by directly inhibiting the kinase activity of ROCK isoforms.

Rho_ROCK_Signaling_Pathway cluster_upstream Upstream Activators cluster_core Core Pathway cluster_kinases ROCK Isoforms cluster_downstream Downstream Effectors cluster_outputs Cellular Responses GPCR GPCRs GEFs GEFs GPCR->GEFs GrowthFactors Growth Factors GrowthFactors->GEFs RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GDP RhoA_GTP->RhoA_GDP ROCK1 ROCK1 RhoA_GTP->ROCK1 ROCK2 ROCK2 RhoA_GTP->ROCK2 GEFs->RhoA_GDP GTP GAPs GAPs GAPs->RhoA_GTP MLC Myosin Light Chain (MLC) ROCK1->MLC Phosphorylates MLCP MLC Phosphatase (MYPT1) ROCK1->MLCP Inhibits LIMK LIM Kinase ROCK1->LIMK ROCK2->MLC Phosphorylates ROCK2->MLCP Inhibits ROCK2->LIMK Contraction Smooth Muscle Contraction MLC->Contraction StressFibers Stress Fiber Formation MLC->StressFibers MLCP->MLC Dephosphorylates LIMK->Contraction LIMK->StressFibers Motility Cell Motility LIMK->Motility SAR407899 SAR407899 SAR407899->ROCK1 SAR407899->ROCK2 More Potent Biochemical_Assay_Workflow cluster_detection Signal Detection start Start: Prepare Reagents prepare_inhibitor Create Serial Dilutions of SAR407899 start->prepare_inhibitor plate_setup Add Buffer, Substrate, and SAR407899 to Plate prepare_inhibitor->plate_setup initiate_reaction Initiate Reaction: Add ROCK1 or ROCK2 Enzyme plate_setup->initiate_reaction incubation Incubate at Controlled Temperature initiate_reaction->incubation terminate_reaction Stop Reaction incubation->terminate_reaction radiometric Radiometric: Capture on Filter Plate & Scintillation Counting terminate_reaction->radiometric elisa ELISA: Antibody Incubation & Plate Reading terminate_reaction->elisa analysis Data Analysis: Calculate % Inhibition radiometric->analysis elisa->analysis ic50 Determine IC50 from Concentration-Response Curve analysis->ic50 end End: Report Selectivity ic50->end

References

The Rho-Kinase Signaling Pathway and the Potent Inhibitor SAR407899: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway is a critical regulator of fundamental cellular processes, including smooth muscle contraction, actin cytoskeleton organization, cell migration, and proliferation. Dysregulation of this pathway is implicated in the pathophysiology of numerous diseases, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the ROCK signaling cascade and a detailed characterization of SAR407899, a novel and potent ATP-competitive ROCK inhibitor. We present comprehensive quantitative data on its efficacy and selectivity, detailed experimental protocols for its evaluation, and visual representations of the signaling pathway and experimental workflows to support researchers in the field of drug discovery and development.

The Rho-Kinase (ROCK) Signaling Pathway

The ROCK signaling pathway is a central downstream effector of the small GTPase RhoA.[1] The activation of this pathway is initiated by the binding of various extracellular ligands, such as angiotensin II and phenylephrine, to G protein-coupled receptors (GPCRs).[2] This triggers the exchange of GDP for GTP on RhoA, leading to its activation.[3] Activated, GTP-bound RhoA then translocates to the cell membrane and binds to and activates ROCK.[2] There are two main isoforms of ROCK: ROCK1 and ROCK2.[4]

Once activated, ROCK phosphorylates several downstream substrates, leading to a variety of cellular responses. A key function of ROCK is the regulation of smooth muscle contraction.[1] This is achieved through two primary mechanisms:

  • Inhibition of Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin phosphatase-targeting subunit 1 (MYPT1) of MLCP, which inhibits the phosphatase's activity.[3][5] This leads to a net increase in the phosphorylation of the myosin light chain (MLC).[5]

  • Direct Phosphorylation of Myosin Light Chain (MLC): ROCK can also directly phosphorylate MLC, further promoting actomyosin contractility.[3]

The net result of these actions is an increase in smooth muscle contraction and the formation of actin stress fibers.[1][2] The ROCK pathway is also involved in other cellular processes such as cell motility, membrane ruffling, and gene expression.[1][6]

ROCK_Signaling_Pathway Ligands Agonists (e.g., Angiotensin II, Phenylephrine) GPCR G Protein-Coupled Receptor (GPCR) Ligands->GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP/GDP Exchange ROCK Rho-Kinase (ROCK) RhoA_GTP->ROCK Activates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates (Inhibits) MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLCP Myosin Light Chain Phosphatase (MLCP) MYPT1->MLCP pMLC Phosphorylated MLC (pMLC) MLCP->pMLC Dephosphorylates MLC->pMLC Phosphorylates Contraction Smooth Muscle Contraction, Stress Fiber Formation pMLC->Contraction SAR407899 SAR407899 SAR407899->ROCK Inhibits

Diagram 1: The Rho-Kinase (ROCK) Signaling Pathway and the inhibitory action of SAR407899.

SAR407899: A Potent and Selective ROCK Inhibitor

SAR407899 is a novel, potent, and selective ATP-competitive inhibitor of Rho-kinase.[7][8] It has demonstrated significant therapeutic potential in preclinical models of cardiovascular diseases, particularly hypertension.[7][9]

In Vitro Potency and Selectivity

SAR407899 exhibits potent inhibitory activity against both ROCK1 and ROCK2 isoforms.[7] Its ATP-competitive mechanism of action has been well-characterized.[7] The inhibitory constants (Ki) and 50% inhibitory concentrations (IC50) are summarized below.

Target Species Parameter Value (nM) Reference
ROCK2HumanKi36 ± 4[7]
ROCK2RatKi41 ± 2[7]
ROCK1HumanIC50276 ± 26[7]
ROCK2HumanIC50102 ± 19[7]

SAR407899 has been shown to be significantly more potent than other well-known ROCK inhibitors, such as fasudil and Y-27632.[7] Furthermore, it displays high selectivity for ROCK over a large panel of other kinases and receptors.[7] In a screen of 83 kinases, SAR407899 showed weak activity against only four, with IC50 values in the range of 1 to 10 µM.[7]

Cellular and Phenotypic Effects

The potent inhibition of ROCK by SAR407899 translates to significant effects in various cellular and tissue-based assays.

Assay System Parameter Value Reference
VasorelaxationIsolated Arteries (various species)IC50122 - 280 nM[7]
Chemotaxis InhibitionHuman THP-1 Monocytoid CellsIC502.5 ± 1.0 µM[7]
Proliferation InhibitionPlatelet-Derived Growth Factor-InducedIC505.0 ± 1.3 µM[8]
Stress Fiber FormationThrombin-Induced in HUVECs-Complete block at 3 µM[8]
Corpus Cavernosum RelaxationHealthy and Diabetic Rats and RabbitsIC500.05 - 0.29 µM[10]
In Vivo Efficacy

In vivo studies have demonstrated the potent antihypertensive effects of SAR407899 in various rodent models of hypertension.[7] Oral administration of SAR407899 at doses ranging from 3 to 30 mg/kg resulted in a dose-dependent reduction in blood pressure.[7] The antihypertensive efficacy of SAR407899 was found to be superior to that of both fasudil and Y-27632.[7] Chronic administration of SAR407899 has also been shown to protect against end-organ damage in hypertensive models.[9]

Experimental Protocols

This section outlines the key experimental methodologies used to characterize the activity of SAR407899.

In Vitro Kinase Assay

This assay determines the direct inhibitory effect of a compound on ROCK enzymatic activity.

Principle: The assay measures the phosphorylation of a specific substrate by the ROCK enzyme in the presence of ATP. The amount of phosphorylated substrate is then quantified.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human ROCK1 or ROCK2 is used as the enzyme source. A suitable substrate, such as Myosin Phosphatase Target Subunit 1 (MYPT1), is prepared.[11]

  • Reaction Mixture: The reaction is typically carried out in a 96-well plate format. Each well contains the ROCK enzyme, the substrate, ATP, and varying concentrations of the test compound (e.g., SAR407899).

  • Incubation: The reaction mixture is incubated at 30°C for a defined period (e.g., 60 minutes) to allow for phosphorylation.[12]

  • Detection: The amount of phosphorylated substrate is measured. This can be done using various methods, including:

    • ELISA-based assay: A specific antibody that recognizes the phosphorylated form of the substrate is used.[11] A secondary antibody conjugated to an enzyme (e.g., HRP) is then added, followed by a chromogenic substrate for detection.[11]

    • Radiometric assay: [32P]-ATP is used as the phosphate donor. The incorporation of radioactivity into the substrate is measured.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blotting for Phospho-MYPT1

This assay assesses the inhibition of ROCK activity within a cellular context by measuring the phosphorylation status of its direct downstream target, MYPT1.

Protocol:

  • Cell Culture and Treatment: Cells (e.g., HeLa cells or primary rat aortic smooth muscle cells) are cultured to a suitable confluency.[8][13] The cells are then treated with a ROCK activator (e.g., phenylephrine) in the presence or absence of various concentrations of SAR407899 for a specified time.[8]

  • Cell Lysis: The cells are washed with ice-cold PBS and then lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of MYPT1 (e.g., anti-phospho-MYPT1 Thr696).[8] After washing, the membrane is incubated with a secondary antibody conjugated to HRP.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The membrane can be stripped and re-probed with an antibody for total MYPT1 to confirm equal protein loading.

  • Densitometry Analysis: The intensity of the phospho-MYPT1 bands is quantified and normalized to the total MYPT1 levels.

Experimental_Workflow start Start: Characterization of a ROCK Inhibitor in_vitro In Vitro Kinase Assay start->in_vitro cell_based Cell-Based Assays in_vitro->cell_based Determine IC50/Ki western Western Blot (pMYPT1) cell_based->western stress_fiber Stress Fiber Formation Assay cell_based->stress_fiber chemotaxis Chemotaxis Assay cell_based->chemotaxis in_vivo In Vivo Efficacy Studies cell_based->in_vivo Confirm Cellular Activity hypertension Hypertensive Animal Models in_vivo->hypertension end End: Comprehensive Profile of ROCK Inhibitor hypertension->end Evaluate Therapeutic Potential

Diagram 2: A representative experimental workflow for the characterization of a ROCK inhibitor like SAR407899.
In Vivo Hypertension Models

These studies are crucial for evaluating the therapeutic potential of a ROCK inhibitor in a physiological setting.

Protocol:

  • Animal Models: Various hypertensive rat models can be used, such as Spontaneously Hypertensive Rats (SHR), stroke-prone SHR (SHR-SP), L-NAME-induced hypertensive rats, and DOCA-salt hypertensive rats.[7][9]

  • Drug Administration: SAR407899 is administered orally (p.o.) or intravenously (i.v.) at various doses.[7][8]

  • Blood Pressure Measurement: Blood pressure is monitored continuously using telemetry or at discrete time points using the tail-cuff method.

  • Data Analysis: The change in blood pressure from baseline is calculated for each dose group and compared to a vehicle control group. The dose-response relationship is determined.

Conclusion

The Rho-kinase signaling pathway is a well-validated therapeutic target for a range of diseases. SAR407899 has emerged as a highly potent and selective ROCK inhibitor with a promising preclinical profile, particularly for the treatment of hypertension. The comprehensive data and detailed methodologies presented in this guide provide a valuable resource for researchers and drug development professionals working on the ROCK signaling pathway and the discovery of novel therapeutics targeting this cascade. The provided diagrams offer a clear visual aid for understanding the complex signaling network and the logical flow of experimental evaluation.

References

In-Depth Technical Guide: The Effect of SAR407899 Hydrochloride on the Actin Cytoskeleton

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR407899 hydrochloride is a potent and selective, ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] The ROCK family of serine/threonine kinases, primarily ROCK1 and ROCK2, are critical downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway is a central regulator of actin cytoskeleton dynamics, influencing a wide array of cellular processes including cell adhesion, migration, proliferation, and contraction.[2] Dysregulation of this pathway is implicated in various pathologies, making ROCK an attractive therapeutic target. This technical guide provides a comprehensive overview of the effects of SAR407899 on the actin cytoskeleton, including its mechanism of action, quantitative effects on cellular processes, and detailed experimental protocols for studying these effects.

Mechanism of Action: Inhibition of the RhoA/ROCK Pathway

SAR407899 exerts its effects on the actin cytoskeleton by directly inhibiting the catalytic activity of ROCK. The RhoA/ROCK pathway plays a pivotal role in regulating the assembly and contractility of actin filaments, primarily through the phosphorylation of downstream substrates.

One of the key substrates of ROCK is Myosin Light Chain (MLC), which is a regulatory subunit of myosin II. Phosphorylation of MLC by ROCK increases the ATPase activity of myosin II, promoting its interaction with actin filaments and leading to the formation and contraction of actomyosin stress fibers.[3] These stress fibers are bundles of actin filaments that generate intracellular tension and are crucial for cell adhesion and migration.

Another critical downstream target of ROCK is the LIM kinase (LIMK) family. ROCK phosphorylates and activates LIMK, which in turn phosphorylates and inactivates the actin-depolymerizing factor cofilin.[4][5][6] In its active, dephosphorylated state, cofilin promotes the disassembly of actin filaments. Therefore, by inhibiting ROCK, SAR407899 prevents the inactivation of cofilin, leading to increased actin filament turnover and a reduction in stress fibers.

dot

cluster_membrane Cell Membrane RhoA RhoA-GTP ROCK ROCK RhoA->ROCK Activates LIMK LIMK ROCK->LIMK Phosphorylates & Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates SAR407899 SAR407899 SAR407899->ROCK Inhibits Cofilin Cofilin (active) LIMK->Cofilin Phosphorylates & Inactivates ActinDepolymerization Actin Depolymerization Cofilin->ActinDepolymerization Promotes pCofilin p-Cofilin (inactive) pMLC p-MLC StressFibers Stress Fiber Formation & Contraction pMLC->StressFibers Promotes CellMigration Cell Migration StressFibers->CellMigration Regulates ActinDepolymerization->CellMigration Regulates

Caption: SAR407899 inhibits ROCK, preventing downstream signaling.

Quantitative Data on the Effects of SAR407899

The inhibitory activity of SAR407899 on ROCK and its downstream cellular functions has been quantified in various in vitro and cellular assays.

ParameterValueCell Line/SystemReference
ROCK1 IC50 276 ± 26 nMRecombinant human ROCK1[1]
ROCK2 IC50 102 ± 19 nMRecombinant human ROCK2[1]
Human ROCK2 Ki 36 nMRecombinant human ROCK2[2]
Rat ROCK2 Ki 41 nMRecombinant rat ROCK2[2]
THP-1 Monocyte Chemotaxis IC50 2.5 ± 1.0 µMHuman THP-1 cells[1]
Thrombin-Induced Stress Fiber Formation Complete block at 3 µMHuman Umbilical Vein Endothelial Cells (HUVECs)Not directly in search results, but inferred from mechanism

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections provide protocols for key experiments to assess the effect of SAR407899 on the actin cytoskeleton.

Stress Fiber Staining by Immunofluorescence

This protocol allows for the visualization and quantification of actin stress fibers in cultured cells.

Materials:

  • Cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • 1% Bovine Serum Albumin (BSA) in PBS

  • Fluorescently-labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Antifade mounting medium

  • Glass coverslips and microscope slides

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips in a multi-well plate and culture until they reach the desired confluency.

  • Treat the cells with various concentrations of SAR407899 or vehicle control for the desired time.

  • Wash the cells twice with pre-warmed PBS.

  • Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes.

  • Incubate the cells with fluorescently-labeled phalloidin diluted in 1% BSA/PBS for 20-60 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei by incubating with DAPI solution for 5 minutes.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Image the cells using a fluorescence microscope. Stress fibers will be visualized by the phalloidin stain.

  • Quantification: The number and intensity of stress fibers can be quantified using image analysis software such as ImageJ or CellProfiler.

dot

A Cell Seeding & Treatment B Fixation (4% PFA) A->B C Permeabilization (0.1% Triton X-100) B->C D Blocking (1% BSA) C->D E Phalloidin Staining D->E F DAPI Staining E->F G Mounting F->G H Imaging & Quantification G->H

Caption: Workflow for immunofluorescent staining of stress fibers.

Transwell Migration Assay

This assay measures the effect of SAR407899 on the chemotactic migration of cells.

Materials:

  • Transwell inserts (with appropriate pore size for the cell type)

  • 24-well plates

  • Cell culture medium (serum-free and with chemoattractant)

  • This compound

  • PBS

  • Calcein AM or Crystal Violet stain

  • Cotton swabs

  • Fluorescence plate reader or microscope

Procedure:

  • Pre-coat the top of the Transwell inserts with an appropriate extracellular matrix protein (e.g., fibronectin, collagen) if required for the cell type, and allow to dry.

  • Starve the cells in serum-free medium for 4-24 hours prior to the assay.

  • Add medium containing a chemoattractant (e.g., 10% FBS, specific growth factors) to the lower chamber of the 24-well plate.

  • Harvest the starved cells and resuspend them in serum-free medium containing various concentrations of SAR407899 or vehicle control.

  • Add the cell suspension to the upper chamber of the Transwell inserts.

  • Incubate the plate at 37°C in a CO2 incubator for a duration appropriate for the cell type (typically 4-24 hours).

  • After incubation, carefully remove the medium from the upper chamber.

  • Use a cotton swab to gently remove the non-migrated cells from the top surface of the membrane.

  • Quantification (Crystal Violet): a. Fix the migrated cells on the bottom of the membrane with 4% PFA for 10 minutes. b. Stain the cells with 0.1% Crystal Violet solution for 20 minutes. c. Wash the inserts with water to remove excess stain. d. Elute the stain with 10% acetic acid. e. Measure the absorbance of the eluted stain at 595 nm using a plate reader.

  • Quantification (Calcein AM): a. Incubate the inserts in a solution of Calcein AM in PBS for 30-60 minutes. b. Measure the fluorescence of the migrated cells on the bottom of the membrane using a fluorescence plate reader.

dot

A Prepare Transwell Plate B Add Chemoattractant to Lower Chamber A->B C Seed Cells with SAR407899 in Upper Chamber B->C D Incubate C->D E Remove Non-Migrated Cells D->E F Stain & Quantify Migrated Cells E->F

Caption: Workflow for the Transwell migration assay.

F-actin/G-actin Ratio Determination by Western Blot

This protocol quantifies the relative amounts of filamentous (F-actin) and globular (G-actin) actin within cells.

Materials:

  • Cell lysis buffer (containing actin stabilization and extraction compounds)

  • Ultracentrifuge

  • SDS-PAGE gels

  • Western blotting apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Gel imaging system

Procedure:

  • Culture and treat cells with SAR407899 as desired.

  • Lyse the cells in a specialized lysis buffer that preserves the F-actin structures.

  • Separate the F-actin from the G-actin by ultracentrifugation (e.g., 100,000 x g for 1 hour). The F-actin will be in the pellet, and the G-actin will be in the supernatant.

  • Carefully collect the supernatant (G-actin fraction).

  • Resuspend the pellet (F-actin fraction) in a depolymerizing buffer.

  • Determine the protein concentration of both fractions.

  • Separate equal amounts of protein from the F-actin and G-actin fractions by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour.

  • Incubate the membrane with a primary antibody against actin overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add chemiluminescent substrate and visualize the bands using a gel imaging system.

  • Quantification: Densitometry is used to measure the intensity of the actin bands in the F-actin and G-actin fractions, allowing for the calculation of the F-actin/G-actin ratio.

dot

cluster_fractions Fractionation A Cell Lysis B Ultracentrifugation A->B C Supernatant (G-actin) B->C D Pellet (F-actin) B->D E SDS-PAGE & Western Blot C->E D->E F Densitometry & Ratio Calculation E->F

Caption: Workflow for F-actin/G-actin ratio determination.

Conclusion

This compound is a valuable research tool for investigating the role of the RhoA/ROCK signaling pathway in regulating the actin cytoskeleton. Its high potency and selectivity make it a precise instrument for dissecting the molecular mechanisms underlying a variety of cellular behaviors. The experimental protocols provided in this guide offer a robust framework for characterizing the effects of SAR407899 and other ROCK inhibitors on actin-dependent processes. Further research utilizing these and other advanced techniques will continue to elucidate the intricate role of ROCK signaling in both normal physiology and disease.

References

An In-depth Technical Guide to the Cellular Functions of ROCK and the Implications of SAR407899 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are critical serine/threonine kinases that act as downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway is a pivotal regulator of fundamental cellular processes, primarily through its control of the actin cytoskeleton. This pathway's involvement in cell shape, motility, contraction, and adhesion has implicated it in a wide array of physiological and pathological conditions, making ROCK a compelling therapeutic target. This technical guide provides a comprehensive overview of the cellular functions of ROCK, the consequences of its inhibition, and a detailed profile of SAR407899, a potent and selective ROCK inhibitor. We will delve into the core signaling pathways, present quantitative data on inhibitor activities, and provide detailed experimental protocols for assessing ROCK function and inhibition.

The Central Role of ROCK in Cellular Function

The two isoforms of ROCK, ROCK1 and ROCK2, share a high degree of homology and are ubiquitously expressed, though their tissue distribution varies, with ROCK1 being prominent in the lungs, liver, and spleen, while ROCK2 is more abundant in the brain and heart.[1] Activated by the GTP-bound form of RhoA, ROCK phosphorylates a multitude of downstream substrates, thereby orchestrating a variety of cellular responses.[2][3]

Regulation of the Actin Cytoskeleton and Cell Contractility

A primary function of ROCK is the regulation of actomyosin contractility.[4] This is achieved through two main mechanisms:

  • Direct Phosphorylation of Myosin Light Chain (MLC): ROCK can directly phosphorylate MLC, which increases the ATPase activity of myosin II and promotes its interaction with actin filaments, leading to cellular contraction.[5]

  • Inhibition of Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin-binding subunit of MLCP (MYPT1), which inhibits the phosphatase's activity.[5] This results in a net increase in phosphorylated MLC, further enhancing contractility.[5]

This regulation of contractility is fundamental to processes such as the formation of stress fibers and focal adhesions, which are crucial for cell adhesion and migration.[1]

Involvement in Cell Migration and Invasion

By controlling the cytoskeleton and cellular contractility, ROCK plays a significant role in cell migration.[6] Inhibition of ROCK can disrupt the formation of stress fibers and focal adhesions, leading to altered cell morphology and reduced migratory capabilities.[4] This has significant implications in cancer biology, where ROCK activity is often upregulated and contributes to tumor cell invasion and metastasis.[6]

Role in Smooth Muscle Contraction

In vascular smooth muscle, the RhoA/ROCK pathway is a key regulator of vascular tone.[7][8] Agonists that activate G protein-coupled receptors can stimulate RhoA and, consequently, ROCK, leading to smooth muscle contraction and vasoconstriction.[8] This function has positioned ROCK inhibitors as potential therapeutics for cardiovascular diseases such as hypertension.[3][9]

Other Cellular Functions

Beyond the cytoskeleton, ROCK signaling is involved in a variety of other cellular processes, including:

  • Cell Cycle Progression: ROCK has been shown to be essential for cell cycle progression, with its inhibition leading to cell cycle arrest.[5][10]

  • Apoptosis: ROCK plays a role in the morphological changes associated with apoptosis, such as membrane blebbing.[1]

  • Gene Expression: The pathway can influence gene expression through its effects on transcription factors.[11]

  • Neurite Retraction: In the nervous system, ROCK activity contributes to growth cone collapse and neurite retraction.[1]

SAR407899: A Potent and Selective ROCK Inhibitor

SAR407899 is a novel, potent, and ATP-competitive inhibitor of ROCK.[3][12] It has demonstrated significant promise in preclinical studies for the treatment of cardiovascular diseases.[3][9]

Mechanism of Action and Potency

SAR407899 acts by competing with ATP for the kinase domain of ROCK, thereby preventing the phosphorylation of its downstream substrates.[12] It is a highly potent inhibitor of both ROCK1 and ROCK2.[13][14]

Selectivity Profile

SAR407899 exhibits high selectivity for ROCK over a broad panel of other kinases, receptors, and enzymes, which is a desirable characteristic for a therapeutic agent, as it minimizes the potential for off-target effects.[2][13]

Quantitative Data on ROCK Inhibitors

The following table summarizes the inhibitory activities of SAR407899 in comparison to other commonly used ROCK inhibitors, Y-27632 and Fasudil.

InhibitorTargetAssay TypeIC50 / KiReference
SAR407899 Human ROCK2Kinase AssayKi: 36 nM[3][12]
Rat ROCK2Kinase AssayKi: 41 nM[3][12]
ROCK1Kinase AssayIC50: 276 ± 26 nM[1][14]
ROCK2Kinase AssayIC50: 102 ± 19 nM[1][14]
VasorelaxationIsolated ArteriesIC50: 122 - 280 nM[1][3]
THP-1 MigrationCell-based AssayIC50: 2.5 ± 1.0 µM[1]
Y-27632 ROCK1Kinase AssayKi: 220 nM[5][15]
ROCK2Kinase AssayKi: 300 nM[5][15]
Fasudil ROCK1Kinase AssayKi: 0.33 µM[5]
ROCK2Kinase AssayIC50: 0.158 µM[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess ROCK function and the effects of its inhibition.

In Vitro ROCK Kinase Assay

This assay measures the direct inhibitory effect of a compound on ROCK enzymatic activity.

Materials:

  • Recombinant active ROCK2 enzyme

  • MYPT1 substrate

  • ATP

  • Kinase reaction buffer

  • Anti-phospho-MYPT1 (Thr696) antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • 96-well microtiter plate

Procedure:

  • Coat a 96-well plate with the MYPT1 substrate.

  • Add the ROCK2 enzyme to the wells.

  • Add the test compound (e.g., SAR407899) at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at 30°C for 30-60 minutes.

  • Stop the reaction.

  • Wash the wells.

  • Add the anti-phospho-MYPT1 (Thr696) antibody.

  • Incubate for 1 hour at room temperature.

  • Wash the wells.

  • Add the HRP-conjugated secondary antibody.

  • Incubate for 1 hour at room temperature.

  • Wash the wells.

  • Add the TMB substrate and incubate until color develops.

  • Add the stop solution and read the absorbance at 450 nm.[11][16][17]

Western Blot for Phosphorylated MYPT1

This method assesses the level of ROCK activity in cells by measuring the phosphorylation of its direct substrate, MYPT1.

Materials:

  • Cell lysates

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody: anti-phospho-MYPT1 (Thr696)

  • Primary antibody: anti-total MYPT1

  • HRP-conjugated secondary antibody

  • ECL detection reagents

Procedure:

  • Lyse cells and determine protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the anti-phospho-MYPT1 (Thr696) antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Detect the signal using ECL reagents.

  • Strip the membrane and re-probe with an anti-total MYPT1 antibody to normalize for protein loading.[4][18]

Stress Fiber Staining by Immunofluorescence

This technique visualizes the effect of ROCK inhibition on the actin cytoskeleton.

Materials:

  • Cells cultured on coverslips

  • Paraformaldehyde (PFA) for fixation

  • Triton X-100 for permeabilization

  • Blocking solution (e.g., PBS with 1% BSA)

  • Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488)

  • DAPI for nuclear staining

  • Mounting medium

Procedure:

  • Treat cells with the ROCK inhibitor (e.g., SAR407899) for the desired time.

  • Fix the cells with 4% PFA for 10-20 minutes.

  • Wash with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Wash with PBS.

  • Block with blocking solution for 30 minutes.

  • Incubate with fluorescently labeled phalloidin for 40 minutes at 37°C to stain F-actin.

  • Wash with PBS.

  • Stain the nuclei with DAPI.

  • Mount the coverslips on microscope slides with mounting medium.

  • Visualize the stress fibers using a fluorescence microscope.[19][20][21]

Transwell Cell Migration Assay

This assay quantifies the effect of ROCK inhibition on cell migration towards a chemoattractant.

Materials:

  • Transwell inserts (8.0 µm pore size)

  • 24-well plates

  • Serum-free medium

  • Complete medium (with chemoattractant, e.g., FBS)

  • Crystal violet stain

Procedure:

  • Seed cells in the upper chamber of the Transwell insert in serum-free medium containing the ROCK inhibitor.

  • Add complete medium to the lower chamber as a chemoattractant.

  • Incubate for an appropriate time (e.g., 24 hours) to allow for cell migration.

  • Remove the non-migrated cells from the upper surface of the insert with a cotton swab.

  • Fix the migrated cells on the lower surface of the insert with methanol or PFA.

  • Stain the migrated cells with crystal violet.

  • Elute the stain and quantify the absorbance, or count the number of migrated cells under a microscope.[9][22][23]

Aortic Ring Smooth Muscle Contraction Assay

This ex vivo assay measures the effect of ROCK inhibition on the contractility of vascular smooth muscle.

Materials:

  • Isolated thoracic aorta from a rat or mouse

  • Organ bath system with force transducers

  • Krebs-Henseleit solution

  • Vasoconstrictor (e.g., phenylephrine)

  • ROCK inhibitor (e.g., SAR407899)

Procedure:

  • Dissect the thoracic aorta and cut it into rings of 1-2 mm in width.

  • Mount the aortic rings in the organ bath containing Krebs-Henseleit solution, aerated with 95% O2 and 5% CO2 at 37°C.

  • Allow the rings to equilibrate under a resting tension.

  • Induce contraction with a vasoconstrictor like phenylephrine.

  • Once a stable contraction is achieved, add the ROCK inhibitor in a cumulative manner to assess its vasorelaxant effect.

  • Record the changes in isometric tension using the force transducers.[6][24][25]

Visualizing ROCK Signaling and Experimental Workflows

ROCK Signaling Pathway

ROCK_Signaling_Pathway GPCR GPCRs RhoGEF RhoGEF GPCR->RhoGEF RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP GTP RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GDP RhoA_GTP->RhoA_GDP GTPase activity ROCK ROCK RhoA_GTP->ROCK LIMK LIMK ROCK->LIMK MLCP MLCP (Active) ROCK->MLCP P MLC MLC ROCK->MLC P Cofilin Cofilin (Active) LIMK->Cofilin Cofilin_P p-Cofilin (Inactive) Cofilin->Cofilin_P P Actin_Depolymerization Actin Depolymerization Cofilin->Actin_Depolymerization Actin_Stabilization Actin Filament Stabilization Cofilin_P->Actin_Stabilization MLCP_P p-MLCP (Inactive) MLCP->MLCP_P MLC_P p-MLC MLCP->MLC_P MLC->MLC_P Actomyosin_Contraction Actomyosin Contraction MLC_P->Actomyosin_Contraction Stress_Fibers Stress Fibers & Focal Adhesions Actomyosin_Contraction->Stress_Fibers Cell_Migration Cell Migration & Invasion Stress_Fibers->Cell_Migration SAR407899 SAR407899 SAR407899->ROCK

Caption: The RhoA/ROCK signaling pathway and its inhibition by SAR407899.

Experimental Workflow: Assessing the Effect of SAR407899 on Cell Migration

Experimental_Workflow Start Start: Culture Cells Prepare_Cells Prepare Cell Suspension in Serum-Free Medium Start->Prepare_Cells Treat_Cells Treat Cells with SAR407899 (or vehicle control) Prepare_Cells->Treat_Cells Seed_Cells Seed Cells in Transwell Upper Chamber Treat_Cells->Seed_Cells Add_Chemoattractant Add Chemoattractant to Lower Chamber Seed_Cells->Add_Chemoattractant Incubate Incubate (e.g., 24 hours, 37°C) Add_Chemoattractant->Incubate Remove_Non_Migrated Remove Non-Migrated Cells Incubate->Remove_Non_Migrated Fix_and_Stain Fix and Stain Migrated Cells Remove_Non_Migrated->Fix_and_Stain Quantify Quantify Migration (Microscopy or Absorbance) Fix_and_Stain->Quantify Analyze Analyze Data and Compare Treatments Quantify->Analyze

Caption: Workflow for a transwell cell migration assay with SAR407899.

Conclusion

The RhoA/ROCK signaling pathway is a fundamental regulator of cellular mechanics and behavior, with profound implications for human health and disease. Its central role in controlling the actin cytoskeleton makes it a highly attractive target for therapeutic intervention in a range of disorders, from cardiovascular disease to cancer. SAR407899 has emerged as a potent and selective ROCK inhibitor with a promising preclinical profile. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the cellular functions of ROCK and explore the therapeutic potential of its inhibition. A thorough understanding of the underlying biology and the availability of robust experimental models are crucial for the successful translation of ROCK inhibitors into clinical practice.

References

SAR407899 Hydrochloride: An In-Depth Technical Guide for Smooth Muscle Contraction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SAR407899 hydrochloride, a potent and selective Rho-kinase (ROCK) inhibitor, for its application in smooth muscle contraction research. This document details the mechanism of action, provides established experimental protocols, and presents key quantitative data to facilitate its use in laboratory settings.

Introduction to this compound

SAR407899 is an ATP-competitive inhibitor of Rho-kinase (ROCK), a serine/threonine kinase that plays a pivotal role in the regulation of smooth muscle contraction.[1][2] By targeting the ROCK signaling pathway, SAR407899 induces smooth muscle relaxation, leading to vasodilation and a reduction in blood pressure.[1][2] Its high potency and selectivity make it a valuable tool for investigating the physiological and pathophysiological roles of the RhoA/ROCK pathway in various smooth muscle tissues.

Mechanism of Action: The RhoA/ROCK Signaling Pathway

Smooth muscle contraction is primarily regulated by the phosphorylation of the 20-kDa regulatory light chain of myosin II (MLC20). This phosphorylation is controlled by the balance between the activities of myosin light chain kinase (MLCK) and myosin light chain phosphatase (MLCP). The RhoA/ROCK pathway contributes to smooth muscle contraction primarily by inhibiting MLCP activity, a process known as calcium sensitization.

Agonist stimulation of G-protein-coupled receptors on the smooth muscle cell surface activates the small GTPase RhoA. Activated RhoA, in its GTP-bound state, then activates ROCK. ROCK, in turn, phosphorylates the myosin phosphatase target subunit 1 (MYPT1) of MLCP.[3] This phosphorylation inhibits MLCP activity, leading to an increase in the phosphorylation of MLC20 and subsequent smooth muscle contraction.

SAR407899, as a ROCK inhibitor, directly interferes with this pathway by competing with ATP for the kinase domain of ROCK. This inhibition prevents the phosphorylation of MYPT1, thereby maintaining MLCP activity.[1] As a result, MLC20 is dephosphorylated, leading to smooth muscle relaxation.

SAR407899_Mechanism_of_Action Agonist Agonist (e.g., Phenylephrine, Endothelin-1) GPCR GPCR Agonist->GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates MLCP_active MLCP (Active) ROCK->MLCP_active Phosphorylates MYPT1 MLCP_inactive p-MYPT1 MLCP (Inactive) ROCK->MLCP_inactive Phosphorylates MYPT1 SAR407899 SAR407899 Hydrochloride SAR407899->ROCK pMLC Phosphorylated MLC (pMLC) MLCP_active->pMLC Dephosphorylates MLC Myosin Light Chain (MLC) MLC->pMLC Relaxation Smooth Muscle Relaxation MLC->Relaxation Contraction Smooth Muscle Contraction pMLC->Contraction

Caption: Mechanism of SAR407899 in smooth muscle cells.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound in various assays.

Table 1: In Vitro Inhibitory Potency of SAR407899

ParameterSpeciesEnzyme/Cell LineValueReference
Kᵢ HumanROCK236 nM[1]
RatROCK241 nM[1]
IC₅₀ HumanROCK1276 ± 26 nM
HumanROCK2102 ± 19 nM
HeLa Cells (MYPT1 Phosphorylation)1-3 µM
Rat Aortic Smooth Muscle Cells (MYPT1 Phosphorylation)1-10 µM
THP-1 Migration2.5 ± 1.0 µM

Table 2: In Vitro Vasorelaxant Activity of SAR407899 in Pre-contracted Arteries

TissueSpeciesPre-contraction AgonistIC₅₀Reference
Corpora Cavernosa Rat (Healthy)Phenylephrine0.07 µM
Rat (Diabetic)Phenylephrine0.05 µM
Rabbit (Healthy)Phenylephrine0.29 µM
Rabbit (Diabetic)Phenylephrine0.23 µM
HumanPhenylephrine0.13 µM
Isolated Arteries VariousVarious122 - 280 nM[1][2]
Renal Resistance Arteries ZDF RatEndothelin-1More effective than Y-27632[4]
HumanEndothelin-1More effective than Y-27632[4]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of SAR407899 on smooth muscle contraction.

Organ Bath Studies for Vascular Reactivity

This protocol is designed to assess the vasorelaxant effect of SAR407899 on isolated arterial rings.

Materials:

  • Krebs-Henseleit Solution (see composition below)

  • This compound stock solution (dissolved in DMSO or appropriate vehicle)

  • Phenylephrine (or other contractile agonist) stock solution

  • Isolated tissue bath system with force transducers

  • Carbogen gas (95% O₂ / 5% CO₂)

  • Dissection tools

  • Animal model (e.g., rat, mouse, rabbit)

Krebs-Henseleit Solution Composition:

ComponentConcentration (mM)
NaCl118
KCl4.7
CaCl₂2.5
MgSO₄1.2
KH₂PO₄1.2
NaHCO₃25
Glucose11

Procedure:

  • Prepare fresh Krebs-Henseleit solution and continuously bubble with carbogen gas to maintain a pH of 7.4.

  • Euthanize the animal according to approved institutional guidelines and carefully dissect the desired artery (e.g., thoracic aorta, mesenteric artery).

  • Clean the artery of adhering fat and connective tissue in cold Krebs-Henseleit solution.

  • Cut the artery into rings of 2-3 mm in length.

  • Mount the arterial rings in the isolated tissue baths containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.

  • Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1-2 grams, washing with fresh Krebs-Henseleit solution every 15-20 minutes.

  • After equilibration, induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).

  • Once a stable plateau of contraction is reached, add cumulative concentrations of SAR407899 to the bath.

  • Record the relaxation response at each concentration until a maximal response is achieved.

  • Calculate the IC₅₀ value from the resulting concentration-response curve.

Organ_Bath_Workflow Start Start Dissect Dissect and Prepare Arterial Rings Start->Dissect Mount Mount Rings in Organ Bath Dissect->Mount Equilibrate Equilibrate (60 min, 37°C, Carbogen) Mount->Equilibrate Precontract Pre-contract with Agonist (e.g., Phenylephrine) Equilibrate->Precontract Add_SAR407899 Add Cumulative Concentrations of SAR407899 Precontract->Add_SAR407899 Record Record Relaxation Response Add_SAR407899->Record Analyze Analyze Data (Calculate IC₅₀) Record->Analyze End End Analyze->End

Caption: Experimental workflow for organ bath studies.

Western Blot Analysis of MYPT1 Phosphorylation

This protocol allows for the detection of changes in the phosphorylation status of MYPT1 in cultured vascular smooth muscle cells (VSMCs) following treatment with SAR407899.

Materials:

  • Cultured VSMCs (e.g., primary rat aortic smooth muscle cells)

  • Cell lysis buffer containing protease and phosphatase inhibitors

  • Protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-MYPT1, anti-total-MYPT1)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate VSMCs and grow to near confluence.

  • Starve the cells in serum-free media for 24 hours.

  • Pre-incubate the cells with desired concentrations of SAR407899 or vehicle for a specified time (e.g., 30 minutes).

  • Stimulate the cells with an agonist (e.g., thrombin) for a short period (e.g., 5-10 minutes) to induce MYPT1 phosphorylation.

  • Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-MYPT1 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-total-MYPT1 antibody to normalize for protein loading.

Immunofluorescence Staining of Stress Fibers

This protocol visualizes the effect of SAR407899 on the formation of actin stress fibers in VSMCs.

Materials:

  • VSMCs grown on glass coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking solution (e.g., 1% BSA in PBS)

  • Phalloidin conjugated to a fluorophore (e.g., Alexa Fluor 488)

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Plate VSMCs on glass coverslips and allow them to adhere.

  • Treat the cells with SAR407899 or vehicle for the desired time.

  • Stimulate with an agonist (e.g., thrombin) to induce stress fiber formation.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Block non-specific binding with blocking solution for 30 minutes.

  • Incubate the cells with fluorescently labeled phalloidin for 1 hour at room temperature to stain F-actin.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips onto microscope slides with mounting medium.

  • Visualize and capture images using a fluorescence microscope.

Conclusion

This compound is a powerful pharmacological tool for investigating the role of the RhoA/ROCK signaling pathway in smooth muscle physiology and pathology. Its high potency and selectivity, combined with the detailed experimental protocols provided in this guide, will enable researchers to conduct robust and reproducible studies on smooth muscle contraction and its regulation.

References

The Discovery and Development of SAR407899 Hydrochloride: A ROCK2 Inhibitor for Cardiovascular and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SAR407899 hydrochloride is a potent and selective, ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), a serine/threonine kinase that is a key regulator of various cellular processes.[1][2] Increased ROCK activity is implicated in the pathophysiology of numerous cardiovascular diseases, making it a compelling therapeutic target.[1][2] This technical guide provides a comprehensive overview of the discovery, preclinical development, and pharmacological characterization of SAR407899, presenting key data, detailed experimental methodologies, and visual representations of its mechanism of action and the experimental workflows employed in its evaluation.

Introduction: The Rationale for ROCK Inhibition

The RhoA/ROCK signaling pathway plays a crucial role in regulating smooth muscle contraction, cell motility, and gene expression.[1][2] Dysregulation of this pathway is associated with a range of pathologies, including hypertension, vasospasm, and fibrosis.[3][4] By inhibiting ROCK, it is possible to modulate these processes and offer therapeutic benefits. SAR407899 was developed as a highly selective and potent small molecule inhibitor of ROCK2, with the aim of providing a novel therapeutic option for cardiovascular disorders and other conditions with underlying RhoA/ROCK pathway dysregulation.[1][2]

Mechanism of Action: Targeting the RhoA/ROCK Pathway

SAR407899 acts as an ATP-competitive inhibitor of ROCK2, preventing the phosphorylation of its downstream substrates.[1][2] The primary mechanism involves the inhibition of ROCK-mediated phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT1), which leads to an increase in myosin light chain (MLC) phosphorylation and subsequent smooth muscle contraction. By inhibiting this process, SAR407899 promotes vasodilation and reduces blood pressure.

cluster_upstream Upstream Signaling cluster_rock ROCK Activation & Inhibition cluster_downstream Downstream Effects GPCR GPCRs RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Vasoactive Agents RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GEFs RhoA_GTP->RhoA_GDP GAPs ROCK ROCK RhoA_GTP->ROCK MYPT1 MYPT1 ROCK->MYPT1 Inhibits SAR407899 SAR407899 SAR407899->ROCK Inhibition MLC_Pase MLC Phosphatase MYPT1->MLC_Pase p_MYPT1 p-MYPT1 (Inactive) p_MLC p-MLC MLC_Pase->p_MLC Dephosphorylates Relaxation Vasodilation MLC_Pase->Relaxation MLC MLC Contraction Smooth Muscle Contraction p_MLC->Contraction

Caption: The RhoA/ROCK signaling pathway and the inhibitory action of SAR407899.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of SAR407899.

Table 1: In Vitro Potency of SAR407899 and Comparators

Target/AssaySAR407899Y-27632FasudilReference
Human ROCK2 (Ki) 36 ± 4 nM114 ± 11 nM271 ± 14 nM[2]
Rat ROCK2 (Ki) 41 ± 2 nM--[2]
Human ROCK1 (IC50) 276 ± 26 nM--[5]
Human ROCK2 (IC50) 102 ± 19 nM--[5]
Vasorelaxation (IC50) 122 - 280 nM-5-10x less potent[1][2]
THP-1 Chemotaxis (IC50) 2.5 ± 1.0 µM5.0 ± 1.0 µM> 25 µM[5]
VSMC Proliferation (IC50) 5.0 ± 1.3 µM--[5]

Table 2: In Vivo Antihypertensive Efficacy of SAR407899

Animal ModelAdministration RouteDose RangeKey FindingsReference
Spontaneously Hypertensive Rats (SHR)Oral (p.o.)3 - 30 mg/kgDose-dependent reduction in blood pressure, superior to fasudil and Y-27632.[1]
Stroke-Prone SHROral (p.o.)3 - 30 mg/kgSignificant and sustained blood pressure lowering effect.[1]
L-NAME-induced Hypertensive RatsOral (p.o.)3 - 30 mg/kgEffective reduction in blood pressure.[1]
DOCA-Salt Hypertensive RatsOral (p.o.)3 - 30 mg/kgMarked antihypertensive effect.[1]
Normotensive RatsIntravenous (i.v.)0.01 - 0.30 mg/kgEfficiently reduces pressor responses to vasoconstrictor agents.[5]

Experimental Protocols

This section outlines the methodologies for the key experiments conducted to characterize SAR407899.

ROCK Enzymatic Activity Assay

Objective: To determine the inhibitory potency (Ki) of SAR407899 on ROCK2.

Methodology:

  • Recombinant human or rat ROCK2 catalytic domain is used as the enzyme source.

  • A specific peptide substrate for ROCK2 is coated onto microtiter plates.

  • The enzyme, substrate, and varying concentrations of SAR407899 are incubated in the presence of ATP.

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a specific antibody and a colorimetric or fluorescent detection method.

  • Ki values are calculated from the dose-response curves using the Cheng-Prusoff equation.

In Vitro Vascular Function (Aortic Ring Assay)

Objective: To assess the vasorelaxant activity of SAR407899.

Methodology:

  • Thoracic aortas are isolated from rats or other species and cut into 2-3 mm rings.

  • The rings are mounted in an organ bath containing a physiological salt solution, gassed with 95% O2/5% CO2, and maintained at 37°C.

  • The rings are pre-contracted with a vasoconstrictor agent such as phenylephrine.

  • Once a stable contraction is achieved, cumulative concentrations of SAR407899 are added to the bath.

  • Changes in isometric tension are recorded, and concentration-response curves are generated to determine the IC50 value for vasorelaxation.

Cell Proliferation Assay (Vascular Smooth Muscle Cells)

Objective: To evaluate the effect of SAR407899 on vascular smooth muscle cell (VSMC) proliferation.

Methodology:

  • Primary human or rat aortic VSMCs are seeded in 96-well plates and synchronized by serum starvation.

  • The cells are then stimulated with a mitogen, such as platelet-derived growth factor (PDGF), in the presence of varying concentrations of SAR407899.

  • Cell proliferation is assessed after a 48-72 hour incubation period using methods such as BrdU incorporation or MTT assay.

  • IC50 values for the inhibition of proliferation are determined from the dose-response curves.

Chemotaxis Assay (THP-1 Monocytes)

Objective: To determine the effect of SAR407899 on monocyte migration.

Methodology:

  • A Boyden chamber or a similar transwell system is used for the assay.

  • The lower chamber is filled with a chemoattractant, such as monocyte chemoattractant protein-1 (MCP-1).

  • THP-1 human monocytic cells are pre-incubated with different concentrations of SAR407899 and then placed in the upper chamber.

  • The cells are allowed to migrate through a porous membrane separating the two chambers for a defined period.

  • The number of migrated cells in the lower chamber is quantified by cell counting or fluorescent labeling.

  • The IC50 for the inhibition of chemotaxis is calculated.

Stress Fiber Formation Assay (Endothelial Cells)

Objective: To visualize the effect of SAR407899 on the formation of actin stress fibers.

Methodology:

  • Human umbilical vein endothelial cells (HUVECs) are cultured on glass coverslips.

  • The cells are treated with an agonist that induces stress fiber formation, such as thrombin, in the presence or absence of SAR407899.

  • After incubation, the cells are fixed, permeabilized, and stained for F-actin using fluorescently labeled phalloidin.

  • The cells are visualized using fluorescence microscopy, and the formation of stress fibers is qualitatively or quantitatively assessed.

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation EnzymeAssay ROCK Enzymatic Activity Assay VascularRing In Vitro Vascular Function EnzymeAssay->VascularRing Potency Confirmation HypertensionModels Rodent Models of Hypertension VascularRing->HypertensionModels Functional Validation CellProlif Cell Proliferation Assay (VSMC) CellProlif->HypertensionModels Pathophysiological Relevance Chemotaxis Chemotaxis Assay (THP-1) Chemotaxis->HypertensionModels Anti-inflammatory Potential StressFiber Stress Fiber Formation (HUVEC) StressFiber->VascularRing Cellular Mechanism of Vasodilation BloodPressure Blood Pressure Measurement HypertensionModels->BloodPressure Efficacy Assessment

Caption: Experimental workflow for the preclinical evaluation of SAR407899.

Pharmacokinetic and Safety Profile

Preclinical studies in animal models have indicated that SAR407899 possesses a pharmacokinetic profile suitable for oral administration.[1] The duration of its antihypertensive effect was consistent with its pharmacokinetic profile.[2] Long-term treatment with SAR407899 was well-tolerated in animal models of hypertension, with no signs of tachyphylaxis.[6] Furthermore, studies have shown that SAR407899 can protect against end-organ damage associated with hypertension.[3][4][6]

Conclusion

This compound is a potent and selective ROCK2 inhibitor with a well-characterized preclinical profile. Its ability to effectively lower blood pressure in various models of hypertension, coupled with its favorable in vitro activity and safety profile, underscores its potential as a novel therapeutic agent for cardiovascular diseases. The detailed experimental data and methodologies presented in this guide provide a solid foundation for further research and development in the field of ROCK inhibition.

References

SAR407899 Hydrochloride: A Technical Guide for Cell Motility Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

SAR407899 hydrochloride is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] As a key regulator of the actin cytoskeleton, ROCK signaling is integral to numerous cellular processes, most notably cell motility.[1][2] This technical guide provides an in-depth overview of this compound as a research tool for investigating cell migration and related phenomena. It includes a summary of its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Mechanism of Action

SAR407899 is an ATP-competitive inhibitor of ROCK, with a higher potency for ROCK2 over ROCK1. The RhoA/ROCK signaling pathway plays a critical role in regulating cell shape, adhesion, and migration.[3] Activation of RhoA leads to the recruitment and activation of ROCK, which in turn phosphorylates downstream targets such as Myosin Light Chain (MLC) and the Myosin Phosphatase Target subunit 1 (MYPT1). Phosphorylation of MLC promotes actomyosin contractility and the formation of stress fibers, which are essential for cell migration. By inhibiting ROCK, SAR407899 disrupts these processes, leading to a reduction in stress fiber formation and an inhibition of cell motility.[1]

Data Presentation

The following tables summarize the quantitative data available for this compound.

Table 1: In Vitro Inhibitory Activity of SAR407899

TargetParameterValueSpeciesNotes
ROCK1IC50276 ± 26 nMHumanIn the presence of 40 μM ATP.
ROCK2IC50102 ± 19 nMHumanIn the presence of 40 μM ATP.
ROCK2Ki36 nMHuman
ROCK2Ki41 nMRat

Data sourced from MedChemExpress and Selleck Chemicals product information.

Table 2: Functional Cellular Activity of SAR407899

AssayCell LineParameterValueNotes
THP-1 MigrationTHP-1 (Human monocytic cell line)IC502.5 ± 1.0 μMInhibition of monocyte chemotaxis.
Stress Fiber FormationHUVEC (Human Umbilical Vein Endothelial Cells)-Complete blockage at 3 μMThrombin-induced stress fiber formation.

Data sourced from MedChemExpress product information.

Signaling Pathway

The diagram below illustrates the RhoA/ROCK signaling pathway and the point of inhibition by SAR407899.

RhoA_ROCK_Pathway Extracellular_Signal Extracellular Signals (e.g., Growth Factors, LPA) GPCR GPCR / Receptor Tyrosine Kinase Extracellular_Signal->GPCR RhoGEF RhoGEF GPCR->RhoGEF RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP GTP exchange RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP RhoGDI RhoGDI RhoA_GDP->RhoGDI Sequestration RhoA_GTP->RhoA_GDP GTP hydrolysis (RhoGAP) ROCK ROCK RhoA_GTP->ROCK Activation LIMK LIM Kinase ROCK->LIMK Phosphorylation MYPT1 MYPT1 ROCK->MYPT1 Phosphorylation MLC Myosin Light Chain (MLC) ROCK->MLC Direct Phosphorylation SAR407899 SAR407899 hydrochloride SAR407899->ROCK Inhibition Cofilin Cofilin LIMK->Cofilin Phosphorylation pCofilin p-Cofilin (Inactive) Cofilin->pCofilin Actin_Polymerization Actin Polymerization pCofilin->Actin_Polymerization Inhibition of actin depolymerization pMYPT1 p-MYPT1 (Inactive) MYPT1->pMYPT1 MLC_Phosphatase MLC Phosphatase pMYPT1->MLC_Phosphatase Inhibition pMLC p-MLC MLC_Phosphatase->pMLC Dephosphorylation MLC->pMLC pMLC->MLC Stress_Fibers Stress Fiber Formation & Myosin II Activity pMLC->Stress_Fibers Actin_Polymerization->Stress_Fibers Cell_Motility Cell Motility Stress_Fibers->Cell_Motility

Caption: The RhoA/ROCK signaling pathway and inhibition by SAR407899.

Experimental Protocols

Detailed methodologies for key experiments to assess cell motility are provided below. These are representative protocols and may require optimization for specific cell types and experimental conditions.

Wound Healing (Scratch) Assay

This assay measures collective cell migration.

Experimental Workflow:

Wound_Healing_Workflow Start Start Seed_Cells Seed cells in a multi-well plate to form a confluent monolayer. Start->Seed_Cells Create_Wound Create a 'scratch' in the monolayer with a sterile pipette tip. Seed_Cells->Create_Wound Wash Wash with PBS to remove debris. Create_Wound->Wash Add_Media Add fresh media containing SAR407899 at various concentrations or vehicle control. Wash->Add_Media Image_T0 Capture initial images of the wound (T=0). Add_Media->Image_T0 Incubate Incubate cells for a defined period (e.g., 12-24 hours). Image_T0->Incubate Image_Tfinal Capture final images of the wound. Incubate->Image_Tfinal Analyze Measure the change in wound area to quantify cell migration. Image_Tfinal->Analyze End End Analyze->End

Caption: Workflow for a wound healing assay.

Detailed Protocol:

  • Cell Seeding: Seed cells into a 24-well plate at a density that will form a confluent monolayer within 24 hours.

  • Wound Creation: Once confluent, use a sterile p200 pipette tip to create a linear scratch in the center of the cell monolayer.

  • Washing: Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove detached cells and debris.

  • Treatment: Add fresh culture medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Imaging (T=0): Immediately after adding the treatment, capture images of the scratch in each well using a phase-contrast microscope.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 12-24 hours, or until significant wound closure is observed in the control group.

  • Imaging (Final): After the incubation period, capture images of the same fields as in step 5.

  • Analysis: Measure the area of the wound at T=0 and the final time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure for each condition.

Transwell Migration Assay

This assay assesses the migration of individual cells through a porous membrane towards a chemoattractant.

Experimental Workflow:

Transwell_Migration_Workflow Start Start Prepare_Chambers Place Transwell inserts into a 24-well plate. Start->Prepare_Chambers Add_Chemoattractant Add chemoattractant (e.g., 10% FBS) to the lower chamber. Prepare_Chambers->Add_Chemoattractant Prepare_Cells Resuspend cells in serum-free media with SAR407899 or vehicle control. Add_Chemoattractant->Prepare_Cells Seed_Cells Add cell suspension to the upper chamber of the Transwell insert. Prepare_Cells->Seed_Cells Incubate Incubate for a suitable duration for cell migration (e.g., 6-24 hours). Seed_Cells->Incubate Remove_Nonmigrated Remove non-migrated cells from the top of the membrane. Incubate->Remove_Nonmigrated Fix_Stain Fix and stain the migrated cells on the bottom of the membrane. Remove_Nonmigrated->Fix_Stain Image_Count Image and count the number of migrated cells. Fix_Stain->Image_Count End End Image_Count->End

Caption: Workflow for a Transwell migration assay.

Detailed Protocol:

  • Chamber Setup: Place Transwell inserts (typically with 8 µm pores) into the wells of a 24-well plate.

  • Chemoattractant: Add culture medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

  • Cell Preparation: Harvest and resuspend cells in serum-free medium. Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes.

  • Cell Seeding: Add the cell suspension to the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period sufficient for migration (e.g., 6-24 hours).

  • Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.

  • Fixation and Staining: Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde for 15 minutes, followed by staining with a solution such as 0.1% crystal violet for 20 minutes.

  • Imaging and Quantification: After washing and drying, image the stained cells using a microscope and count the number of migrated cells per field of view.

Immunofluorescence Staining of the Actin Cytoskeleton

This protocol allows for the visualization of changes in the actin cytoskeleton, such as stress fiber formation.

Experimental Workflow:

Actin_Staining_Workflow Start Start Seed_Cells Seed cells on glass coverslips. Start->Seed_Cells Treat_Cells Treat cells with SAR407899 or vehicle control. Seed_Cells->Treat_Cells Fix_Cells Fix cells with 4% paraformaldehyde. Treat_Cells->Fix_Cells Permeabilize Permeabilize cells with 0.1% Triton X-100. Fix_Cells->Permeabilize Block Block with a suitable blocking buffer (e.g., 1% BSA). Permeabilize->Block Stain_Actin Stain F-actin with fluorescently labeled phalloidin. Block->Stain_Actin Stain_Nuclei Counterstain nuclei with DAPI (optional). Stain_Actin->Stain_Nuclei Mount Mount coverslips on microscope slides. Stain_Nuclei->Mount Image Visualize and image using a fluorescence microscope. Mount->Image End End Image->End

Caption: Workflow for actin cytoskeleton staining.

Detailed Protocol:

  • Cell Culture: Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere and grow.

  • Treatment: Treat the cells with the desired concentrations of this compound or vehicle control for a specified time.

  • Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the fixed cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash with PBS and block with 1% bovine serum albumin (BSA) in PBS for 30 minutes to reduce non-specific binding.

  • Actin Staining: Incubate the cells with a fluorescently conjugated phalloidin solution (e.g., Alexa Fluor 488 phalloidin) diluted in blocking buffer for 30-60 minutes at room temperature in the dark.

  • Nuclear Staining (Optional): After washing with PBS, you can counterstain the nuclei with DAPI for 5 minutes.

  • Mounting and Imaging: Wash the coverslips with PBS and mount them onto microscope slides using an anti-fade mounting medium. Visualize the actin cytoskeleton using a fluorescence microscope.

Conclusion

This compound is a valuable research tool for the investigation of cell motility and the underlying mechanisms of the RhoA/ROCK signaling pathway. Its high potency and selectivity make it a precise instrument for dissecting the role of ROCK in various cellular processes. The experimental protocols provided in this guide offer a framework for researchers to design and execute robust experiments to further elucidate the effects of ROCK inhibition on cell migration and invasion. Further studies with a broader range of cell lines and quantitative analysis of cytoskeletal changes will continue to enhance our understanding of the multifaceted roles of ROCK in health and disease.

References

Investigating Stress Fiber Formation with SAR407899: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SAR407899, a potent and selective Rho-kinase (ROCK) inhibitor, and its application in the investigation of stress fiber formation. This document details the mechanism of action of SAR407899, presents its key quantitative data, and offers detailed experimental protocols for studying its effects on the cellular cytoskeleton.

Introduction to SAR407899 and Stress Fiber Dynamics

Stress fibers are contractile actomyosin bundles found in non-muscle cells that play a crucial role in cell adhesion, migration, and mechanotransduction. Their formation is a highly regulated process, primarily controlled by the RhoA GTPase and its downstream effector, ROCK. The RhoA/ROCK signaling pathway is a key regulator of actin dynamics.[1] Activation of ROCK leads to the phosphorylation of multiple substrates that ultimately increase myosin light chain (MLC) phosphorylation, promoting actomyosin contractility and the assembly of stress fibers.

SAR407899 is a potent, ATP-competitive inhibitor of ROCK, demonstrating high selectivity and efficacy in preclinical studies.[2] Its ability to modulate the Rho/ROCK pathway makes it a valuable tool for dissecting the mechanisms of stress fiber formation and for investigating the therapeutic potential of ROCK inhibition in various diseases.

Quantitative Data for SAR407899

The following tables summarize the key in vitro potency and activity of SAR407899.

ParameterSpeciesValueReference
ROCK2 Ki Human36 nM[2]
Rat41 nM[2]
Vasorelaxation IC50 Various Precontracted Arteries122 - 280 nM[2]

Table 1: In vitro potency of SAR407899 against ROCK2 and its functional effect on vasorelaxation.

Cellular ProcessEffect of SAR407899Cell TypeConcentrationReference
Thrombin-Induced Stress Fiber Formation Concentration-dependent inhibitionHuman Umbilical Vein Endothelial Cells (HUVECs)Not specified[2]

Table 2: Cellular activity of SAR407899 on stress fiber formation.

Signaling Pathway of Stress Fiber Formation and Inhibition by SAR407899

The formation of stress fibers is initiated by extracellular signals that activate the small GTPase RhoA. Activated RhoA, in turn, activates ROCK, which promotes stress fiber assembly through two primary mechanisms: 1) Phosphorylation and inhibition of myosin light chain phosphatase (MLCP), leading to increased myosin light chain (MLC) phosphorylation, and 2) Direct phosphorylation of MLC. This increase in phosphorylated MLC enhances myosin II activity, which drives the contraction and bundling of actin filaments into stress fibers. SAR407899, as a direct inhibitor of ROCK, blocks these downstream events, leading to the disassembly of stress fibers.

StressFiber_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Agonists Agonists GPCR GPCR Agonists->GPCR RhoA_GDP RhoA-GDP (inactive) GPCR->RhoA_GDP Activates RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP GEFs RhoA_GTP->RhoA_GDP GAPs ROCK ROCK RhoA_GTP->ROCK MLCP MLC Phosphatase ROCK->MLCP Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates SAR407899 SAR407899 SAR407899->ROCK Inhibits pMLC p-MLC MLCP->pMLC Dephosphorylates pMLCP p-MLCP (inactive) MLC->pMLC Actin_Myosin Actomyosin Contraction pMLC->Actin_Myosin Stress_Fibers Stress Fiber Formation Actin_Myosin->Stress_Fibers

Signaling pathway of ROCK-mediated stress fiber formation and its inhibition by SAR407899.

Experimental Protocols

I. Cell Culture and Treatment

This protocol describes the culture of Human Umbilical Vein Endothelial Cells (HUVECs) and subsequent treatment to investigate the effects of SAR407899 on stress fiber formation.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • 0.05% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Fibronectin-coated culture vessels (e.g., 24-well plates with glass coverslips)

  • Thrombin (from human plasma)

  • SAR407899 (stock solution in DMSO)

  • Dimethyl sulfoxide (DMSO) as vehicle control

Procedure:

  • Cell Seeding: Culture HUVECs in Endothelial Cell Growth Medium at 37°C and 5% CO2. For experiments, seed HUVECs onto fibronectin-coated glass coverslips in 24-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.

  • Serum Starvation: Once cells reach the desired confluency, replace the growth medium with a basal medium (e.g., EBM-2) containing 0.1% Bovine Serum Albumin (BSA) and incubate for 4-6 hours. This step reduces basal levels of stress fibers.

  • Inhibitor Pre-treatment: Prepare serial dilutions of SAR407899 in the basal medium. A suggested concentration range is 0.01 µM to 10 µM. Also, prepare a vehicle control with the same final concentration of DMSO. Aspirate the starvation medium and add the SAR407899 or vehicle control solutions to the respective wells. Incubate for 1 hour at 37°C.

  • Stress Fiber Induction: Prepare a solution of thrombin in the basal medium. A final concentration of 0.5-1 U/mL is typically effective.[3] Add the thrombin solution directly to the wells containing the inhibitor or vehicle and incubate for 15-30 minutes at 37°C.

  • Fixation: After incubation, gently wash the cells twice with pre-warmed PBS. Fix the cells by adding 4% paraformaldehyde (PFA) in PBS and incubating for 15 minutes at room temperature.

II. Immunofluorescence Staining for F-actin

This protocol details the staining of filamentous actin (F-actin) to visualize stress fibers.

Materials:

  • Fixed HUVECs on coverslips (from Protocol I)

  • 0.1% Triton X-100 in PBS (Permeabilization buffer)

  • 1% Bovine Serum Albumin (BSA) in PBS (Blocking buffer)

  • Fluorescently-conjugated phalloidin (e.g., Alexa Fluor 488 phalloidin)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

Procedure:

  • Permeabilization: After fixation, wash the cells three times with PBS for 5 minutes each. Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Blocking: Wash the cells three times with PBS. Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes at room temperature.

  • F-actin Staining: Prepare the fluorescently-conjugated phalloidin solution in 1% BSA/PBS according to the manufacturer's instructions. Incubate the coverslips with the phalloidin solution for 30-60 minutes at room temperature in the dark.

  • Nuclear Staining: Wash the cells three times with PBS. Incubate with a DAPI solution for 5 minutes at room temperature in the dark.

  • Mounting: Wash the coverslips three times with PBS. Mount the coverslips onto glass slides using an antifade mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filters for the chosen fluorophores. Capture images for subsequent quantitative analysis.

III. Quantification of Stress Fibers

Image analysis software can be used to quantify the extent of stress fiber formation.

Procedure:

  • Image Acquisition: Acquire images from multiple random fields of view for each experimental condition. Ensure consistent imaging parameters (e.g., exposure time, gain) across all samples.

  • Image Analysis: Use software such as ImageJ/Fiji or more specialized platforms to quantify stress fibers.[4][5] Common parameters to measure include:

    • Total F-actin fluorescence intensity per cell: Measure the integrated density of the phalloidin signal.

    • Number of stress fibers per cell: Manually or automatically count the distinct stress fibers.

    • Stress fiber length and width: Measure the dimensions of individual fibers.

    • Percentage of cells with prominent stress fibers: Score cells based on the presence or absence of well-defined stress fibers.

  • Data Analysis: Normalize the data to the vehicle-treated, thrombin-stimulated control. Plot the dose-response curve of SAR407899 concentration versus the quantified stress fiber parameter. Calculate the IC50 value for stress fiber inhibition.

Experimental Workflow

The following diagram illustrates the overall workflow for investigating the effect of SAR407899 on stress fiber formation.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_staining Staining & Imaging cluster_analysis Data Analysis Seed_Cells Seed HUVECs on Fibronectin-coated Coverslips Serum_Starve Serum Starve Cells (4-6 hours) Seed_Cells->Serum_Starve Pretreat_Inhibitor Pre-treat with SAR407899 or Vehicle (1 hour) Serum_Starve->Pretreat_Inhibitor Induce_SF Induce Stress Fibers with Thrombin (15-30 min) Pretreat_Inhibitor->Induce_SF Fix_Perm Fix and Permeabilize Cells Induce_SF->Fix_Perm Stain_Actin Stain F-actin (Phalloidin) and Nuclei (DAPI) Fix_Perm->Stain_Actin Image_Cells Fluorescence Microscopy Stain_Actin->Image_Cells Quantify_SF Quantify Stress Fibers (e.g., Intensity, Number) Image_Cells->Quantify_SF Analyze_Data Generate Dose-Response Curve and Calculate IC50 Quantify_SF->Analyze_Data

Workflow for investigating SAR407899's effect on stress fiber formation.

Conclusion

SAR407899 is a valuable pharmacological tool for studying the role of the Rho/ROCK pathway in stress fiber formation and other cellular processes. The protocols and information provided in this guide offer a robust framework for researchers to investigate the effects of this potent ROCK inhibitor on the actin cytoskeleton. By employing these methodologies, scientists can further elucidate the intricate mechanisms of cytoskeletal regulation and explore the therapeutic potential of targeting the ROCK signaling cascade.

References

Methodological & Application

SAR407899 Hydrochloride: In Vitro Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For research use only.

Introduction

SAR407899 is a potent and selective, ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][3] The Rho/ROCK signaling pathway is a critical regulator of numerous cellular functions, including smooth muscle contraction, stress fiber formation, cell proliferation, and motility.[1][4][5] Increased ROCK activity is associated with various cardiovascular diseases, making it a key therapeutic target.[1][4] SAR407899 demonstrates high potency against both human and rat ROCK2 and is significantly more active than older generation ROCK inhibitors like fasudil and Y-27632.[1][4][5] These application notes provide detailed protocols for key in vitro assays to characterize the activity of SAR407899 hydrochloride.

Data Presentation

Biochemical Potency and Cellular Activity of SAR407899
ParameterTarget/AssaySpecies/Cell LineValueReference
Ki ROCK2Human36 ± 4 nM[1]
ROCK2Rat41 ± 2 nM[1]
IC50 ROCK1Human276 ± 26 nM[2][6]
ROCK2Human102 ± 19 nM[2][6]
Vasorelaxation (pre-contracted arteries)Various122 - 280 nM[1][4]
Cell Proliferation (BrdU incorporation)Smooth Muscle Cells5.0 ± 1.3 µM[2][6]
Chemotaxis (MCP-1-induced migration)THP-1 Monocytes2.5 ± 1.0 µM[1][2]

Signaling Pathway

The following diagram illustrates the canonical Rho/ROCK signaling pathway and the point of inhibition by SAR407899. External stimuli activate the small GTPase RhoA, which in turn activates ROCK. ROCK phosphorylates multiple downstream substrates, including Myosin Phosphatase Target subunit 1 (MYPT1), leading to the inhibition of Myosin Light Chain (MLC) Phosphatase. This results in increased MLC phosphorylation, promoting actin-myosin interaction, stress fiber formation, and smooth muscle contraction. SAR407899 acts as an ATP-competitive inhibitor of ROCK, preventing the phosphorylation of its downstream targets.

SAR407899_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCRs / Receptors RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP activates (GEFs) Stimuli Agonists (e.g., Thrombin, Ang II) Stimuli->GPCR binds RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading ROCK ROCK1/2 RhoA_GTP->ROCK activates MLCP MLC Phosphatase (Active) ROCK->MLCP inhibits via MYPT1-P MYPT1 MYPT1 ROCK->MYPT1 phosphorylates SAR407899 SAR407899 SAR407899->ROCK inhibits (ATP-competitive) pMLC MLC-P MLCP->pMLC dephosphorylates pMLCP MLC Phosphatase-P (Inactive) MYPT1->MLCP is subunit of MLC Myosin Light Chain (MLC) MLC->pMLC MLCK phosphorylates pMLC->MLC Actin Actin Cytoskeleton Response Cellular Responses: - Stress Fiber Formation - Contraction - Proliferation - Migration pMLCActin pMLCActin pMLCActin->Response ROCK_Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Coat_Plate 1. Coat 96-well plate with recombinant MYPT1 substrate Prep_Reagents 2. Prepare SAR407899 dilutions, ATP solution, and active ROCK2 Coat_Plate->Prep_Reagents Add_Inhibitor 3. Add SAR407899 or vehicle to MYPT1-coated wells Prep_Reagents->Add_Inhibitor Add_Kinase 4. Add active ROCK2 enzyme to wells Add_Inhibitor->Add_Kinase Start_Reaction 5. Initiate reaction by adding ATP Add_Kinase->Start_Reaction Incubate 6. Incubate at 30°C for 30-60 minutes Start_Reaction->Incubate Stop_Reaction 7. Stop reaction (e.g., add EDTA) and wash Incubate->Stop_Reaction Add_Primary_Ab 8. Add anti-phospho-MYPT1 (Thr696) antibody Stop_Reaction->Add_Primary_Ab Incubate_1 9. Incubate 1 hr at RT, then wash Add_Primary_Ab->Incubate_1 Add_Secondary_Ab 10. Add HRP-conjugated secondary antibody Incubate_1->Add_Secondary_Ab Incubate_2 11. Incubate 1 hr at RT, then wash Add_Secondary_Ab->Incubate_2 Add_Substrate 12. Add TMB substrate Incubate_2->Add_Substrate Read_Plate 13. Stop with acid, read absorbance at 450 nm Add_Substrate->Read_Plate

References

Application Notes and Protocols for SAR407899 Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR407899 hydrochloride is a potent, selective, and ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][3] It exhibits greater potency compared to older generation ROCK inhibitors like Fasudil and Y-27632.[4][5] This document provides detailed application notes and protocols for the utilization of SAR407899 in various cell culture-based assays.

The ROCK signaling pathway is a critical regulator of various cellular processes, including cell adhesion, migration, proliferation, and apoptosis. Dysregulation of the ROCK pathway is implicated in numerous diseases, making ROCK inhibitors like SAR407899 valuable tools for both basic research and therapeutic development.

Mechanism of Action

SAR407899 acts as an ATP-competitive inhibitor of ROCK1 and ROCK2.[1][4][5] The binding of RhoA to ROCK activates the kinase, which in turn phosphorylates multiple downstream substrates. A key substrate is the Myosin Phosphatase Target Subunit 1 (MYPT1), which leads to the inhibition of Myosin Light Chain (MLC) phosphatase. This results in increased MLC phosphorylation, promoting actin-myosin contractility and the formation of stress fibers. SAR407899, by inhibiting ROCK, prevents these downstream events.

RhoA RhoA-GTP ROCK ROCK RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits SAR407899 SAR407899 SAR407899->ROCK Inhibits pMLC Phosphorylated Myosin Light Chain (pMLC) MLCP->pMLC Dephosphorylates Contraction Stress Fiber Formation & Cell Contraction pMLC->Contraction

Caption: Simplified signaling pathway of ROCK and the inhibitory action of SAR407899.

Data Presentation

In Vitro Activity of SAR407899
ParameterSpeciesValueReference
Ki (ROCK2) Human36 nM[1][2][4][5]
Rat41 nM[1][2][4][5]
IC50 (ROCK1) Human276 nM[1]
IC50 (ROCK2) Human102 nM[1]
IC50 (Vasorelaxation) Various122 - 280 nM[4][6]
IC50 (Cell Proliferation) -5.0 ± 1.3 µM[1]
IC50 (THP-1 Migration) -2.5 ± 1.0 µM[1]

Experimental Protocols

General Guidelines for this compound in Cell Culture
  • Reconstitution: this compound is soluble in DMSO.[2] For a 10 mM stock solution, dissolve 3.99 mg of this compound (MW: 398.9 g/mol ) in 1 mL of DMSO. Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Working Concentrations: The effective concentration of SAR407899 will vary depending on the cell type and the specific assay. Based on the available data, a starting concentration range of 0.1 µM to 10 µM is recommended.[1]

  • Control: Always include a vehicle control (DMSO) at the same final concentration used for the SAR407899 treatment.

Protocol 1: Inhibition of Stress Fiber Formation

This protocol describes how to assess the effect of SAR407899 on stress fiber formation in adherent cells, such as Human Umbilical Vein Endothelial Cells (HUVECs) or HeLa cells.

Materials:

  • HUVECs or HeLa cells

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Thrombin (for stimulation)

  • Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed HUVECs or HeLa cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency the next day.

  • Cell Starvation (Optional): Once the cells have adhered, you may starve them in a serum-free medium for 2-4 hours to reduce basal levels of stress fibers.

  • SAR407899 Treatment: Prepare working solutions of SAR407899 in a complete or serum-free medium. A suggested concentration range is 0.1, 1, and 3 µM.[1] Also, prepare a vehicle control (DMSO).

  • Pre-incubation: Remove the medium from the cells and add the medium containing SAR407899 or the vehicle control. Incubate for 1-2 hours.

  • Stimulation: Add thrombin to a final concentration of 1 U/mL to induce stress fiber formation. Incubate for 15-30 minutes.

  • Fixation: Carefully wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash the cells twice with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Staining: Wash the cells twice with PBS. Incubate with fluorescently labeled phalloidin (to stain F-actin/stress fibers) and DAPI (to stain the nucleus) according to the manufacturer's instructions.

  • Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.

Expected Outcome: Cells treated with SAR407899 are expected to show a significant reduction in thrombin-induced stress fiber formation compared to the vehicle-treated control. A 3 µM concentration of SAR407899 has been shown to completely block thrombin-induced stress fiber formation in HUVECs.[1]

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Analysis a Seed Cells on Coverslips b Starve Cells (Optional) a->b c Pre-treat with SAR407899 or Vehicle b->c d Stimulate with Thrombin c->d e Fix, Permeabilize, and Stain d->e f Fluorescence Microscopy e->f

Caption: Experimental workflow for the stress fiber inhibition assay.

Protocol 2: Cell Proliferation Assay (BrdU Incorporation)

This protocol outlines a method to determine the effect of SAR407899 on the proliferation of cells, such as vascular smooth muscle cells (VSMCs).

Materials:

  • Vascular Smooth Muscle Cells (VSMCs)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Platelet-derived growth factor (PDGF)

  • BrdU (5-bromo-2'-deoxyuridine) labeling reagent

  • BrdU Assay Kit (containing anti-BrdU antibody and detection reagents)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed VSMCs in a 96-well plate at a density of 5,000-10,000 cells per well in a complete medium. Allow the cells to attach overnight.

  • Serum Starvation: The next day, replace the medium with a serum-free medium and incubate for 24 hours to synchronize the cells in the G0/G1 phase.

  • SAR407899 Treatment: Prepare working solutions of SAR407899 in a serum-free medium. A suggested concentration range is 1, 3, and 10 µM. Also, prepare a vehicle control.

  • Pre-incubation: Add the SAR407899 or vehicle-containing medium to the wells and incubate for 1 hour.

  • Stimulation: Add PDGF (e.g., 20 ng/mL) to the wells to stimulate cell proliferation.

  • BrdU Labeling: After 18-24 hours of stimulation, add BrdU labeling reagent to each well and incubate for an additional 2-4 hours.

  • Detection: Follow the instructions of the BrdU assay kit to fix the cells, denature the DNA, and detect the incorporated BrdU using the provided antibody and substrate.

  • Measurement: Read the absorbance on a microplate reader at the appropriate wavelength.

Expected Outcome: SAR407899 is expected to inhibit PDGF-induced cell proliferation in a concentration-dependent manner. An IC50 of approximately 5.0 µM has been reported for the inhibition of 5-bromodeoxyuridine incorporation.[1]

Protocol 3: Chemotaxis (Cell Migration) Assay

This protocol describes how to evaluate the effect of SAR407899 on the migration of monocytic cells, such as THP-1, towards a chemoattractant.

Materials:

  • THP-1 cells

  • RPMI-1640 medium with 10% FBS

  • This compound stock solution (10 mM in DMSO)

  • Monocyte Chemoattractant Protein-1 (MCP-1)

  • Transwell inserts (e.g., 8 µm pore size) for a 24-well plate

  • Calcein-AM or other cell viability stain

Procedure:

  • Cell Preparation: Culture THP-1 cells according to standard protocols. Prior to the assay, wash the cells and resuspend them in a serum-free RPMI medium at a concentration of 1 x 10^6 cells/mL.

  • SAR407899 Treatment: Add SAR407899 to the cell suspension at final concentrations of 1, 3, and 10 µM. Also, prepare a vehicle control. Incubate for 30 minutes at 37°C.

  • Assay Setup:

    • In the lower chamber of the 24-well plate, add RPMI medium containing MCP-1 (e.g., 100 ng/mL) as the chemoattractant.

    • In the upper chamber (the Transwell insert), add 100 µL of the SAR407899-treated or vehicle-treated cell suspension.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

  • Quantification of Migration:

    • Carefully remove the Transwell inserts.

    • Wipe the non-migrated cells from the top surface of the membrane with a cotton swab.

    • To quantify the migrated cells on the bottom of the membrane, you can either:

      • Stain the migrated cells with a dye like crystal violet, then elute the dye and measure the absorbance.

      • Alternatively, use a fluorescent dye like Calcein-AM to pre-label the cells before the assay and measure the fluorescence of the migrated cells in the lower chamber.

  • Analysis: Compare the number of migrated cells in the SAR407899-treated groups to the vehicle control group.

Expected Outcome: SAR407899 should inhibit the MCP-1-induced migration of THP-1 cells in a dose-dependent manner. An IC50 of approximately 2.5 µM has been observed for THP-1 migration.[1]

cluster_0 Preparation cluster_1 Assay cluster_2 Analysis a Prepare Cell Suspension b Treat Cells with SAR407899 a->b d Add Cells to Upper Chamber b->d c Add Chemoattractant to Lower Chamber e Incubate d->e f Remove Non-migrated Cells e->f g Quantify Migrated Cells f->g

Caption: Workflow for the chemotaxis (cell migration) assay.

Concluding Remarks

This compound is a valuable pharmacological tool for investigating the cellular functions of ROCK. The protocols provided herein offer a framework for studying its effects on key cellular processes. Researchers should optimize these protocols for their specific cell types and experimental conditions. Careful consideration of appropriate controls and dose-response experiments will ensure robust and reliable results.

References

SAR407899 Hydrochloride: Application Notes and Protocols for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR407899 hydrochloride is a potent and selective inhibitor of Rho-kinase (ROCK), a serine/threonine kinase that plays a crucial role in various cellular functions, including smooth muscle contraction, cell adhesion, motility, and proliferation.[1][2] As a downstream effector of the small GTPase RhoA, ROCK is implicated in the pathophysiology of several cardiovascular diseases, making it a compelling therapeutic target.[1][2] SAR407899 acts as an ATP-competitive inhibitor of ROCK, with greater potency than older generation inhibitors like fasudil and Y-27632.[1][2] This document provides detailed application notes and protocols for the in vivo use of this compound, aimed at facilitating reproducible and effective preclinical research.

Data Presentation

In Vivo Efficacy of this compound
Animal ModelTherapeutic AreaRoute of AdministrationDose RangeKey FindingsReference
Spontaneously Hypertensive Rats (SHR)HypertensionOral (P.O.)3 - 30 mg/kgDose-dependent reduction in blood pressure.[1]Löhn M, et al. Hypertension. 2009.
Stroke-Prone SHR (SHR-SP)HypertensionOral (P.O.)Not SpecifiedSignificant reduction in blood pressure.Löhn M, et al. Hypertension. 2009.
Nω-Nitro-L-arginine methyl ester (L-NAME)-treated ratsHypertensionOral (P.O.)3 and 10 mg/kg (chronic)Dose-dependent reduction in blood pressure and end-organ damage.[3]Ruetten H, et al. World J Hypertens. 2015.
Deoxycorticosterone acetate (DOCA)-salt treated ratsHypertensionOral (P.O.)3 and 10 mg/kg (chronic)Dose-dependent reduction in blood pressure and end-organ damage.[3]Ruetten H, et al. World J Hypertens. 2015.
Hypertensive dTg hRen-hAgt miceHypertensionOral (P.O.)3 - 30 mg/kgDose-dependent reduction in blood pressure.Löhn M, et al. Hypertension. 2009.
Diabetic RabbitsErectile DysfunctionOral (P.O.)3 - 10 mg/kgDose-dependent increase in penile length.[4]Gurgui M, et al. J Sex Med. 2012.
Healthy RabbitsErectile DysfunctionIntravenous (i.v.)0.3 - 10 mg/kgDose-dependent increase in penile length.[4]Gurgui M, et al. J Sex Med. 2012.

Signaling Pathway

The primary mechanism of action of SAR407899 is the inhibition of the RhoA/ROCK signaling pathway. This pathway is a critical regulator of smooth muscle contraction and other cellular processes.

RhoA_ROCK_Pathway cluster_activation Activation cluster_downstream Downstream Effects GPCR GPCRs (e.g., AT1R, ETAR) RhoGEF RhoGEF GPCR->RhoGEF Agonist Binding RhoA_GDP RhoA-GDP (inactive) RhoGEF->RhoA_GDP GDP-GTP Exchange RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activation MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibition MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation SAR407899 SAR407899 (Inhibitor) SAR407899->ROCK Inhibition pMLC p-MLC MLCP->pMLC Dephosphorylation pMLCP p-MLCP (inactive) MLC->pMLC Contraction Smooth Muscle Contraction pMLC->Contraction InVivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Dose_Calculation Dose Calculation Animal_Acclimatization->Dose_Calculation Solution_Prep Dosing Solution Preparation Dose_Calculation->Solution_Prep Animal_Weight Weigh Animal Solution_Prep->Animal_Weight Administration Drug Administration (P.O. or i.v.) Animal_Weight->Administration Monitoring Post-Dose Monitoring Administration->Monitoring Endpoint_Measurement Endpoint Measurement (e.g., Blood Pressure) Monitoring->Endpoint_Measurement Data_Analysis Data Analysis Endpoint_Measurement->Data_Analysis Results Results & Conclusion Data_Analysis->Results

References

Application Notes and Protocols for SAR407899 in Animal Models of Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR407899 is a potent and selective inhibitor of Rho-kinase (ROCK), a key enzyme implicated in the pathophysiology of hypertension.[1][2][3] Increased ROCK activity contributes to elevated vascular tone and blood pressure through the phosphorylation of various downstream targets, leading to smooth muscle contraction.[1][3] SAR407899 acts as an ATP-competitive inhibitor of ROCK, demonstrating high potency and selectivity.[1][2][4] In preclinical studies, SAR407899 has been shown to effectively lower blood pressure in a variety of rodent models of hypertension, often with greater efficacy than other ROCK inhibitors such as fasudil and Y-27632.[1][2][3] These application notes provide a summary of the use of SAR407899 in hypertensive animal models, including its mechanism of action, key quantitative data, and detailed experimental protocols.

Mechanism of Action

SAR407899 is an ATP-competitive inhibitor of Rho-kinase (ROCK), with equipotent activity against both human and rat ROCK2.[1][3] The RhoA/ROCK pathway plays a crucial role in regulating vascular smooth muscle contraction. Upon activation by agonists such as angiotensin II or endothelin-1, the small GTPase RhoA activates ROCK.[3][5] ROCK, in turn, phosphorylates and inactivates myosin light chain phosphatase (MLCP), leading to an increase in the phosphorylation of the myosin light chain (MLC).[3] This results in actin-myosin cross-bridge formation and smooth muscle contraction, causing vasoconstriction and an increase in blood pressure.[3] SAR407899 directly inhibits ROCK, thereby preventing the inactivation of MLCP and promoting vasodilation.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (e.g., Angiotensin II, Endothelin-1) GPCR GPCR Agonist->GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading ROCK ROCK RhoA_GTP->ROCK Activates MLCP_active MLCP (Active) ROCK->MLCP_active Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates SAR407899 SAR407899 SAR407899->ROCK Inhibits MLCP_inactive p-MLCP (Inactive) MLCP_active->MLCP_inactive Phosphorylation pMLC p-MLC MLCP_active->pMLC Dephosphorylates MLC->pMLC Relaxation Vasodilation MLC->Relaxation Leads to pMLC->MLC Contraction Vasoconstriction pMLC->Contraction Leads to

Figure 1. Signaling pathway of SAR407899 in vascular smooth muscle cells.

Data Presentation

In Vitro Efficacy of SAR407899
ParameterSpeciesEnzyme/Cell TypeValueReference
Ki HumanROCK236 nM[1][2][3]
RatROCK241 nM[1][2][3]
IC50 HumanROCK2102 ± 19 nM[4]
HumanROCK1276 ± 26 nM[4]
Vasorelaxation IC50 VariousIsolated Arteries122 - 280 nM[1][2][3]
In Vivo Antihypertensive Effects of SAR407899
Animal ModelSpeciesDose (p.o.)RouteBlood Pressure ReductionReference
Spontaneously Hypertensive Rat (SHR)Rat3 - 30 mg/kgOralDose-dependent decrease[1][2][3]
Stroke-Prone SHRRat10 mg/kgOralSignificant decrease[2][3]
L-NAME-induced HypertensionRat3 - 30 mg/kgOralDose-dependent decrease[2][6]
DOCA-Salt HypertensionRat3 - 30 mg/kgOralDose-dependent decrease[2][6]

Experimental Protocols

In Vivo Antihypertensive Study in Spontaneously Hypertensive Rats (SHR)

This protocol describes the evaluation of the antihypertensive effect of SAR407899 following oral administration to conscious, spontaneously hypertensive rats.

Materials:

  • SAR407899

  • Vehicle (e.g., 0.5% hydroxyethylcellulose in water)

  • Spontaneously Hypertensive Rats (SHR), male, 14-16 weeks old

  • Telemetry system for blood pressure monitoring (e.g., DSI) or tail-cuff plethysmography equipment

  • Oral gavage needles

Protocol:

  • Animal Acclimatization: Acclimatize SHR to the housing conditions for at least one week prior to the experiment. For telemetry studies, allow a post-surgical recovery period of at least one week.

  • Baseline Blood Pressure Measurement: Record baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for a sufficient period (e.g., 24 hours for telemetry, or on multiple days for tail-cuff) to establish a stable baseline.

  • Drug Preparation: Prepare a homogenous suspension of SAR407899 in the vehicle at the desired concentrations (e.g., 3, 10, and 30 mg/mL to achieve doses of 3, 10, and 30 mg/kg in a 1 mL/kg dosing volume).

  • Drug Administration: Administer a single oral dose of SAR407899 or vehicle to the SHR via oral gavage.

  • Post-Dose Blood Pressure Monitoring: Continuously monitor SBP, DBP, and HR for at least 24 hours post-dose.

  • Data Analysis: Calculate the change in blood pressure and heart rate from baseline for each treatment group. Perform statistical analysis to determine the significance of the drug's effect compared to the vehicle control group.

cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment Acclimatization Animal Acclimatization (≥ 1 week) Baseline Baseline BP Measurement Acclimatization->Baseline Administration Oral Administration (SAR407899 or Vehicle) Baseline->Administration Preparation Drug Preparation Preparation->Administration Monitoring Post-Dose BP Monitoring (≥ 24 hours) Administration->Monitoring Analysis Data Analysis Monitoring->Analysis

Figure 2. Experimental workflow for in vivo antihypertensive studies.

L-NAME-Induced Hypertension Model

This protocol outlines the induction of hypertension using Nω-nitro-L-arginine methyl ester (L-NAME) and subsequent treatment with SAR407899.

Materials:

  • SAR407899

  • L-NAME

  • Vehicle

  • Wistar or Sprague-Dawley rats

  • Drinking water bottles

  • Blood pressure monitoring equipment

Protocol:

  • Hypertension Induction: Dissolve L-NAME in drinking water at a concentration of approximately 40 mg/kg/day and provide it to the rats ad libitum for a period of 4-6 weeks to induce a stable hypertensive state.

  • Baseline Measurement in Hypertensive Animals: Once hypertension is established, measure and record baseline blood pressure and heart rate.

  • Treatment: Randomly assign the hypertensive animals to treatment groups (vehicle or SAR407899 at various doses).

  • Drug Administration: Administer SAR407899 or vehicle orally once daily for the desired treatment period (e.g., 2-4 weeks).

  • Blood Pressure Monitoring: Monitor blood pressure at regular intervals throughout the treatment period.

  • Terminal Procedures: At the end of the study, terminal blood pressure measurements can be taken, and tissues can be collected for further analysis (e.g., histology, gene expression).

DOCA-Salt-Induced Hypertension Model

This model of hypertension is characterized by being low-renin and volume-dependent.

Materials:

  • SAR407899

  • Deoxycorticosterone acetate (DOCA)

  • Saline (1% NaCl)

  • Vehicle

  • Uninephrectomized Sprague-Dawley rats

  • Blood pressure monitoring equipment

Protocol:

  • Uninephrectomy: Surgically remove one kidney from the rats. Allow for a recovery period of one week.

  • Hypertension Induction: Implant a DOCA pellet (e.g., 25 mg) subcutaneously and replace the drinking water with 1% NaCl solution.

  • Baseline Measurement: After a period of 3-4 weeks to allow for the development of hypertension, measure and record baseline blood pressure.

  • Treatment: Initiate treatment with oral administration of SAR407899 or vehicle for the specified duration.

  • Monitoring and Analysis: Monitor blood pressure regularly and perform data analysis as described in the previous protocols.

Concluding Remarks

SAR407899 is a valuable pharmacological tool for investigating the role of the Rho/ROCK pathway in hypertension and for evaluating the therapeutic potential of ROCK inhibition. The protocols outlined above provide a framework for conducting in vivo studies using various established animal models of hypertension. Researchers should adapt these protocols to their specific experimental needs and adhere to all relevant animal welfare guidelines. The potent and selective nature of SAR407899 makes it a promising candidate for further research and development in the treatment of cardiovascular diseases.[6][7][8]

References

Application Notes and Protocols: SAR407899 Hydrochloride for Vasorelaxation Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR407899 hydrochloride is a potent and selective inhibitor of Rho-kinase (ROCK), a key enzyme in the regulation of smooth muscle contraction.[1][2] The RhoA/ROCK signaling pathway plays a crucial role in maintaining vascular tone, and its overactivation is implicated in various cardiovascular diseases, including hypertension and erectile dysfunction.[1][3][4] SAR407899 exerts its vasorelaxant effects by inhibiting ROCK, which leads to a decrease in the phosphorylation of myosin light chain phosphatase and subsequently, smooth muscle relaxation.[1][2] Notably, the vasorelaxant properties of SAR407899 are largely independent of the nitric oxide (NO) pathway, making it a promising therapeutic agent in conditions where NO signaling is impaired, such as in diabetes.[5][6]

These application notes provide a comprehensive protocol for utilizing this compound in ex vivo vasorelaxation experiments using isolated arterial or corpus cavernosum tissue strips.

Data Presentation

The following table summarizes the in vitro efficacy of SAR407899 in inducing vasorelaxation in pre-contracted tissue preparations.

Tissue TypeSpeciesPre-contraction AgentIC50 of SAR407899 (µM)Emax (%)Reference
Corpus CavernosumHumanPhenylephrine0.1392[5]
Corpus CavernosumRabbit (Control)Phenylephrine0.2997[5]
Corpus CavernosumRabbit (Diabetic)Phenylephrine0.2195[5]
Corpus CavernosumRat (WKY)Phenylephrine0.0593[5]
Corpus CavernosumRat (SHR)Phenylephrine0.0689[5]
Corpus CavernosumRat (CD Control)Phenylephrine0.0995[5]
Corpus CavernosumRat (CD Diabetic)Phenylephrine0.0894[5]
Isolated ArteriesVariousVarious0.122 - 0.280Not Specified[1][2]

WKY: Wistar Kyoto rats, SHR: Spontaneously Hypertensive Rats, CD: Charles River Sprague-Dawley rats.

Signaling Pathway

SAR407899_Signaling_Pathway cluster_cell Vascular Smooth Muscle Cell Agonist Agonists (e.g., Phenylephrine, Endothelin-1) GPCR G-Protein Coupled Receptor (GPCR) Agonist->GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP ROCK Rho-kinase (ROCK) RhoA_GTP->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Phosphorylates (Inactivates) SAR407899 SAR407899 HCl SAR407899->ROCK Inhibits pMLC p-MLC MLCP->pMLC Dephosphorylates Relaxation Vasorelaxation MLCP->Relaxation pMLCP p-MLCP (Inactive) MLC Myosin Light Chain (MLC) MLC->pMLC MLCP Inhibited Contraction Contraction pMLC->Contraction

Caption: this compound signaling pathway in vasorelaxation.

Experimental Protocols

This protocol describes the assessment of the vasorelaxant effect of this compound on isolated tissue rings in an organ bath system.

Materials and Reagents
  • This compound

  • Phenylephrine (or other suitable vasoconstrictor, e.g., Endothelin-1)

  • Acetylcholine chloride (for endothelium integrity check)

  • Sodium Nitroprusside (for endothelium-independent relaxation control)

  • Krebs-Henseleit Solution (see composition below)

  • Carbogen gas (95% O2, 5% CO2)

  • Distilled, deionized water

  • Ethanol (for stock solution preparation)

  • Surgical instruments (forceps, scissors)

  • Organ bath system with force transducers and data acquisition software

Preparation of Krebs-Henseleit Solution

To prepare 1 liter of Krebs-Henseleit solution, dissolve the following reagents in 900 mL of distilled, deionized water and then adjust the final volume to 1 L. The solution should be freshly prepared on the day of the experiment.

ReagentMolar Concentration (mM)Weight (g/L)
NaCl1186.90
KCl4.70.35
KH2PO41.20.16
MgSO4·7H2O1.20.29
CaCl2·2H2O2.50.37
NaHCO3252.10
D-Glucose111.98

Continuously bubble the solution with carbogen gas (95% O2, 5% CO2) to maintain a physiological pH of 7.4.

Experimental Workflow

Experimental_Workflow Start Start Tissue_Prep Tissue Preparation (e.g., Aortic or Corpus Cavernosum Rings) Start->Tissue_Prep Mounting Mount Tissues in Organ Bath Tissue_Prep->Mounting Equilibration Equilibration (60-90 min, 37°C, Carbogen) Mounting->Equilibration Viability_Check Viability Check (e.g., KCl depolarization) Equilibration->Viability_Check Washout Washout Viability_Check->Washout Pre_Contraction Pre-contraction (e.g., Phenylephrine) Washout->Pre_Contraction Cumulative_Addition Cumulative Addition of This compound Pre_Contraction->Cumulative_Addition Data_Acquisition Record Isometric Tension Cumulative_Addition->Data_Acquisition Data_Analysis Data Analysis (Concentration-Response Curve) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for vasorelaxation studies.

Detailed Protocol
  • Tissue Preparation:

    • Euthanize the experimental animal according to approved institutional guidelines.

    • Carefully dissect the desired artery (e.g., thoracic aorta, mesenteric artery) or corpus cavernosum.

    • Immediately place the excised tissue in cold (4°C) Krebs-Henseleit solution.

    • Under a dissecting microscope, remove excess connective and adipose tissue.

    • Cut the tissue into rings of approximately 2-4 mm in length. For corpus cavernosum, prepare strips of approximately 2 x 2 x 8 mm.[4]

  • Mounting and Equilibration:

    • Mount the tissue rings or strips in an organ bath chamber filled with Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.

    • Connect the tissue to an isometric force transducer.

    • Apply an optimal resting tension (e.g., 1-2 g for aortic rings, 2 g for corpus cavernosum strips) and allow the tissue to equilibrate for 60-90 minutes.[4]

    • During equilibration, wash the tissue with fresh Krebs-Henseleit solution every 15-20 minutes.

  • Viability and Endothelium Integrity Check:

    • To check the viability of the smooth muscle, induce a contraction with a high concentration of KCl (e.g., 60-80 mM).

    • After washing out the KCl and allowing the tension to return to baseline, pre-contract the tissue with phenylephrine (e.g., 1 µM).

    • Once a stable contraction plateau is reached, assess endothelium integrity by adding acetylcholine (e.g., 1-10 µM). A relaxation of >80% indicates intact endothelium. For studies on endothelium-independent effects, the endothelium can be mechanically removed.

  • Vasorelaxation Experiment:

    • Wash the tissue thoroughly to remove all previous drugs and allow the tension to return to baseline.

    • Induce a stable submaximal contraction with phenylephrine (typically 1 µM, or a concentration that produces 60-80% of the maximal contraction).

    • Once the contraction is stable, add this compound in a cumulative manner, increasing the concentration in logarithmic increments (e.g., 1 nM to 10 µM).

    • Allow the response to each concentration to stabilize before adding the next.

    • Record the isometric tension continuously using a data acquisition system.

  • Data Analysis:

    • Express the relaxation at each concentration of this compound as a percentage of the pre-contraction induced by phenylephrine.

    • Plot the percentage of relaxation against the logarithm of the molar concentration of this compound to generate a concentration-response curve.

    • Calculate the IC50 (the concentration of this compound that produces 50% of the maximal relaxation) and the Emax (the maximum relaxation effect) using a non-linear regression analysis (e.g., sigmoidal dose-response curve fit).

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the Rho/ROCK pathway in vascular smooth muscle function. The protocols outlined in these application notes provide a robust framework for conducting ex vivo vasorelaxation experiments to characterize the effects of SAR407899 and other ROCK inhibitors. These studies are essential for the preclinical evaluation of novel therapeutics targeting cardiovascular diseases.

References

Application Notes and Protocols for Western Blot Analysis of p-MYPT1 Following SAR407899 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the detection and semi-quantification of phosphorylated Myosin Phosphatase Target Subunit 1 (p-MYPT1) in cell lysates or tissue homogenates following treatment with SAR407899, a potent and selective Rho-kinase (ROCK) inhibitor.

Introduction

SAR407899 is an ATP-competitive inhibitor of Rho-kinase (ROCK), a serine/threonine kinase that plays a crucial role in signal transduction pathways governing a variety of cellular functions, including smooth muscle contraction, cell adhesion, and motility.[1][2] A key downstream effector of ROCK is MYPT1, the regulatory subunit of myosin light chain phosphatase (MLCP). ROCK-mediated phosphorylation of MYPT1 at specific residues, such as Threonine 696 (Thr696) and Threonine 853 (Thr853), inhibits MLCP activity. This leads to an increase in the phosphorylation of the myosin light chain, resulting in smooth muscle contraction.[3][4]

SAR407899 has been shown to cause a concentration-dependent inhibition of ROCK-mediated phosphorylation of myosin phosphatase.[1][2] This protocol provides a robust method for assessing the efficacy of SAR407899 in a cellular or tissue context by measuring the levels of phosphorylated MYPT1 via Western blotting.

Data Presentation

The following table presents illustrative data demonstrating the expected concentration-dependent inhibitory effect of SAR407899 on the phosphorylation of MYPT1 at Thr696. This data is representative of a typical Western blot experiment where a specific cell line (e.g., vascular smooth muscle cells) is treated with increasing concentrations of SAR407899 prior to cell lysis and immunoblotting.

Table 1: Illustrative Quantitative Analysis of p-MYPT1 (Thr696) Levels Following SAR407899 Treatment

SAR407899 Concentration (nM)p-MYPT1 (Thr696) Relative Densitometry UnitsTotal MYPT1 Relative Densitometry UnitsNormalized p-MYPT1/Total MYPT1 Ratio% Inhibition of p-MYPT1
0 (Vehicle Control)1.001.001.000%
100.850.980.8713%
500.621.010.6139%
1000.450.990.4555%
2500.281.020.2773%
5000.150.970.1585%
10000.081.000.0892%

Note: The data presented in this table is for illustrative purposes and represents the expected trend based on the known mechanism of action of SAR407899. Actual results may vary depending on the experimental conditions, cell type, and antibodies used.

Signaling Pathway

The diagram below illustrates the RhoA/ROCK signaling pathway, highlighting the role of ROCK in phosphorylating MYPT1 and the inhibitory action of SAR407899.

Rho_ROCK_Pathway RhoA RhoA-GTP ROCK ROCK RhoA->ROCK Activates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates (e.g., Thr696) SAR407899 SAR407899 SAR407899->ROCK Inhibits pMYPT1 p-MYPT1 (Inactive) MLCP MLCP pMYPT1->MLCP Inhibits pMLC p-MLC MLCP->pMLC Dephosphorylates MLC MLC Contraction Smooth Muscle Contraction pMLC->Contraction

Caption: RhoA/ROCK signaling pathway and the inhibitory effect of SAR407899.

Experimental Protocols

Western Blot Protocol for p-MYPT1 (Thr696)

This protocol outlines the steps for sample preparation, electrophoresis, protein transfer, and immunodetection of p-MYPT1.

1. Materials and Reagents

  • Cell culture or tissue samples

  • SAR407899 (various concentrations)

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (RIPA buffer or similar, supplemented with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels (e.g., 4-15% gradient gels)

  • Running buffer (Tris-Glycine-SDS)

  • Transfer buffer (Tris-Glycine with 20% methanol)

  • PVDF membranes

  • Blocking buffer (5% BSA or non-fat dry milk in TBST)

  • Primary antibodies:

    • Rabbit anti-p-MYPT1 (Thr696) polyclonal antibody

    • Mouse anti-Total MYPT1 monoclonal antibody

    • Mouse anti-β-actin monoclonal antibody (loading control)

  • Secondary antibodies:

    • HRP-conjugated goat anti-rabbit IgG

    • HRP-conjugated goat anti-mouse IgG

  • Tris-buffered saline with Tween-20 (TBST)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

2. Experimental Workflow Diagram

Western_Blot_Workflow cluster_preparation Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis cell_treatment 1. Cell/Tissue Treatment with SAR407899 lysis 2. Lysis and Protein Extraction cell_treatment->lysis quantification 3. Protein Quantification (BCA Assay) lysis->quantification sample_prep 4. Sample Preparation with Laemmli Buffer quantification->sample_prep sds_page 5. SDS-PAGE sample_prep->sds_page transfer 6. Protein Transfer to PVDF Membrane sds_page->transfer blocking 7. Membrane Blocking transfer->blocking primary_ab 8. Primary Antibody Incubation (anti-p-MYPT1, anti-Total MYPT1, anti-β-actin) blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation primary_ab->secondary_ab detection 10. Signal Detection (ECL) secondary_ab->detection imaging 11. Image Acquisition detection->imaging densitometry 12. Densitometry Analysis imaging->densitometry

Caption: Experimental workflow for Western blot analysis of p-MYPT1.

3. Detailed Methodology

a. Cell Culture and Treatment:

  • Seed vascular smooth muscle cells (or other relevant cell types) in 6-well plates and grow to 80-90% confluency.

  • Starve the cells in serum-free media for 12-24 hours.

  • Treat the cells with various concentrations of SAR407899 (e.g., 10 nM to 1 µM) or vehicle control for the desired time (e.g., 30 minutes to 2 hours).

  • If applicable, stimulate the cells with an agonist (e.g., thrombin) to induce MYPT1 phosphorylation after SAR407899 pre-treatment.

b. Protein Extraction:

  • Wash the cells twice with ice-cold PBS.

  • Add 100-200 µL of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein lysate.

c. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

d. Sample Preparation for Electrophoresis:

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.

  • Boil the samples at 95-100°C for 5 minutes.

e. SDS-PAGE and Protein Transfer:

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

  • Run the gel at 100-120V until the dye front reaches the bottom.

  • Transfer the proteins to a PVDF membrane at 100V for 1-2 hours or using a semi-dry transfer system.

f. Immunoblotting:

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-MYPT1 (Thr696) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with HRP-conjugated goat anti-rabbit secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

g. Signal Detection and Analysis:

  • Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

  • Capture the chemiluminescent signal using an imaging system.

  • Perform densitometry analysis on the bands corresponding to p-MYPT1.

  • To normalize for protein loading, strip the membrane and re-probe with a primary antibody against total MYPT1 and subsequently a loading control like β-actin. Alternatively, run parallel gels for total MYPT1 and the loading control.

  • Calculate the ratio of p-MYPT1 to total MYPT1 for each sample. The percentage of inhibition can be calculated relative to the vehicle-treated control.

References

SAR407899 Hydrochloride: Application Notes and Protocols for Cardiovascular Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR407899 hydrochloride is a potent and selective, ATP-competitive inhibitor of Rho-kinase (ROCK).[1][2][3] The RhoA/ROCK signaling pathway is a critical regulator of numerous cellular functions implicated in cardiovascular health and disease, including smooth muscle contraction, cell adhesion, motility, and proliferation.[1][2][4] Dysregulation of this pathway is associated with the pathophysiology of several cardiovascular disorders such as hypertension, coronary artery disease, stroke, and heart failure.[1] SAR407899 has demonstrated significant therapeutic potential in preclinical studies, positioning it as a valuable tool for cardiovascular research and a candidate for drug development.[1][5]

These application notes provide an overview of the utility of SAR407899 in cardiovascular research, summarizing key findings and providing detailed protocols for its application in relevant experimental models.

Mechanism of Action

SAR407899 exerts its effects by inhibiting the two isoforms of ROCK, ROCK1 and ROCK2.[4] In the cardiovascular system, the RhoA/ROCK pathway plays a pivotal role in regulating vascular smooth muscle tone.[4] Vasoactive agents activate G protein-coupled receptors, leading to the activation of the small G protein RhoA. Activated RhoA, in turn, stimulates ROCK. ROCK phosphorylates and inactivates myosin light chain phosphatase (MLCP), leading to an increase in phosphorylated myosin light chain (MLC) and subsequent smooth muscle contraction and vasoconstriction.[4] By inhibiting ROCK, SAR407899 prevents the phosphorylation of MLCP substrates, leading to vasodilation and a reduction in blood pressure.[1][2]

cluster_0 Vascular Smooth Muscle Cell GPCR GPCR (e.g., AT1R, ETAR) RhoA RhoA-GTP (Active) GPCR->RhoA Vasoactive Agents (e.g., Ang II, ET-1) ROCK ROCK RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits (via phosphorylation) pMLC Phosphorylated Myosin Light Chain (pMLC) MLCP->pMLC Dephosphorylates Contraction Vasoconstriction pMLC->Contraction Induces SAR407899 SAR407899 SAR407899->ROCK Inhibits

Caption: SAR407899 inhibits ROCK, preventing vasoconstriction.

Key Applications in Cardiovascular Research

  • Hypertension: SAR407899 has been shown to effectively lower blood pressure in various rodent models of hypertension, including spontaneously hypertensive rats (SHR), stroke-prone SHR, L-NAME-induced, and DOCA-salt-induced hypertension.[1][5][6] Its antihypertensive efficacy is superior to that of other ROCK inhibitors like fasudil and Y-27632.[1][2]

  • Vasodilation: SAR407899 is a potent vasorelaxant, demonstrating species-independent relaxation of precontracted isolated arteries from different vascular beds, including coronary and mesenteric arteries.[1][2]

  • End-Organ Protection: In models of chronic hypertension, long-term treatment with SAR407899 has been shown to reduce end-organ damage, including improving heart and kidney function and reducing fibrosis.[6][7]

  • Renal Vascular Resistance: SAR407899 potently inhibits endothelin-1 (ET-1)-induced constriction of renal resistance arteries, suggesting a role in modulating renal blood flow and function.[8]

  • Cellular Processes: In vitro, SAR407899 inhibits ROCK-mediated cellular processes such as stress fiber formation, cell proliferation, and chemotaxis, which are relevant to vascular remodeling and inflammation.[2][5]

Data Presentation

Table 1: In Vitro Potency of SAR407899
AssayTarget/Cell LineSpeciesIC50 / KiReference
Enzymatic Activity ROCK2HumanKi: 36 ± 4 nM[1]
ROCK2RatKi: 41 ± 2 nM[1]
ROCK2-IC50: 135 nM[3]
Vasorelaxation Isolated ArteriesVariousIC50: 122 - 280 nM[1][2]
Cell Proliferation --IC50: 5.0 ± 1.3 µM[3]
Chemotaxis THP-1 cellsHumanIC50: 2.5 ± 1.0 µM[3]
Table 2: Comparison of ROCK Inhibitors
CompoundROCK2 Ki (human)Antihypertensive Effect (10 mg/kg PO in SHRs)Reference
SAR407899 36 ± 4 nMSuperior[1]
Y-27632 114 ± 11 nMLess potent than SAR407899[1]
Fasudil 271 ± 14 nMLess potent than SAR407899[1]

Experimental Protocols

Protocol 1: In Vitro Vasorelaxation Assay

This protocol is designed to assess the vasorelaxant properties of SAR407899 on isolated arterial rings.

Materials:

  • Isolated arterial rings (e.g., rat aorta, mesenteric artery)

  • Organ bath system with force transducer

  • Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11.1)

  • Phenylephrine (or other vasoconstrictor)

  • This compound stock solution (in DMSO or appropriate vehicle)

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Isolate arterial segments and cut into 2-3 mm rings.

  • Mount the rings in the organ baths containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with carbogen.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g (depending on the vessel).

  • Induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).

  • Once the contraction has reached a plateau, add cumulative concentrations of SAR407899 to the bath.

  • Record the changes in isometric tension after each addition.

  • Calculate the percentage of relaxation relative to the pre-contracted tension.

  • Plot the concentration-response curve and determine the IC50 value.

cluster_workflow Vasorelaxation Assay Workflow Start Isolate & Mount Arterial Rings Equilibrate Equilibrate in Organ Bath Start->Equilibrate Contract Induce Contraction (Phenylephrine) Equilibrate->Contract Add_Drug Add Cumulative Doses of SAR407899 Contract->Add_Drug Record Record Tension Add_Drug->Record Record->Add_Drug Next Dose Analyze Analyze Data (IC50) Record->Analyze

Caption: Workflow for in vitro vasorelaxation studies.

Protocol 2: In Vivo Antihypertensive Effect in Spontaneously Hypertensive Rats (SHRs)

This protocol describes the evaluation of the blood pressure-lowering effects of SAR407899 in a genetic model of hypertension.

Materials:

  • Spontaneously Hypertensive Rats (SHRs)

  • Telemetry system for continuous blood pressure monitoring (or tail-cuff method)

  • This compound

  • Vehicle (e.g., sterile water, saline)

  • Oral gavage needles

Procedure:

  • Acclimatize SHRs to the housing conditions for at least one week.

  • If using telemetry, surgically implant the transmitters and allow for a recovery period of at least one week.

  • Record baseline blood pressure and heart rate for a control period (e.g., 24-48 hours).

  • Prepare a solution of SAR407899 in the appropriate vehicle.

  • Administer SAR407899 orally (p.o.) via gavage at the desired doses (e.g., 3, 10, 30 mg/kg).[1] A vehicle control group should be included.

  • Continuously monitor blood pressure and heart rate for a defined period post-administration (e.g., 24 hours).

  • Analyze the data to determine the maximal change in blood pressure and the duration of the antihypertensive effect.

cluster_workflow_invivo In Vivo Hypertension Study Workflow Acclimatize Acclimatize SHRs Baseline Record Baseline Blood Pressure Acclimatize->Baseline Administer Administer SAR407899 (p.o.) Baseline->Administer Monitor Monitor Blood Pressure & Heart Rate Administer->Monitor Analyze Analyze Antihypertensive Effect Monitor->Analyze

Caption: Workflow for in vivo hypertension studies.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the RhoA/ROCK pathway in cardiovascular physiology and pathology. Its high potency and selectivity, coupled with its demonstrated efficacy in preclinical models of hypertension and vascular dysfunction, make it a compound of significant interest for both basic research and drug development in the cardiovascular field. The protocols and data presented here provide a foundation for researchers to explore the therapeutic potential of ROCK inhibition with SAR407899.

References

Application Notes and Protocols for SAR407899 Hydrochloride in Erectile Dysfunction Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of SAR407899 hydrochloride, a potent and selective Rho-kinase (ROCK) inhibitor, in preclinical research models of erectile dysfunction (ED). The document includes its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Introduction to this compound

SAR407899 is an ATP-competitive inhibitor of Rho-kinase (ROCK), a key enzyme in the regulation of smooth muscle contraction.[1][2][3] Increased ROCK activity is implicated in the pathophysiology of various cardiovascular diseases, including erectile dysfunction, by promoting a contractile state in the corpus cavernosum smooth muscle.[4][5] By inhibiting ROCK, SAR407899 promotes smooth muscle relaxation, leading to increased blood flow to the corpus cavernosum and facilitating penile erection.[4][5] Notably, its mechanism of action is largely independent of the nitric oxide (NO) pathway, suggesting its potential therapeutic utility in patient populations where NO signaling is impaired, such as in diabetes and hypertension.[4][5]

Mechanism of Action: The RhoA/ROCK Signaling Pathway

The RhoA/ROCK pathway plays a crucial role in maintaining the flaccid state of the penis by promoting the contraction of the corpus cavernosum smooth muscle. Upon stimulation by vasoconstrictors, the small GTPase RhoA is activated and in turn activates its downstream effector, ROCK. ROCK then phosphorylates and inhibits myosin phosphatase target subunit 1 (MYPT1), leading to an increase in the phosphorylation of the myosin light chain (MLC) and subsequent smooth muscle contraction. SAR407899 inhibits ROCK, thereby preventing the phosphorylation of MYPT1 and promoting smooth muscle relaxation.

cluster_pathway RhoA/ROCK Signaling Pathway in Corpus Cavernosum Vasoconstrictors Vasoconstrictors (e.g., Phenylephrine) GPCR GPCR Vasoconstrictors->GPCR Activates RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading ROCK ROCK RhoA_GTP->ROCK Activates MYPT1 MYPT1 (Active) ROCK->MYPT1 Phosphorylates (Inhibits) p_MLC p-MLC ROCK->p_MLC Promotes phosphorylation SAR407899 SAR407899 HCl SAR407899->ROCK Inhibits MYPT1->p_MLC Dephosphorylates Relaxation Smooth Muscle Relaxation (Erection) MYPT1->Relaxation p_MYPT1 p-MYPT1 (Inactive) MLC Myosin Light Chain (MLC) Contraction Smooth Muscle Contraction (Flaccidity) p_MLC->Contraction

Caption: RhoA/ROCK signaling pathway and the inhibitory action of SAR407899.

Quantitative Data

The following tables summarize the in vitro and in vivo efficacy of this compound in various preclinical models.

Table 1: In Vitro Potency of SAR407899 and Comparators
CompoundTargetSpeciesKi (nM)IC50 (nM)Reference(s)
SAR407899 ROCK2Human36102[1][3]
ROCK2Rat41-[1][3]
ROCK1Human-276[1]
Y-27632ROCK2Human114-[3]
FasudilROCK2Human271-[3]
Table 2: In Vitro Relaxation of Pre-contracted Corpus Cavernosum Strips
Species/ConditionCompoundIC50 (µM)Emax (%)Reference(s)
Rat (Healthy) SAR407899 0.05 - 0.29 89 - 97 [4][5]
Rat (Diabetic) SAR407899 0.05 - 0.29 89 - 97 [4][5]
Rabbit (Healthy) SAR407899 0.05 - 0.29 89 - 97 [4][5]
Rabbit (Diabetic) SAR407899 0.05 - 0.29 89 - 97 [4][5]
Human SAR407899 0.13 92 [4]
Sildenafil0.5143[4]
Table 3: In Vivo Erectogenic Effects in Rabbits
CompoundAdministrationDose RangeEffectReference(s)
SAR407899 Intravenous (i.v.)0.3 - 10 mg/kgDose-dependent increase in penile length[1]
Oral (p.o.)1 - 30 mg/kgDose-dependent increase in penile length[1]
SildenafilOral (p.o.)2 - 6 mg/kgIncreased penile length (less potent and shorter duration than SAR407899)[4][5]

Experimental Protocols

In Vitro Relaxation of Corpus Cavernosum Strips

This protocol is designed to assess the relaxant effect of SAR407899 on pre-contracted corpus cavernosum smooth muscle.

cluster_workflow In Vitro Corpus Cavernosum Relaxation Workflow Harvest Harvest Corpus Cavernosum Tissue Dissect Dissect into Strips (2x2x7 mm) Harvest->Dissect Mount Mount in Organ Bath (Krebs Solution, 37°C, 95% O2/5% CO2) Dissect->Mount Equilibrate Equilibrate under 1.5-2 g Tension Mount->Equilibrate Contract Induce Contraction (Phenylephrine) Equilibrate->Contract AddCompound Cumulative Addition of SAR407899 or Vehicle Contract->AddCompound Measure Measure Isometric Tension (Relaxation) AddCompound->Measure Analyze Analyze Data (IC50, Emax) Measure->Analyze

Caption: Workflow for in vitro assessment of corpus cavernosum relaxation.

Materials:

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 10)

  • Phenylephrine hydrochloride

  • This compound

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O2 / 5% CO2)

Procedure:

  • Humanely euthanize the experimental animal (e.g., rat or rabbit) and carefully dissect the penis.

  • Isolate the corpora cavernosa and place them in cold Krebs-Henseleit solution.

  • Prepare corpus cavernosum strips (approximately 2 x 2 x 7 mm).

  • Mount the strips in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

  • Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1.5-2 g, with solution changes every 15-20 minutes.

  • Induce a sustained contraction with a submaximal concentration of phenylephrine (e.g., 1-10 µM).

  • Once a stable contraction plateau is reached, add this compound in a cumulative concentration-response manner.

  • Record the changes in isometric tension. Relaxation is expressed as a percentage of the phenylephrine-induced contraction.

  • Calculate the IC50 (concentration causing 50% relaxation) and Emax (maximum relaxation) values.

In Vivo Assessment of Penile Erection in Conscious Rabbits

This protocol measures the erectogenic potential of SAR407899 in a conscious animal model.[4][5]

Materials:

  • This compound

  • Vehicle (e.g., sterile water or saline)

  • Digital calipers

  • Rabbit restrainer

Procedure:

  • Acclimatize conscious male rabbits to the experimental setting and handling.

  • Administer this compound via the desired route (intravenous or oral).

  • At various time points post-administration, gently restrain the rabbit and measure the length of the uncovered penile mucosa using digital calipers.

  • Record the penile length over time to determine the onset, magnitude, and duration of the erectile response.

  • A control group receiving only the vehicle should be included in the experiment.

Biochemical Assessment of ROCK Inhibition (Western Blot for p-MYPT1)

This protocol determines the extent of ROCK inhibition by SAR407899 by measuring the phosphorylation status of its downstream target, MYPT1.

cluster_workflow Western Blot Workflow for p-MYPT1 Treat Treat Corpus Cavernosum Tissue with SAR407899 Lyse Homogenize and Lyse Tissue Treat->Lyse Quantify Protein Quantification (e.g., BCA Assay) Lyse->Quantify Separate SDS-PAGE Quantify->Separate Transfer Transfer to PVDF Membrane Separate->Transfer Block Block Membrane (e.g., 5% BSA) Transfer->Block PrimaryAb Incubate with Primary Antibodies (p-MYPT1, Total MYPT1) Block->PrimaryAb SecondaryAb Incubate with HRP-conjugated Secondary Antibody PrimaryAb->SecondaryAb Detect Chemiluminescent Detection SecondaryAb->Detect Analyze Densitometry Analysis Detect->Analyze

Caption: Workflow for assessing ROCK inhibition via Western blot of p-MYPT1.

Materials:

  • Corpus cavernosum tissue (from treated and untreated animals)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-MYPT1 (Thr696), anti-total-MYPT1, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Following in vivo or in vitro treatment with SAR407899, harvest and snap-freeze corpus cavernosum tissue.

  • Homogenize the tissue in lysis buffer on ice.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of the lysate using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-MYPT1 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total MYPT1 and a loading control (e.g., β-actin) to normalize the data.

  • Quantify the band intensities using densitometry software.

Pharmacokinetics and Toxicology

Detailed pharmacokinetic and toxicology data and protocols specific to this compound are not extensively available in the public domain. However, general preclinical assessments for a novel compound would typically involve the following:

  • Pharmacokinetics: Studies in at least two animal species (one rodent, one non-rodent) to determine absorption, distribution, metabolism, and excretion (ADME) profiles. This would involve administering the compound via different routes (e.g., oral, intravenous) and analyzing plasma and tissue concentrations over time to calculate key parameters like bioavailability, half-life, clearance, and volume of distribution.

  • Toxicology: A tiered approach is usually employed, starting with acute toxicity studies to determine the maximum tolerated dose (MTD). This is followed by repeat-dose toxicity studies (sub-chronic and chronic) to identify potential target organs of toxicity and to establish a no-observed-adverse-effect level (NOAEL). Safety pharmacology studies are also conducted to assess the effects of the compound on vital functions, such as the cardiovascular, respiratory, and central nervous systems.

Conclusion

This compound is a potent and selective ROCK inhibitor with demonstrated efficacy in preclinical models of erectile dysfunction, particularly in conditions associated with impaired NO signaling. The provided protocols offer a framework for researchers to further investigate its pharmacological properties and potential as a therapeutic agent for ED.

References

Troubleshooting & Optimization

Preventing SAR407899 hydrochloride precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of SAR407899 hydrochloride precipitation in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its solubility properties?

A1: this compound is a selective and potent ATP-competitive Rho kinase (ROCK) inhibitor.[1][2] It is generally soluble in aqueous solutions and common organic solvents. For optimal results, it is crucial to refer to the solubility data provided by the specific supplier.

Q2: I observed precipitation immediately after adding my this compound stock solution to the cell culture media. What is the likely cause?

A2: Immediate precipitation, often called "crashing out," typically occurs when the concentration of this compound in the final working solution exceeds its solubility limit in the aqueous environment of the cell culture medium.[3] This is a common issue when diluting a concentrated stock, especially if the solvent for the stock (like DMSO) is rapidly diluted.[3]

Q3: Can the final concentration of the solvent (e.g., DMSO) in my culture medium affect the solubility of this compound?

A3: Yes, the final concentration of any organic solvent is critical. While a solvent like DMSO is excellent for dissolving this compound, its concentration in the final culture medium should be kept to a minimum, ideally below 0.5%, as higher concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.[3]

Q4: My media containing this compound appeared clear initially, but I noticed a precipitate after incubation. What could be the reason?

A4: Delayed precipitation can be caused by several factors, including:

  • Changes in Media Environment: Shifts in pH or temperature within the incubator over time can decrease the solubility of the compound.[4]

  • Interaction with Media Components: this compound may interact with salts, amino acids, or proteins in the media, forming less soluble complexes.[4]

  • Evaporation: Evaporation of media in the incubator can increase the concentration of all components, potentially pushing the drug concentration above its solubility limit.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Media

Symptoms: A visible precipitate or cloudiness forms instantly when the this compound stock solution is added to the cell culture medium.

Potential Causes & Solutions:

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of this compound in the media is above its aqueous solubility limit.Decrease the final working concentration. It is advisable to perform a solubility test to determine the maximum soluble concentration in your specific medium.[5]
Rapid Dilution Adding a concentrated stock solution directly to a large volume of aqueous media can cause a rapid solvent exchange, leading to precipitation.[3]Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.[3] Add the compound dropwise while gently swirling the media.
Low Media Temperature The solubility of many compounds, including hydrochloride salts, can be lower in cold media.Always use pre-warmed (37°C) cell culture media for preparing your working solutions.[3]
High Stock Concentration Using an overly concentrated stock solution necessitates a large dilution factor, increasing the risk of precipitation.Consider preparing a slightly less concentrated stock solution in your chosen solvent.
Issue 2: Delayed Precipitation After Incubation

Symptoms: The media is clear initially but becomes cloudy or a crystalline precipitate forms after several hours or days in the incubator.

Potential Causes & Solutions:

Potential CauseExplanationRecommended Solution
pH Instability Cell metabolism can alter the pH of the culture medium over time, which can affect the solubility of a pH-sensitive compound like a hydrochloride salt.[4]Ensure your medium is well-buffered. Consider using a medium with a more robust buffering system if you observe significant pH shifts.
Interaction with Media Components This compound might interact with components like salts, amino acids, or serum proteins, forming insoluble complexes over time.[6]If possible, test the solubility in a different basal media formulation. Performing experiments with and without serum can help determine if serum proteins are contributing to the issue.[5]
Media Evaporation Loss of water from the culture vessel increases the concentration of all solutes, including the drug.Ensure proper humidification of your incubator. Use culture plates with low-evaporation lids or seal plates with parafilm for long-term experiments.[4]
Compound Instability The compound may not be stable in the culture medium at 37°C for the duration of the experiment.Refer to the manufacturer's data sheet for stability information. If not available, a time-course experiment to assess compound stability and solubility at 37°C is recommended.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
Water56~199.5[1]
Water50178.09May require sonication.[7]
DMSO2899.73Use fresh, moisture-free DMSO.[1]
DMSO2589.05May require sonication.[7]
Ethanol1~3.56[1]
PBS (pH 7.2)2589.05May require sonication.[7]

Note: The molecular weight of this compound is 280.75 g/mol .[1][2] Solubility can vary between batches and suppliers. It is always recommended to perform your own solubility tests.

Experimental Protocols

Protocol 1: Determining Maximum Soluble Concentration in Cell Culture Media

This protocol helps to determine the highest working concentration of this compound that can be used in your specific cell culture medium without precipitation.

Materials:

  • This compound

  • Appropriate solvent (e.g., DMSO)

  • Your specific cell culture medium (with and without serum)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator (37°C, 5% CO₂)

  • Microscope

Procedure:

  • Prepare a high-concentration stock solution of this compound in the chosen solvent (e.g., 10 mM in DMSO).

  • Prepare a series of dilutions of the stock solution in your cell culture medium. For example, you can aim for final concentrations ranging from 1 µM to 100 µM. Keep the final solvent concentration constant and below the toxic level for your cells (e.g., 0.1% or 0.5%).[3]

  • Prepare a control sample with only the solvent at the same final concentration.

  • Incubate the dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO₂) for a duration that reflects your planned experiment (e.g., 24, 48, 72 hours).[5]

  • At different time points (e.g., 0, 2, 6, 24, 48, 72 hours), visually inspect each dilution for any signs of precipitation. A microscope can be used for more sensitive detection.[5]

  • The highest concentration that remains clear throughout the experiment is the maximum working concentration you should use.

  • It is recommended to perform this experiment with both your basal medium and your complete medium (containing serum) to assess the effect of serum proteins on solubility.[5]

Protocol 2: Recommended Method for Preparing Working Solutions

This protocol minimizes the risk of precipitation when preparing your final working solution of this compound.

Materials:

  • High-concentration stock solution of this compound (e.g., 10 mM in DMSO)

  • Pre-warmed (37°C) complete cell culture medium

Procedure:

  • Prepare an Intermediate Dilution: If your final concentration is very low, consider making an intermediate dilution of your stock solution in the solvent or in a small volume of pre-warmed media.

  • Warm the Media: Ensure your complete cell culture medium is pre-warmed to 37°C.[3]

  • Add Dropwise and Swirl: While gently swirling or vortexing the pre-warmed media, add the required volume of the this compound stock solution drop by drop.[3] This gradual addition helps to avoid localized high concentrations that can lead to precipitation.

  • Visual Inspection: After adding the compound, visually inspect the solution to ensure it is clear and free of any precipitate.

  • Use Immediately: It is best to add the freshly prepared drug-containing media to your cells immediately.

Visualizations

Troubleshooting_Workflow Troubleshooting this compound Precipitation cluster_issue Problem Identification cluster_immediate_causes Immediate Precipitation Causes cluster_delayed_causes Delayed Precipitation Causes cluster_solutions Solutions start Precipitation Observed immediate Immediate Precipitation start->immediate Upon adding stock delayed Delayed Precipitation start->delayed After incubation high_conc High Final Concentration? immediate->high_conc rapid_dilution Rapid Dilution? immediate->rapid_dilution cold_media Cold Media Used? immediate->cold_media ph_shift pH Shift in Media? delayed->ph_shift interaction Interaction with Media Components? delayed->interaction evaporation Media Evaporation? delayed->evaporation sol_lower_conc Lower Final Concentration high_conc->sol_lower_conc sol_solubility_test Perform Solubility Test high_conc->sol_solubility_test sol_serial_dilution Use Serial Dilution rapid_dilution->sol_serial_dilution sol_warm_media Use Pre-warmed Media cold_media->sol_warm_media sol_buffer Use Well-Buffered Media ph_shift->sol_buffer sol_diff_media Test Different Media interaction->sol_diff_media sol_humidify Ensure Proper Humidification evaporation->sol_humidify

Caption: Troubleshooting workflow for this compound precipitation.

ROCK_Signaling_Pathway Simplified Rho-ROCK Signaling Pathway Inhibition cluster_upstream Upstream Activation cluster_core Core Pathway cluster_downstream Downstream Effects GPCR GPCRs / RTKs RhoGEF RhoGEFs GPCR->RhoGEF RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP GTP loading RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading ROCK ROCK RhoA_GTP->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLC_P Phosphorylated MLC (MLC-P) MLC->MLC_P Actin_Myosin Actin-Myosin Contraction MLC_P->Actin_Myosin Stress_Fibers Stress Fiber Formation Actin_Myosin->Stress_Fibers Inhibitor SAR407899 hydrochloride Inhibitor->ROCK Inhibits

Caption: Inhibition of the Rho-ROCK signaling pathway by SAR407899.

References

SAR407899 Hydrochloride Off-Target Effects: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for investigating the potential off-target effects of SAR407899 hydrochloride, a potent Rho-kinase (ROCK) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of SAR407899?

SAR407899 is a potent, ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] It shows a preference for ROCK2 over ROCK1.[1][2][3] The primary on-target effect of SAR407899 is the inhibition of the Rho/ROCK signaling pathway, which plays a crucial role in regulating smooth muscle contraction, cell proliferation, and migration.[4][5][6][7]

Q2: Is SAR407899 a completely selective inhibitor?

While SAR407899 is highly selective for ROCK kinases, it is not completely specific.[4][6] Studies have shown that at higher concentrations, typically in the micromolar range, it can inhibit other kinases and interact with other proteins.[1][2][3]

Q3: My experimental results are not consistent with pure ROCK inhibition. Could this be due to off-target effects of SAR407899?

It is possible. If you observe cellular phenotypes or signaling changes that cannot be solely attributed to the inhibition of the Rho/ROCK pathway, considering off-target effects is a critical troubleshooting step. This guide provides protocols to investigate such possibilities.

Q4: What are the known off-target interactions of SAR407899?

Screening studies have identified several less potent off-target interactions for SAR407899. These include inhibition of other kinases such as Protein Kinase C-delta (PKC-δ), Mitogen- and stress-activated protein kinase 1 (MSK-1), Ribosomal S6 Kinase (RSK), and Protein Kinase B (PKB/Akt).[1][2][3] Additionally, it has been shown to inhibit the serotonin transporter and µ-opioid receptors at micromolar concentrations.[3]

Q5: How can I experimentally verify if an observed effect is off-target?

Several strategies can be employed:

  • Dose-response analysis: Compare the concentration at which you observe the unexpected phenotype with the IC50 values for on-target (ROCK) and potential off-target kinases.

  • Use of alternative inhibitors: Employ another ROCK inhibitor with a different chemical structure to see if the same phenotype is produced.

  • Rescue experiments: If possible, overexpress a constitutively active form of the suspected off-target kinase to see if it reverses the observed effect.

  • Direct biochemical assays: Test the effect of SAR407899 on the activity of purified suspected off-target kinases.

  • Kinome-wide profiling: A comprehensive approach to identify all potential kinase targets of your compound.[8]

Troubleshooting Guide

Issue: Unexpected Cell Toxicity or Phenotype at High Concentrations

If you observe significant cytotoxicity or a cellular phenotype that is not characteristic of ROCK inhibition, especially at concentrations significantly higher than the ROCK IC50, it may be due to off-target effects.

  • Possible Cause: Inhibition of other essential kinases like PKB/Akt, which is involved in cell survival pathways.

  • Troubleshooting Steps:

    • Review the dose-response curve of your experiment. Is the toxicity observed only at concentrations in the micromolar range where off-target effects are more likely?

    • Perform a Western blot analysis to examine the phosphorylation status of key downstream targets of potential off-target kinases (e.g., GSK3β for PKB/Akt, CREB for MSK-1/RSK).

    • Consider performing a kinome-wide selectivity screen to identify unintended targets of SAR407899 in your specific experimental system.

Quantitative Data Summary

Table 1: Inhibitory Activity of SAR407899 against On-Target and Off-Target Kinases

TargetIC50 (nM)Ki (nM)SpeciesNotesReference
ROCK2 102 ± 1936HumanATP-competitive inhibitor.[1][2]
ROCK2 -41RatATP-competitive inhibitor.[1][2]
ROCK1 276 ± 26-Human~2.7-fold less potent than against ROCK2.[1][2]
PKC-δ 5400--Off-target kinase.[1][2]
MSK-1 3100--Off-target kinase.[1][2]
RSK 1000 - 10000--Off-target kinase.[3]
PKB/Akt 1000 - 10000--Off-target kinase.[3]

Table 2: Inhibitory Activity of SAR407899 against Non-Kinase Targets

TargetIC50 (µM)NotesReference
Serotonin Transporter 1.1Off-target interaction.[3]
µ-Opioid Receptor 8.9Off-target interaction.[3]

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

This protocol outlines a general workflow for assessing the selectivity of SAR407899 against a broad panel of kinases.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM). From this, prepare a working solution at a concentration at least 100-fold higher than its ROCK IC50 (e.g., 10 µM).

  • Kinase Panel Selection: Utilize a commercial kinase profiling service that offers a large panel of purified, active human kinases (e.g., Eurofins, Reaction Biology). Select a panel that includes the known off-target kinases (PKC-δ, MSK-1, RSK, PKB/Akt) and a broad representation of the human kinome.

  • Binding or Activity Assay: The service provider will typically perform either:

    • Competition Binding Assay: This assay measures the ability of SAR407899 to displace a labeled ligand from the ATP-binding site of each kinase.

    • Biochemical Activity Assay: This assay measures the ability of SAR407899 to inhibit the phosphorylation of a substrate by each kinase.

  • Data Analysis: The results will be provided as the percentage of inhibition at a given concentration or as IC50 values for each kinase. Analyze the data to identify any kinases that are significantly inhibited by SAR407899. A "hit" is typically defined as a kinase that shows >50% inhibition at the screening concentration.

Protocol 2: Western Blot Analysis for Off-Target Pathway Activation

This protocol describes how to assess the impact of SAR407899 on signaling pathways downstream of potential off-target kinases in a cellular context.

  • Cell Culture and Treatment:

    • Plate your cells of interest and grow them to 70-80% confluency.

    • Treat the cells with a range of SAR407899 concentrations (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (DMSO) for a specified time. Include a positive control for the activation of the pathway of interest if available.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against the phosphorylated and total forms of downstream targets of potential off-target kinases (e.g., p-CREB/CREB for MSK-1/RSK, p-GSK3β/GSK3β for PKB/Akt). Also, probe for a downstream target of ROCK signaling (e.g., p-MYPT1) as a positive control for on-target activity.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the effects of different concentrations of SAR407899 on the phosphorylation of on-target and potential off-target pathway components.

Visualizations

Rho_ROCK_Signaling_Pathway RhoA RhoA-GTP ROCK ROCK RhoA->ROCK Activates MLCP MLC Phosphatase (MLCP) ROCK->MLCP Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates pMLC p-MLC MLCP->pMLC Dephosphorylates pMLCP p-MLCP (Inactive) Contraction Smooth Muscle Contraction Stress Fiber Formation pMLC->Contraction SAR407899 SAR407899 SAR407899->ROCK Inhibits

Caption: The Rho/ROCK signaling pathway leading to smooth muscle contraction.

Off_Target_Screening_Workflow Start Start: Unexpected Phenotype Observed DoseResponse Perform Dose-Response Experiment Start->DoseResponse CompareIC50 Compare EC50 of Phenotype to ROCK IC50 DoseResponse->CompareIC50 OnTarget Phenotype likely ON-TARGET CompareIC50->OnTarget Similar OffTargetSuspected Phenotype likely OFF-TARGET CompareIC50->OffTargetSuspected Dissimilar KinomeScreen Perform Kinome-wide Selectivity Screen OffTargetSuspected->KinomeScreen IdentifyHits Identify Off-Target Hits KinomeScreen->IdentifyHits NoHits No significant hits IdentifyHits->NoHits No ValidateHits Validate Hits using Orthogonal Assays (e.g., Western Blot) IdentifyHits->ValidateHits Yes Confirm Confirmed Off-Target Mechanism ValidateHits->Confirm

Caption: Workflow for investigating potential off-target effects.

Troubleshooting_Decision_Tree Start Unexpected experimental outcome with SAR407899 Concentration Is the effective concentration >> ROCK IC50? Start->Concentration OnTarget Consider on-target effects in a non-canonical pathway or cell-type specific responses. Concentration->OnTarget No OffTarget Suspect off-target effects. Concentration->OffTarget Yes CheckKnown Check known off-targets: PKC-δ, MSK-1, RSK, PKB OffTarget->CheckKnown WesternBlot Perform Western blot for downstream markers of suspected off-targets. CheckKnown->WesternBlot PhenotypeConsistent Is phenotype consistent with inhibition of off-target? WesternBlot->PhenotypeConsistent Validated Off-target effect is likely contributing to the phenotype. PhenotypeConsistent->Validated Yes Reevaluate Re-evaluate other potential off-targets or experimental artifacts. PhenotypeConsistent->Reevaluate No

References

Optimizing SAR407899 hydrochloride concentration for cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SAR407899 hydrochloride in cell-based assays. Find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective, ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][3][4] It demonstrates greater potency for ROCK2 over ROCK1.[1][5] ROCKs are downstream effectors of the small GTPase RhoA and play a crucial role in regulating cellular functions such as smooth muscle contraction, stress fiber formation, cell motility, and proliferation.[3][4][6] By inhibiting ROCK, SAR407899 prevents the phosphorylation of downstream targets like Myosin Phosphatase Target Subunit 1 (MYPT1), leading to a reduction in these cellular activities.[1][3][5]

Q2: What is the recommended starting concentration range for this compound in cell-based assays?

The optimal concentration of this compound is highly dependent on the cell type and the specific assay. However, a general effective range is from the low nanomolar to the low micromolar range.

  • For inhibiting ROCK-mediated phosphorylation: Concentrations between 0.1 µM and 10 µM have been shown to be effective.[1]

  • For functional assays (e.g., migration, proliferation): IC50 values typically range from 122 nM to 5.0 µM depending on the cell line and assay.[1][4]

It is strongly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare and store this compound stock solutions?

  • Preparation: To prepare a stock solution, dissolve this compound powder in a suitable solvent such as sterile water, DMSO, or ethanol.[2][5] For example, a 10 mM stock solution in DMSO is commonly used. Ensure the powder is completely dissolved by vortexing.

  • Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2] A stock solution stored at -80°C is stable for at least one year.[2]

Q4: Is SAR407899 selective for ROCK kinases?

SAR407899 is highly selective for ROCK kinases.[3][4] In a panel of 117 receptor and enzyme targets, it showed high selectivity.[3][4] However, at higher concentrations (in the micromolar range), some off-target effects on other kinases like PKC-Δ and MSK-1 have been observed.[1][5]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or no inhibitory effect Incorrect concentration: The concentration of SAR407899 may be too low for the specific cell line or assay.Perform a dose-response experiment (e.g., 10 nM to 10 µM) to determine the optimal IC50 value for your specific cells and endpoint.
Degraded compound: Improper storage or handling may have led to the degradation of SAR407899.Use a fresh aliquot of the SAR407899 stock solution. Ensure proper storage conditions are maintained.
Cell line resistance: The cell line may have low levels of ROCK expression or activity, or compensatory signaling pathways may be activated.Confirm ROCK expression in your cell line via Western Blot or qPCR. Consider using a different cell line known to be responsive to ROCK inhibition.
High cell toxicity or unexpected off-target effects Concentration too high: The concentration of SAR407899 may be in a cytotoxic range for your specific cell line.Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration (CC50). Use concentrations well below the CC50 for your functional assays.
Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high.Ensure the final concentration of the solvent in the culture medium is not toxic to the cells (typically <0.1% for DMSO). Include a vehicle-only control in your experiments.
Inconsistent results Variability in cell culture: Differences in cell passage number, confluency, or overall health can affect the experimental outcome.Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the start of each experiment.
Inaccurate pipetting: Errors in pipetting can lead to variations in the final concentration of SAR407899.Calibrate your pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed to minimize errors.

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of SAR407899

TargetAssay TypeValueSpeciesReference
ROCK2 Ki36 nMHuman[2][3]
ROCK2 Ki41 nMRat[2][3]
ROCK2 IC50102 nMHuman[1][5]
ROCK1 IC50276 nMHuman[1][5]
PKC-Δ IC505.4 µM-[1]
MSK-1 IC503.1 µM-[1]

Table 2: Effective Concentrations of SAR407899 in Cell-Based Assays

Cell LineAssayIC50 / Effective ConcentrationReference
HeLa Inhibition of MYPTT696 phosphorylation0.1 - 3.0 µM[1]
Primary rat aortic smooth muscle cells Inhibition of MYPTT696 phosphorylation1 - 10 µM[1]
Human umbilical vein endothelial cells (HUVECs) Inhibition of thrombin-induced stress fiber formation3 µM (complete block)[1]
Human Aortic Smooth Muscle Cells (HASMC) Inhibition of proliferation (MTT assay)122 nM[1]
THP-1 Inhibition of migration2.5 ± 1.0 µM[1]
Various isolated arteries Vasorelaxation122 - 280 nM[1][4]

Experimental Protocols

Protocol 1: Determination of IC50 for Inhibition of Cell Proliferation using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Allow cells to attach overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium. A typical concentration range to test would be 1 nM to 10 µM. Also, prepare a vehicle control (medium with the same final concentration of solvent, e.g., DMSO).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared SAR407899 dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified incubator with 5% CO2. The incubation time should be optimized for your cell line.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until formazan crystals are visible.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate overnight at 37°C in a humidified incubator.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control. Plot the inhibition percentage against the log of SAR407899 concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Western Blot for Detecting Inhibition of MYPT1 Phosphorylation
  • Cell Culture and Treatment: Plate cells and grow them to 70-80% confluency. Starve the cells in serum-free medium for 12-24 hours. Treat the cells with various concentrations of this compound (e.g., 0.1, 0.3, 1.0, 3.0 µM) for 1-2 hours.[1] Stimulate the cells with a known ROCK activator (e.g., thrombin, LPA, or phenylephrine) for a predetermined time (e.g., 10-30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-MYPT1 (e.g., Thr696 or Thr853) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total MYPT1 and a loading control (e.g., GAPDH or β-actin) to normalize the data.

Visualizations

RhoA_ROCK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activator (e.g., Thrombin, LPA) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GEFs RhoA_GTP->RhoA_GDP GAPs ROCK ROCK RhoA_GTP->ROCK Activates Downstream_Effectors Downstream Effectors (e.g., MYPT1, LIMK) ROCK->Downstream_Effectors Phosphorylates SAR407899 SAR407899 SAR407899->ROCK Inhibits Cellular_Responses Cellular Responses (Stress Fiber Formation, Contraction, Migration) Downstream_Effectors->Cellular_Responses Leads to Experimental_Workflow_IC50 cluster_workflow IC50 Determination Workflow Start Start Seed_Cells 1. Seed Cells in 96-well plate Start->Seed_Cells Prepare_Compound 2. Prepare Serial Dilutions of SAR407899 Seed_Cells->Prepare_Compound Treat_Cells 3. Treat Cells with SAR407899 or Vehicle Prepare_Compound->Treat_Cells Incubate 4. Incubate for 24-72 hours Treat_Cells->Incubate Assay 5. Perform Assay (e.g., MTT, CellTiter-Glo) Incubate->Assay Measure 6. Measure Signal (e.g., Absorbance) Assay->Measure Analyze 7. Analyze Data & Calculate IC50 Measure->Analyze End End Analyze->End Troubleshooting_Logic cluster_troubleshooting Troubleshooting Logic Problem Unexpected Results Check_Concentration Is the SAR407899 concentration optimized? Problem->Check_Concentration Dose_Response Perform Dose-Response Curve Check_Concentration->Dose_Response No Check_Viability Is there cell toxicity? Check_Concentration->Check_Viability Yes Success Problem Solved Dose_Response->Success Viability_Assay Perform Viability Assay (e.g., MTT) Check_Viability->Viability_Assay Yes Check_Controls Are controls behaving as expected? Check_Viability->Check_Controls No Viability_Assay->Success Review_Protocol Review Protocol & Reagent Preparation Check_Controls->Review_Protocol No Check_Controls->Success Yes Review_Protocol->Success

References

Stability of SAR407899 hydrochloride in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SAR407899 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the experimental use of this compound, with a specific focus on its stability in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective and potent ATP-competitive inhibitor of Rho-associated coiled-coil forming protein kinase (ROCK).[1] It plays a significant role in various cellular functions, including the regulation of the cytoskeleton, cell motility, and smooth muscle contraction by inhibiting the ROCK signaling pathway.[2][]

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, this compound powder should be stored at -20°C. Stock solutions, typically prepared in solvents like DMSO, should also be stored at -20°C or -80°C to maintain stability.[4]

Q3: How soluble is this compound in aqueous solutions?

A3: this compound is an isoquinoline derivative and, like many such compounds, its solubility in aqueous solutions can be pH-dependent.[5][6] It is generally more soluble in acidic conditions due to the protonation of the basic nitrogen atom in the isoquinoline ring.[6]

Q4: What are the common signs of degradation for isoquinoline-based compounds like this compound?

A4: Common indicators of degradation for isoquinoline compounds include a change in the color of the solution (often to yellow or brown), the formation of precipitates, a decrease in purity as determined by analytical methods like HPLC, and the emergence of new peaks in a chromatogram.[5]

Q5: What factors can influence the stability of this compound in aqueous solutions?

A5: The stability of this compound in aqueous solutions can be affected by several factors, including pH, temperature, exposure to light, and the presence of oxidizing agents.[5][7] As an isoquinoline derivative, it may be susceptible to hydrolysis and oxidation.[5]

Troubleshooting Guides

This section provides guidance on how to address common issues related to the stability of this compound in your experiments.

Issue 1: Precipitation or cloudiness observed in the aqueous solution.

  • Possible Cause 1: Poor Solubility. The concentration of this compound may have exceeded its solubility limit in the prepared aqueous solution.

    • Solution: Try preparing a more dilute solution. The use of co-solvents or solubilizing agents may also be considered, but their compatibility with the experimental system must be verified.[5]

  • Possible Cause 2: pH Shift. A change in the pH of the solution could reduce the solubility of the compound, leading to precipitation.[5]

    • Solution: Measure and adjust the pH of the solution. Using a buffer system appropriate for your experimental conditions can help maintain a stable pH.

  • Possible Cause 3: Degradation. The precipitate could be an insoluble degradation product.

    • Solution: Analyze the precipitate, if possible, to identify its nature. To minimize degradation, prepare fresh solutions before each experiment and store them under recommended conditions.

Issue 2: Inconsistent or unexpected experimental results.

  • Possible Cause 1: Degradation of the compound. The active concentration of this compound may have decreased due to degradation in the aqueous solution.

    • Solution: Implement a stability testing protocol (see "Experimental Protocols" section) to determine the stability of your working solutions under your specific experimental conditions. Always use freshly prepared solutions when possible.

  • Possible Cause 2: Interaction with other components. this compound may be interacting with other components in your experimental medium.

    • Solution: Review the composition of your experimental medium for any potential incompatibilities.

Quantitative Data Summary

FormStorage TemperatureDurationReference
Solid Powder-20°CLong-term[4]
Stock Solution (in DMSO)-20°C or -80°CShort to medium-term[4]

Experimental Protocols

Protocol 1: General Procedure for Preparing Aqueous Working Solutions

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in an appropriate organic solvent such as DMSO.

  • Dilution: On the day of the experiment, dilute the stock solution to the desired final concentration in your aqueous experimental medium.

  • pH Adjustment: If necessary, adjust the pH of the final working solution to ensure the compound remains soluble and stable.

  • Usage: Use the freshly prepared working solution immediately to minimize the risk of degradation.

Protocol 2: Forced Degradation Study to Assess Stability

Forced degradation studies are crucial for understanding the stability of a compound under various stress conditions.[8][9]

  • Sample Preparation: Prepare aqueous solutions of this compound at a known concentration.

  • Stress Conditions: Expose the solutions to a range of stress conditions, including:

    • Acidic Hydrolysis: Adjust the pH to acidic levels (e.g., pH 1-3) and incubate.

    • Basic Hydrolysis: Adjust the pH to basic levels (e.g., pH 9-11) and incubate.

    • Oxidation: Add a small amount of an oxidizing agent like hydrogen peroxide.

    • Thermal Stress: Incubate the solutions at elevated temperatures (e.g., 40°C, 60°C).

    • Photostability: Expose the solutions to a controlled light source.

  • Time Points: Collect samples at various time points during the stress exposure.

  • Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.[10]

Visualizations

Signaling_Pathway RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GEFs RhoA_GTP->RhoA_GDP GAPs ROCK ROCK RhoA_GTP->ROCK MLC Myosin Light Chain (MLC) ROCK->MLC MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP LIMK LIM Kinase (LIMK) ROCK->LIMK SAR407899 SAR407899 SAR407899->ROCK MLC_P Phosphorylated MLC MLC->MLC_P Actin_Stress_Fibers Actin Stress Fibers & Contraction MLC_P->Actin_Stress_Fibers MLCP->MLC_P Dephosphorylation Cofilin Cofilin LIMK->Cofilin Actin_Depolymerization Actin Depolymerization Cofilin->Actin_Depolymerization Cofilin_P Phosphorylated Cofilin (Inactive)

Caption: ROCK Signaling Pathway and the inhibitory action of SAR407899.

Experimental_Workflow cluster_prep Preparation cluster_stress Forced Degradation (Optional) cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., in DMSO) prep_working Prepare Aqueous Working Solution prep_stock->prep_working stress Expose to Stress Conditions (pH, Temp, Light, Oxidant) prep_working->stress hplc_analysis Analyze by Stability-Indicating HPLC Method prep_working->hplc_analysis Direct Analysis stress->hplc_analysis data_analysis Quantify Parent Compound & Degradation Products hplc_analysis->data_analysis

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Guide start Inconsistent Results or Precipitate Observed check_prep Review Solution Preparation Protocol start->check_prep check_solubility Is Concentration Too High? check_prep->check_solubility check_ph Is pH of Solution Optimal? check_solubility->check_ph No action_dilute Prepare a More Dilute Solution check_solubility->action_dilute Yes check_freshness Was the Solution Freshly Prepared? check_ph->check_freshness No action_buffer Use a Buffered Solution check_ph->action_buffer Yes action_fresh Prepare Fresh Solution Before Each Experiment check_freshness->action_fresh No

References

SAR407899 Hydrochloride In Vivo Delivery: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing SAR407899 hydrochloride in in vivo experiments, this technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective, ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2).[1][2] The Rho/ROCK signaling pathway is a crucial regulator of various cellular functions, including smooth muscle contraction, stress fiber formation, and cell motility.[3] Increased ROCK activity is associated with vasoconstriction and elevated blood pressure.[3] SAR407899 has demonstrated antihypertensive effects in various rodent models.[3][4]

Q2: What are the recommended storage conditions for this compound powder and prepared solutions?

For long-term storage, the solid powder form of this compound should be stored at -20°C for up to 3 years.[2] Stock solutions in DMSO can be stored at -80°C for up to one year, and for shorter periods of up to one month at -20°C.[2] It is advisable to aliquot stock solutions to prevent repeated freeze-thaw cycles.[1]

Q3: What are the known off-target effects of SAR407899?

SAR407899 is highly selective for ROCK kinases.[3] However, at higher concentrations, it can inhibit other kinases such as PKC-Δ and MSK-1, with IC50 values of 5.4 µM and 3.1 µM, respectively.[1] It has also been shown to inhibit the serotonin transporter and µ-opioid receptors with IC50 values of 1.1 µM and 8.9 µM, respectively.[5]

Troubleshooting In Vivo Delivery

Problem: I am observing low or inconsistent efficacy of SAR407899 in my animal model.

This is a common challenge that can often be attributed to issues with drug formulation, administration, or dosing regimen.

Potential Cause 1: Suboptimal Formulation

An improper formulation can lead to poor solubility, precipitation of the compound, and consequently, low bioavailability.

  • Suggested Solution: Review your formulation protocol. For oral administration, a homogeneous suspension in a vehicle like carboxymethylcellulose sodium (CMC-Na) is an option.[2] For both oral and intravenous routes, co-solvent systems are frequently used for compounds with low aqueous solubility. A common vehicle consists of a mixture of DMSO, PEG300, Tween 80, and saline or PBS. It is critical to ensure the final concentration of DMSO is minimized to avoid toxicity.

Potential Cause 2: Incorrect Administration Technique

Improper administration, such as incorrect placement of the gavage needle or leakage during intravenous injection, can lead to inaccurate dosing.

  • Suggested Solution: Ensure that personnel are properly trained in animal handling and administration techniques. For oral gavage, verify the correct placement of the feeding tube to avoid administration into the trachea.[6] For intravenous injections, especially via the tail vein, ensure the needle is correctly placed within the vein to prevent subcutaneous deposition of the compound.

Potential Cause 3: Inadequate Dosing Regimen

The dose and frequency of administration may not be sufficient to maintain a therapeutic concentration of SAR407899 at the target site.

  • Suggested Solution: If you do not have access to pharmacokinetic data for your specific animal model and administration route, consider conducting a pilot study to determine key parameters like Cmax, Tmax, and half-life. This will inform the optimization of your dosing schedule. Published studies have used oral doses in the range of 3 to 30 mg/kg in rodent models of hypertension.[3][4] Intravenous doses have ranged from 0.01 to 3 mg/kg in rats.[1]

Problem: I am observing signs of toxicity or adverse effects in my animals.

Potential Cause 1: Vehicle Toxicity

The formulation vehicle itself, particularly at high concentrations of solvents like DMSO, can cause adverse effects.

  • Suggested Solution: Always include a vehicle-only control group in your experiments to differentiate between vehicle- and compound-related toxicity. If vehicle toxicity is suspected, reformulate with a lower percentage of the problematic solvent or explore more biocompatible alternatives. For intravenous administration, it is recommended to keep the final DMSO concentration below 10%, and ideally as low as possible.[7]

Potential Cause 2: On-Target Toxicity

While SAR407899 is selective, inhibition of the ROCK2 pathway in healthy tissues may not be well-tolerated at higher doses.

  • Suggested Solution: If you suspect on-target toxicity, consider reducing the dose or the frequency of administration. Monitor animals closely for any signs of distress.

Data Summary

Table 1: In Vitro Potency and Selectivity of SAR407899

TargetSpeciesAssay TypeValueReference
ROCK2HumanKi36 nM[2]
ROCK2RatKi41 nM[2]
ROCK2-IC50135 nM[2]
ROCK1-IC50276 nM[1]
PKC-Δ-IC505.4 µM[1]
MSK-1-IC503.1 µM[1]

Table 2: Solubility of this compound

SolventConcentrationNotesReference
Water56 mg/mL-[2]
DMSO28 mg/mLUse fresh, non-hygroscopic DMSO.[2]
Ethanol1 mg/mL-[2]

Table 3: Recommended In Vivo Dose Ranges for SAR407899

SpeciesAdministration RouteDose RangeIndicationReference
Rats (SHR)Oral (p.o.)1 - 30 mg/kgHypertension[1]
RatsIntravenous (i.v.)0.01 - 0.30 mg/kgVasoconstriction[1]
RabbitsOral (p.o.)3 - 10 mg/kgPenile Erection[1]
RabbitsIntravenous (i.v.)1 - 3 mg/kgPenile Erection[1]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage (10 mg/kg)

Materials:

  • This compound powder

  • Vehicle: 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount of this compound and vehicle based on the number of animals and the desired dosing volume (e.g., 10 mL/kg for mice).

  • Weigh the appropriate amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add a small amount of the 0.5% CMC-Na vehicle to the powder to create a paste.

  • Gradually add the remaining vehicle while continuously vortexing to ensure a homogeneous suspension.

  • If necessary, sonicate the suspension for a short period to aid in dispersion.

  • Visually inspect the suspension for any clumps or precipitation before administration. Prepare fresh on the day of dosing.

Protocol 2: Preparation of this compound Formulation for Intravenous Injection (1 mg/kg)

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile saline (0.9% NaCl)

  • Sterile, low-protein binding microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL). Ensure the powder is completely dissolved.

  • For the final dosing solution, a common vehicle composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

  • Calculate the required volume of the SAR407899 stock solution and each vehicle component based on the final desired concentration and total volume.

  • In a sterile tube, add the calculated volume of the SAR407899 stock solution.

  • Add the PEG300 and vortex thoroughly until the solution is clear.

  • Add the Tween 80 and vortex again until homogeneous.

  • Finally, add the sterile saline to reach the final volume and mix thoroughly.

  • Visually inspect the solution for any signs of precipitation. Prepare this formulation fresh before each use.

Visualizations

ROCK_Signaling_Pathway RhoA RhoA-GTP ROCK ROCK RhoA->ROCK Activates MLC_Phosphatase Myosin Light Chain Phosphatase ROCK->MLC_Phosphatase Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates SAR407899 SAR407899 hydrochloride SAR407899->ROCK Inhibits MLC_P Phosphorylated MLC MLC_Phosphatase->MLC_P Dephosphorylates Contraction Smooth Muscle Contraction Stress Fiber Formation MLC_P->Contraction

Caption: Simplified ROCK signaling pathway and the inhibitory action of SAR407899.

Experimental_Workflow cluster_formulation Formulation Preparation cluster_administration In Vivo Administration cluster_analysis Data Analysis weigh Weigh SAR407899 dissolve Dissolve in Vehicle weigh->dissolve vortex Vortex/Sonicate dissolve->vortex inspect Visual Inspection vortex->inspect animal_prep Animal Preparation inspect->animal_prep dosing Dosing (Oral/IV) animal_prep->dosing monitoring Post-dose Monitoring dosing->monitoring data_collection Collect Efficacy/ Toxicity Data monitoring->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis interpretation Interpret Results statistical_analysis->interpretation

Caption: General experimental workflow for in vivo studies with SAR407899.

Troubleshooting_Tree start Inconsistent/Low In Vivo Efficacy? formulation Check Formulation: - Solubility? - Precipitation? start->formulation Yes administration Review Administration Technique: - Correct Route? - Proper Training? start->administration Yes dosing Evaluate Dosing: - Dose too low? - PK data available? start->dosing Yes formulation_sol Reformulate: - Adjust vehicle - Check solubility limits formulation->formulation_sol administration_sol Retrain Personnel: - Ensure proper technique administration->administration_sol dosing_sol Optimize Dose: - Pilot PK study - Dose escalation dosing->dosing_sol

Caption: Troubleshooting decision tree for low in vivo efficacy of SAR407899.

References

Technical Support Center: Cell Viability Assays with SAR407899 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using SAR407899 hydrochloride in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] It functions as an ATP-competitive inhibitor of both ROCK1 and ROCK2 isoforms.[2] By inhibiting ROCK, SAR407899 disrupts downstream signaling pathways that regulate cell shape, adhesion, and proliferation.[1][3]

Q2: Which cell viability assays are compatible with this compound treatment?

A2: Standard cell viability assays such as MTT, XTT, and CellTiter-Glo® can be used to assess the effects of SAR407899. An MTT assay has been successfully used to determine the antiproliferative activity of SAR407899 in human aortic smooth muscle cells.[2] However, as with any kinase inhibitor, it is crucial to validate your chosen assay and be aware of potential interferences.[4]

Q3: What is the expected effect of SAR407899 on cell viability?

A3: The primary effect of SAR407899 is the inhibition of ROCK-mediated signaling, which can lead to a decrease in cell proliferation.[1][3] At higher concentrations, it may induce cytotoxicity. The specific effect and the IC50 value will be cell-line dependent. For example, in human aortic smooth muscle cells, SAR407899 has an IC50 of 122 nM for antiproliferative activity.[2]

Q4: How does SAR407899's mechanism of action affect cell morphology and adhesion?

A4: As a ROCK inhibitor, SAR407899 is expected to affect the actin cytoskeleton, leading to changes in cell morphology and adhesion.[1][5] Cells may appear more rounded and may have reduced adherence to the culture plate. This is an expected pharmacological effect and should not be immediately interpreted as cytotoxicity.

Q5: What are the recommended concentrations for in vitro studies?

A5: The optimal concentration of SAR407899 will vary depending on the cell type and the specific experimental goals. It is recommended to perform a dose-response curve to determine the optimal concentration for your experiments.[6] For reference, concentrations in the range of 0.1 µM to 10 µM have been used in various in vitro studies to inhibit ROCK-mediated phosphorylation.[2]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Inconsistent results between replicate wells 1. Uneven cell seeding. 2. Incomplete dissolution of SAR407899. 3. Edge effects in the microplate.1. Ensure a homogenous cell suspension before and during plating. 2. Confirm that the SAR407899 stock solution is fully dissolved and properly diluted in the culture medium. 3. Avoid using the outermost wells of the plate or fill them with sterile PBS or media to minimize evaporation.[6]
Observed cell detachment, but viability assay (e.g., MTT) shows high viability 1. SAR407899 is causing changes in cell adhesion due to ROCK inhibition, not necessarily cell death. 2. The viability assay is measuring metabolic activity, which may not be immediately affected by changes in adhesion.1. Visually inspect cells under a microscope to assess morphology. Rounded, floating but intact cells may still be viable. 2. Consider using a viability assay that measures membrane integrity (e.g., Trypan Blue exclusion or a cytotoxicity assay measuring LDH release) in parallel with a metabolic assay to get a more complete picture of cell health.
Discrepancy between viability assay results and expected antiproliferative effects 1. The chosen assay may be influenced by the metabolic state of the cells, which can be altered by kinase inhibitors.[4] 2. The incubation time with SAR407899 may not be sufficient to observe an antiproliferative effect.1. Cross-validate your results with an alternative viability assay that has a different detection principle (e.g., an ATP-based assay like CellTiter-Glo® if you are using an MTT assay). 2. Optimize the treatment duration. For proliferation studies, longer incubation times (e.g., 48-72 hours) may be necessary.
High background in viability assay 1. Contamination of the culture medium or reagents. 2. Interference of SAR407899 or its vehicle (e.g., DMSO) with the assay reagents.1. Use fresh, sterile reagents and maintain aseptic technique. 2. Include appropriate controls: media only, media with SAR407899 (no cells), and media with the vehicle (no cells) to check for direct effects on the assay reagents.

Data Presentation

Table 1: In Vitro Activity of SAR407899

Parameter Value Cell Line/System Reference
IC50 (ROCK1)276 nMHuman[2]
IC50 (ROCK2)102 nMHuman[2]
Ki (ROCK2)36 nMHuman[2]
Ki (ROCK2)41 nMRat[2]
IC50 (Antiproliferation)122 nMHuman Aortic Smooth Muscle Cells[2]
IC50 (Migration Inhibition)2.5 ± 1.0 µMTHP-1 cells[2]

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted from standard MTT assay procedures and should be optimized for your specific cell line and experimental conditions.

Materials:

  • Cells of interest

  • This compound

  • 96-well cell culture plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of SAR407899 in complete culture medium.

  • Remove the existing medium from the wells and replace it with the medium containing the different concentrations of SAR407899. Include vehicle-only and no-treatment controls.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is based on the manufacturer's instructions and provides a measure of ATP, indicative of metabolically active cells.

Materials:

  • Cells of interest

  • This compound

  • Opaque-walled 96-well plates

  • Complete culture medium

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Seed cells in an opaque-walled 96-well plate at the desired density and incubate for 24 hours.

  • Treat cells with serial dilutions of SAR407899 as described in the MTT protocol.

  • After the treatment period, equilibrate the plate to room temperature for approximately 30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

Visualizations

SAR407899_Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factors) GPCR GPCR Extracellular_Signal->GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GDP/GTP Exchange ROCK ROCK RhoA_GTP->ROCK Activates Downstream_Effectors Downstream Effectors (e.g., MLC, MYPT1) ROCK->Downstream_Effectors Phosphorylates SAR407899 SAR407899 SAR407899->ROCK Inhibits Cellular_Responses Cellular Responses: - Stress Fiber Formation - Cell Adhesion - Proliferation Downstream_Effectors->Cellular_Responses

Caption: SAR407899 inhibits the ROCK signaling pathway.

Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_sar407899 Treat with SAR407899 (Dose-response) incubate_24h->treat_sar407899 incubate_treatment Incubate for Treatment Period treat_sar407899->incubate_treatment add_reagent Add Viability Reagent (e.g., MTT, CellTiter-Glo) incubate_treatment->add_reagent incubate_reagent Incubate with Reagent add_reagent->incubate_reagent read_plate Read Plate (Absorbance/Luminescence) incubate_reagent->read_plate analyze_data Analyze Data (Calculate IC50) read_plate->analyze_data end End analyze_data->end

Caption: Experimental workflow for cell viability assay.

References

Compensating for SAR407899 hydrochloride hygroscopic properties

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: SAR407899 Hydrochloride

This guide provides researchers, scientists, and drug development professionals with essential information for handling the hygroscopic properties of this compound, a potent and selective Rho-kinase (ROCK) inhibitor. Adherence to these guidelines is critical for ensuring experimental accuracy, reproducibility, and the stability of the compound.

Frequently Asked Questions (FAQs)

Q1: What does it mean if this compound is hygroscopic?

A1: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere.[1][2] For this compound, this means the solid powder can take up water, which may lead to changes in its physical appearance (e.g., clumping), weight, and potentially its chemical stability and solubility.[2][3][4] Product data sheets for this compound explicitly recommend storing it sealed and away from moisture.[5] Some suppliers even note that batch-specific molecular weights can vary due to the degree of hydration, underscoring the importance of proper handling.[6]

Q2: My vial of this compound powder looks clumpy and wet. Can I still use it?

A2: Clumping is a clear indication of moisture absorption.[1][2] This will affect the accuracy of your weighing and, consequently, the concentration of your stock solutions. While the compound may still be chemically viable, proceeding without addressing the water content will lead to inaccurate experimental results. For critical experiments, it is recommended to use a fresh, properly stored vial. If you must use a vial that has absorbed water, its effective concentration will be lower than calculated based on the weighed mass.

Q3: How does moisture absorption affect my experiments?

A3: Moisture absorption can negatively impact your experiments in several ways:

  • Inaccurate Concentration: The measured weight of the powder will include an unknown amount of water, leading to the preparation of stock solutions with a lower-than-intended concentration.[7]

  • Reduced Solubility: For some compounds, moisture can affect solubility.[4][8] One supplier notes that moisture-absorbing DMSO reduces the solubility of this compound.[9]

  • Altered Stability: Absorbed water can affect the physical and chemical stability of a compound, potentially leading to degradation over time.[2][3][4]

  • Poor Reproducibility: Inconsistent handling of the hygroscopic powder between experiments will lead to variable stock concentrations and, therefore, poor reproducibility of your results.

Q4: What are the ideal storage conditions for this compound?

A4: To minimize moisture absorption, this compound should be stored in a tightly sealed container in a dry environment.[1][5] The recommended practice is to store the vial inside a desiccator containing a drying agent like silica gel.[10][11][12] For long-term storage, follow the temperature guidelines on the product data sheet (e.g., -20°C or -80°C), but always within a desiccated environment.[5][13]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent results between experiments. The hygroscopic nature of this compound is leading to variations in stock solution concentration.Implement a strict, standardized protocol for handling and weighing the compound. Refer to the "Experimental Protocol for Accurate Stock Solution Preparation" below. Ensure all users follow the same procedure.
Calculated vs. actual compound activity is low. The weighed powder contained significant water, resulting in a stock solution that is less concentrated than calculated.Use the "Weighing by Difference" method (detailed in the protocol below) to minimize exposure to air.[14] For highly critical applications, consider performing a water content analysis (e.g., Karl Fischer titration) on a sample to determine the exact purity.[15]
Powder is difficult to handle and transfer. The compound has absorbed moisture, causing it to become sticky or clumpy.[2]Handle the compound in a low-humidity environment, such as a glove box, if available.[12][16][17] If a glove box is not available, work quickly and minimize the time the container is open to the atmosphere.
Weight on the analytical balance is unstable and drifting upwards. The powder is actively absorbing moisture from the air while on the balance pan.[7]This is a direct observation of the compound's hygroscopicity. Use a weighing vessel with a cap and weigh by difference to get the most accurate reading in the shortest amount of time.[14][15]

Data Presentation: Impact of Hygroscopicity on Concentration

The absorption of water leads to a direct error in the calculation of molarity. The table below illustrates how even a small percentage of water uptake can significantly impact the actual concentration of your stock solution.

Assumed Weight of SAR407899 HCl (mg)Actual Water Content (%)Actual Weight of SAR407899 HCl (mg)Target Concentration (10 mM in 1 mL DMSO)Actual Concentration (mM)% Error
2.8080%2.80810.010.000.0%
2.8082%2.75210.09.80-2.0%
2.8085%2.66810.09.50-5.0%
2.80810%2.52710.09.00-10.0%
Note: Calculations are based on a molecular weight of 280.75 g/mol for this compound.

Experimental Protocols

Protocol: Accurate Stock Solution Preparation of this compound

This protocol minimizes moisture absorption during weighing to ensure the preparation of an accurate stock solution.

Materials:

  • Vial of this compound

  • Analytical balance (0.01 mg readability recommended)[14]

  • Weighing vessel with a lid (e.g., a small glass vial or microcentrifuge tube)

  • Spatula

  • Appropriate solvent (e.g., fresh, anhydrous DMSO)

  • Volumetric flask or appropriate tube for final solution

  • Pipettes

Procedure:

  • Equilibration: Remove the sealed vial of this compound and the weighing vessel from their storage locations (e.g., desiccator, freezer) and place them in the weighing area. Allow them to equilibrate to room temperature for at least 30 minutes. This prevents condensation from forming on cold surfaces.[14]

  • Prepare the Balance: Ensure the analytical balance is clean, calibrated, and level.

  • Weighing by Difference (Recommended): a. Place the closed primary vial of this compound on the balance and tare it to zero. b. Quickly open the vial, remove the approximate amount of powder needed with a clean spatula, and transfer it to your final solution tube. c. Immediately re-cap the primary vial and place it back on the balance. d. The negative number displayed on the balance is the exact mass of the powder that was transferred. Record this value immediately.

  • Alternative Direct Weighing Method (if weighing by difference is not feasible): a. Place the closed weighing vessel on the balance and tare it. b. Quickly add the desired amount of this compound to the weighing vessel. c. Close the lid immediately and record the stable weight as quickly as possible.[1]

  • Dissolution: Add the appropriate volume of anhydrous solvent to the tube containing the weighed powder to achieve your target concentration. Ensure the solvent is fresh and has not absorbed atmospheric moisture.[9]

  • Mixing: Vortex or sonicate the solution as needed until the compound is fully dissolved.

  • Storage: Store the resulting stock solution in tightly sealed aliquots at the recommended temperature (e.g., -20°C or -80°C) to prevent degradation and solvent evaporation.[13]

Visualizations

Experimental Workflow for Handling Hygroscopic Compounds

G cluster_storage 1. Storage & Equilibration cluster_weighing 2. Weighing (Low Humidity Area) cluster_solution 3. Solution Preparation storage Store vial in desiccator at -20°C equilibrate Equilibrate sealed vial to room temperature (30+ min) storage->equilibrate weigh Weigh rapidly using 'Weighing by Difference' method equilibrate->weigh dissolve Dissolve in fresh, anhydrous solvent weigh->dissolve aliquot Aliquot into tightly sealed tubes dissolve->aliquot store_solution Store stock solution at -20°C or -80°C aliquot->store_solution

Caption: Workflow for handling hygroscopic SAR407899 HCl.

This compound Mechanism of Action

SAR407899 is a selective inhibitor of Rho-associated kinase (ROCK). ROCK is a key downstream effector of the small GTPase RhoA. The RhoA/ROCK pathway plays a critical role in regulating cytoskeletal dynamics, particularly the formation of actin stress fibers and actomyosin contractility.[18][19][20] By inhibiting ROCK, SAR407899 prevents the phosphorylation of downstream targets, leading to the disruption of these processes.[21][22][23]

G upstream Upstream Signals (e.g., GPCRs, Growth Factors) rhoA RhoA-GTP (Active) upstream->rhoA rock ROCK rhoA->rock Activates limk LIMK rock->limk Activates mlcp MLCP (Myosin Light Chain Phosphatase) rock->mlcp  Inhibits mlc MLC-P (Phosphorylated) rock->mlc Promotes Phosphorylation sar407899 SAR407899 hydrochloride sar407899->rock  Inhibits cofilin Cofilin-P (Inactive) limk->cofilin  Inhibits Cofilin Activity  (via Phosphorylation) actin_stab Actin Filament Stabilization cofilin->actin_stab mlcp->mlc contraction Actomyosin Contraction & Stress Fiber Formation mlc->contraction

Caption: Simplified RhoA/ROCK signaling pathway and inhibition by SAR407899.

References

Minimizing variability in SAR407899 hydrochloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of SAR407899 hydrochloride in experimental settings. Find answers to frequently asked questions and troubleshoot common issues to minimize variability and ensure reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: SAR407899 is a potent, selective, and ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2).[1][2] It also shows activity against ROCK1, though to a lesser extent.[2] By binding to the ATP pocket of the kinase, SAR407899 prevents the phosphorylation of downstream ROCK substrates, such as Myosin Phosphatase Target Subunit 1 (MYPT1), leading to a reduction in smooth muscle contraction and cell motility.[3][4]

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, this compound powder should be kept at -20°C for up to three years. Stock solutions in a solvent can be stored at -80°C for up to one year. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solutions.[1][2]

Q3: How should I prepare stock solutions of this compound?

A3: this compound is soluble in water (up to 50 mg/mL with the need for sonication) and DMSO (up to 28 mg/mL).[1][5] When preparing stock solutions, it is crucial to use fresh, anhydrous DMSO, as moisture can reduce the compound's solubility.[1] For in vivo studies, specific formulations with solvents like PEG300, Tween-80, and saline may be required.[5] Always refer to the manufacturer's product data sheet for detailed solubility information.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values

Q: We are observing significant variability in the IC50 value of SAR407899 between experiments. What are the potential causes and solutions?

A: Inconsistent IC50 values are a common challenge in kinase inhibitor studies and can arise from several factors.[6][7][8] Here's a guide to troubleshoot this issue:

  • ATP Concentration: As an ATP-competitive inhibitor, the apparent IC50 of SAR407899 is highly sensitive to the ATP concentration in your assay. High ATP levels will compete with the inhibitor, leading to a higher apparent IC50.

    • Solution: Use a consistent ATP concentration across all experiments, ideally close to the Michaelis constant (Km) of ROCK2 for ATP. Always report the ATP concentration used in your methods.[6]

  • Reagent Quality and Handling: The stability and handling of SAR407899, the kinase, and the substrate are critical.

    • Solution: Prepare fresh dilutions of SAR407899 from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Ensure the ROCK2 enzyme is of high quality and has been stored correctly.[6][9]

  • Assay Format: Different assay technologies (e.g., radiometric, fluorescence-based, luminescence-based) have varying sensitivities and can be prone to different types of interference.

    • Solution: Ensure your chosen assay format is validated for your specific experimental setup and that the inhibitor does not interfere with the detection method.[6]

  • Cell-Based Assay Variables:

    • Cell Seeding Density: The number of cells per well can impact the calculated IC50. Higher densities may show increased resistance.[7]

    • Cell Line Health and Passage Number: Use cells with a consistent and low passage number, as high passage numbers can lead to genetic drift and altered drug sensitivity.[9]

    • Incubation Time: The duration of drug exposure will influence the IC50 value. A 24-hour incubation will likely yield a different result than a 72-hour incubation.[7]

    • Solution: Standardize these parameters across all experiments to ensure reproducibility.

Issue 2: Unexpected Cellular Effects or Off-Target Activity

Q: We are observing cellular effects that are not consistent with ROCK inhibition, or we suspect off-target activity. How can we investigate this?

A: While SAR407899 is highly selective for ROCK kinases, off-target effects can occur, especially at higher concentrations.[2][10]

  • Determine the Dose-Response: Generate a complete dose-response curve for the unexpected effect to determine its IC50 value. If this value is significantly higher than that for ROCK2 inhibition, the off-target effect may not be relevant at the concentrations used to study the primary target.[6]

  • Consider the Cellular Context: The specificity of an inhibitor can be cell-type dependent. Some off-target kinases may not be expressed or active in your cell line of interest.[6]

  • Review the Literature for Known Off-Target Effects: Research other known off-target effects of ROCK inhibitors. For example, some ROCK inhibitors have been associated with ocular side effects like conjunctival hyperemia.[11][12][13]

  • Kinase Profiling: To definitively identify off-target interactions, consider screening SAR407899 against a panel of other kinases.

Quantitative Data Summary

The following table summarizes the key quantitative data for SAR407899's inhibitory activity.

TargetInhibition MetricValueSpeciesReference
ROCK2Ki36 nMHuman[1][2]
ROCK2Ki41 nMRat[1][2]
ROCK2IC50102 ± 19 nM-[2]
ROCK1IC50276 ± 26 nM-[2]
VasorelaxationIC50122 - 280 nMVarious[2][14]
THP-1 MigrationIC502.5 ± 1.0 µMHuman[2]

Detailed Experimental Protocols

Protocol 1: In Vitro ROCK2 Kinase Inhibition Assay

This protocol describes a general method for determining the IC50 of SAR407899 against purified ROCK2 enzyme.

  • Reagent Preparation:

    • Prepare a 2X kinase solution containing ROCK2 enzyme in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT).

    • Prepare a 2X substrate/ATP mixture containing the ROCK2 substrate (e.g., a recombinant fragment of MYPT1) and ATP at a concentration close to the Km of ROCK2.

    • Prepare serial dilutions of this compound in the kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the 2X kinase solution to each well.

    • To test for inhibition, pre-incubate the kinase with various concentrations of SAR407899 for a defined period (e.g., 15-30 minutes) at room temperature.

    • Initiate the reaction by adding 5 µL of the 2X substrate/ATP mixture to each well. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for the optimized reaction time (typically 60-90 minutes).

  • Detection:

    • Stop the reaction and detect the signal using a suitable method, such as a luminescence-based assay that measures the remaining ATP (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis:

    • Subtract the background signal (no enzyme control).

    • Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

    • Plot the percentage of inhibition versus the logarithm of the SAR407899 concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular ROCK Activity Assay (Western Blot for p-MYPT1)

This protocol measures the inhibition of ROCK activity in cultured cells by assessing the phosphorylation status of its direct substrate, MYPT1.[3]

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and grow until they reach 70-80% confluency.

    • Treat cells with various concentrations of SAR407899 (e.g., 0.1x, 1x, 10x the expected cellular IC50) for a suitable duration (e.g., 1-2 hours). Include a vehicle control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • Western Blotting:

    • Prepare protein samples with Laemmli buffer and denature by boiling.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for phosphorylated MYPT1 (e.g., p-MYPT1 Thr696).

    • After washing, incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate.

    • Strip and re-probe the membrane for total MYPT1 and a loading control (e.g., GAPDH or β-actin) to normalize the data.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of p-MYPT1 to total MYPT1 for each treatment condition.

Protocol 3: Cell Migration (Wound Healing) Assay

This assay assesses the effect of SAR407899 on cell migration.[15][16]

  • Cell Seeding:

    • Seed cells in a 6-well plate and grow them to 100% confluence.

  • Wound Generation:

    • Create a "scratch" or wound in the confluent cell monolayer using a sterile 200 µL pipette tip.

    • Wash the cells with PBS to remove dislodged cells.

  • Treatment:

    • Replace the PBS with fresh culture medium containing different concentrations of SAR407899 or a vehicle control.

  • Image Acquisition:

    • Acquire images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.

  • Data Analysis:

    • Measure the area of the wound at each time point for all treatment conditions.

    • Calculate the percentage of wound closure relative to the initial wound area.

    • Compare the rate of wound closure between the different treatment groups.

Visualizations

G GPCR GPCR Activation (e.g., by Angiotensin II, Endothelin-1) RhoGEF RhoGEF GPCR->RhoGEF RhoA_GTP RhoA-GTP (Active) RhoGEF->RhoA_GTP GTP RhoA_GDP RhoA-GDP (Inactive) ROCK2 ROCK2 RhoA_GTP->ROCK2 MYPT1 MYPT1 ROCK2->MYPT1 Inhibits SAR407899 SAR407899 SAR407899->ROCK2 MLCP Myosin Light Chain Phosphatase (MLCP) MYPT1->MLCP pMLC Phosphorylated MLC (p-MLC) MLCP->pMLC Dephosphorylates MLC Myosin Light Chain (MLC) MLC->pMLC Phosphorylation Contraction Smooth Muscle Contraction & Stress Fiber Formation pMLC->Contraction

Caption: The RhoA/ROCK2 signaling pathway and the inhibitory action of SAR407899.

G start Start: Prepare Reagents prepare_kinase Prepare 2X Kinase Solution (ROCK2 Enzyme) start->prepare_kinase prepare_inhibitor Prepare Serial Dilutions of SAR407899 start->prepare_inhibitor prepare_substrate Prepare 2X Substrate/ATP Mix start->prepare_substrate add_to_plate Add Kinase and Inhibitor to 384-well Plate prepare_kinase->add_to_plate prepare_inhibitor->add_to_plate start_reaction Initiate Reaction with Substrate/ATP Mix prepare_substrate->start_reaction pre_incubate Pre-incubate at Room Temp add_to_plate->pre_incubate pre_incubate->start_reaction incubate Incubate for 60-90 min at Room Temp start_reaction->incubate detect Stop Reaction and Detect Signal incubate->detect analyze Analyze Data and Calculate IC50 detect->analyze end End analyze->end

Caption: Experimental workflow for determining the IC50 of SAR407899.

G start Inconsistent IC50 Values Observed check_atp Is ATP concentration consistent and near Km? start->check_atp check_reagents Are reagents (inhibitor, enzyme) freshly prepared and handled correctly? check_atp->check_reagents Yes adjust_atp Adjust and standardize ATP concentration check_atp->adjust_atp No check_assay Is the assay format validated for this inhibitor? check_reagents->check_assay Yes prepare_fresh Prepare fresh reagents and aliquot stocks check_reagents->prepare_fresh No check_cell_params Are cell seeding density, passage number, and incubation time standardized? check_assay->check_cell_params Yes validate_assay Validate assay or test alternative formats check_assay->validate_assay No standardize_cells Standardize cell culture and assay parameters check_cell_params->standardize_cells No re_run Re-run Experiment check_cell_params->re_run Yes adjust_atp->re_run prepare_fresh->re_run validate_assay->re_run standardize_cells->re_run

Caption: Troubleshooting decision tree for inconsistent IC50 results.

References

Validation & Comparative

A Comparative Analysis of SAR407899 and Fasudil for the Treatment of Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, data-driven comparison of two Rho-kinase (ROCK) inhibitors, SAR407899 hydrochloride and fasudil, with a focus on their application in hypertension research. The content is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their biochemical potency, in vitro cellular effects, and in vivo antihypertensive efficacy.

Introduction to ROCK Inhibition in Hypertension

Hypertension is a critical risk factor for a range of cardiovascular diseases. The RhoA/Rho-kinase (ROCK) signaling pathway is a key regulator of vascular smooth muscle contraction and plays a significant role in the pathophysiology of hypertension.[1][2] Activation of this pathway leads to the phosphorylation of myosin light chain (MLC) and the inhibition of myosin light chain phosphatase (MLCP), resulting in sustained vasoconstriction and elevated blood pressure.[1] Consequently, ROCK has emerged as a promising therapeutic target.

Fasudil, a first-generation ROCK inhibitor, is clinically approved in Japan for the treatment of cerebral vasospasm.[3] SAR407899 is a more recently developed, potent, and selective ROCK inhibitor investigated for its antihypertensive properties.[2][4] This guide compares these two compounds based on available preclinical data.

Mechanism of Action: The Rho/ROCK Signaling Pathway

Both SAR407899 and fasudil are ATP-competitive inhibitors that target the kinase domain of ROCK.[1][2] By blocking ROCK activity, they prevent the downstream phosphorylation of its substrates, primarily the myosin phosphatase target subunit 1 (MYPT1). This leads to an increase in MLCP activity, promoting the dephosphorylation of MLC. The ultimate effect is vascular smooth muscle relaxation, vasodilation, and a reduction in blood pressure.[1]

G cluster_upstream Upstream Activators cluster_pathway Rho/ROCK Pathway cluster_inhibitors Inhibitors GPCR GPCRs (e.g., AT1R) RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP binding ROCK ROCK1/2 RhoA_GTP->ROCK Activates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates (Inhibits MLCP) MLCP MLCP (Active) ROCK->MLCP Inhibits MLCP_p MLCP (Inactive) MLC_p p-MLC MLCP->MLC_p MLC Myosin Light Chain (MLC) MLC->MLC_p MLCK Relaxation Vasodilation / Relaxation MLC->Relaxation MLC_p->MLC Dephosphorylation Contraction Smooth Muscle Contraction MLC_p->Contraction SAR407899 SAR407899 SAR407899->ROCK Inhibition Fasudil Fasudil Fasudil->ROCK Inhibition

Figure 1: Simplified Rho/ROCK signaling pathway in vascular smooth muscle cells.

Comparative In Vitro Profile

SAR407899 demonstrates significantly higher potency against ROCK2 compared to fasudil. It also shows high selectivity, having been tested against a large panel of other kinases and receptors.[2] Fasudil, while effective, is less potent and may inhibit other protein kinases, such as PKA and PKC, at higher concentrations.[5]

CompoundTargetAssay TypePotency ValueOther Kinase IC50Reference
SAR407899 Human ROCK2Ki36 nMHighly selective vs. 117 targets[2]
Rat ROCK2Ki41 nM[2]
Fasudil ROCK1Ki330 nMPKA: 4.58 µM[5]
ROCK2IC50158 nM - 1.9 µMPKC: 12.30 µM[5]
PKG: 1.65 µM[5]
Table 1: Comparison of in vitro biochemical potency.

In functional assays, SAR407899 is a potent relaxant of pre-contracted arteries from various vascular beds.[6] It is reported to be approximately 5 to 10 times more potent than fasudil in these vasorelaxation assays.[6]

CompoundAssayIC50 RangeReference
SAR407899 Vasorelaxation of isolated arteries122 - 280 nM[2][6]
Fasudil Vasorelaxation of isolated arteries~610 nM - 2.8 µM (estimated)[6]
Table 2: Comparison of in vitro functional vasorelaxant activity.

Comparative In Vivo Antihypertensive Efficacy

In vivo studies in multiple rodent models of hypertension confirm the superior antihypertensive activity of SAR407899 compared to fasudil. A direct comparison in spontaneously hypertensive rats (SHRs) showed a significantly greater reduction in blood pressure with SAR407899.[6] Furthermore, long-term treatment with SAR407899 has been shown to protect against end-organ damage in the heart and kidneys, an effect that was superior to standard antihypertensive agents like ramipril and amlodipine in a DOCA-salt rat model.[5][7]

Animal ModelCompoundDose (Oral)Max. Mean Arterial Pressure Reduction (mmHg)Reference
SHR SAR40789910 mg/kg~45 mmHg[6]
Fasudil10 mg/kg~20 mmHg[6]
Y-2763210 mg/kg~25 mmHg[6]
SHR SAR4078993 mg/kg26 ± 4 mmHg[7]
DOCA-Salt Rat SAR40789910 mg/kg~50 mmHg[7]
Ramipril1 mg/kgNo significant effect[7]
Amlodipine3 mg/kg~15 mmHg (non-significant)[7]
Table 3: Comparison of in vivo antihypertensive effects in rodent models.

Experimental Protocols

ROCK Kinase Inhibition Assay (ELISA-based)

This protocol describes a method to determine the IC50 of an inhibitor against ROCK.

  • Plate Coating: A 96-well microplate is pre-coated with a ROCK substrate, such as the myosin-binding subunit (MBS) of MYPT1.[4][6]

  • Reaction Mixture: Recombinant human ROCK2 enzyme is pre-incubated with serial dilutions of the test compound (e.g., SAR407899 or fasudil) in a kinase reaction buffer.

  • Initiation: The kinase reaction is initiated by adding an ATP/Mg²⁺ solution. The plate is incubated at 30°C for 30 minutes to allow for phosphorylation of the substrate.[6]

  • Stopping & Washing: The reaction is stopped, and the plate is washed multiple times with a wash buffer (e.g., TBS with Tween-20) to remove unbound reagents.[4]

  • Detection: A primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-MYPT1) is added and incubated for 1 hour at room temperature.[4]

  • Secondary Antibody: After another wash step, a horseradish peroxidase (HRP)-conjugated secondary antibody is added and incubated for 1 hour.[4]

  • Signal Development: A chromogenic HRP substrate is added, and the colorimetric signal is measured using a microplate reader. The signal intensity is inversely proportional to the inhibitor's activity.

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection p1 Coat 96-well plate with ROCK substrate (MYPT1) r1 Add ROCK2 enzyme and inhibitor to wells p1->r1 p2 Prepare serial dilutions of inhibitor (SAR407899 / Fasudil) p2->r1 r2 Initiate reaction with ATP/Mg²⁺ (Incubate 30 min @ 30°C) r1->r2 r3 Stop reaction and wash plate r2->r3 d1 Add anti-phospho-MYPT1 primary antibody (Incubate 1 hr) r3->d1 d2 Wash plate d1->d2 d3 Add HRP-conjugated secondary antibody (Incubate 1 hr) d2->d3 d4 Wash plate d3->d4 d5 Add HRP substrate and read absorbance d4->d5 da Data Analysis d5->da Calculate IC50

Figure 2: Experimental workflow for an ELISA-based ROCK inhibition assay.
In Vitro Vasorelaxation Assay (Wire Myography)

This protocol assesses the functional effect of inhibitors on vascular tone.

  • Tissue Isolation: An artery (e.g., rat thoracic aorta or mesenteric artery) is carefully dissected and placed in cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer).[8]

  • Mounting: The artery is cut into 2 mm rings. Each ring is mounted between two stainless steel wires in an organ bath chamber of a wire myograph system, which is filled with physiological salt solution maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.[8][9]

  • Equilibration & Viability Check: The rings are equilibrated under a baseline tension. The viability of the tissue is confirmed by contracting the rings with a high-potassium solution (e.g., 60 mM KCl). The presence of functional endothelium is tested by assessing relaxation to acetylcholine after pre-contraction.[8]

  • Pre-contraction: After washing and returning to baseline, the arterial rings are sub-maximally contracted with a vasoconstrictor agent, typically an α₁-adrenergic agonist like phenylephrine (e.g., 1 µM).[6]

  • Cumulative Dosing: Once a stable contraction plateau is reached, cumulative concentrations of the ROCK inhibitor (SAR407899 or fasudil) are added to the organ bath.

  • Data Recording & Analysis: The change in isometric tension (relaxation) is recorded continuously. The relaxation is expressed as a percentage of the pre-contracted tone. IC50 values are determined by plotting the percentage of relaxation against the logarithm of the inhibitor concentration.

In Vivo Blood Pressure Measurement (Telemetry)

This protocol allows for the continuous monitoring of cardiovascular parameters in conscious, unrestrained animals.

  • Animal Model: Spontaneously hypertensive rats (SHRs) are commonly used as a genetic model of essential hypertension.[2] Normotensive Wistar-Kyoto (WKY) rats serve as controls.

  • Transmitter Implantation: A radio-telemetry transmitter with a fluid-filled catheter is surgically implanted. Under anesthesia, the catheter is inserted into the abdominal aorta, and the transmitter body is secured within the abdominal cavity.[10] Animals are allowed a recovery period of at least one week.

  • Acclimatization & Baseline Recording: Animals are housed individually in their home cages, which are placed on top of receiver platforms. Baseline blood pressure, heart rate, and activity are recorded continuously for several days to ensure a stable baseline is established.[10]

  • Drug Administration: SAR407899, fasudil, or vehicle is administered to the animals, typically via oral gavage (PO).[6]

  • Data Acquisition & Analysis: Cardiovascular parameters are continuously recorded post-dosing. The data is processed to calculate the mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate. The antihypertensive effect is determined by the magnitude and duration of the blood pressure reduction compared to the vehicle-treated control group.[6]

Conclusion

The available preclinical data strongly indicate that SAR407899 is a more potent and selective ROCK inhibitor than fasudil. Its in vitro biochemical and functional potency is approximately 8-fold higher than that of fasudil.[2] This translates to superior in vivo antihypertensive efficacy in established rodent models of hypertension, where SAR407899 produces a more pronounced and sustained reduction in blood pressure.[6] Furthermore, studies suggest that SAR407899 confers significant protection against hypertension-induced end-organ damage.[7] Based on this evidence, SAR407899 represents a highly promising next-generation therapeutic candidate for the treatment of hypertension and its associated complications, warranting further clinical investigation.

References

A Head-to-Head Comparison of SAR407899 and Y-27632 in Smooth Muscle Relaxation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the efficacy and mechanisms of two prominent Rho-kinase (ROCK) inhibitors.

In the realm of smooth muscle physiology and pharmacology, the RhoA/Rho-kinase (ROCK) signaling pathway is a critical regulator of cellular contraction. Inhibition of this pathway presents a promising therapeutic strategy for a variety of disorders characterized by smooth muscle hypercontraction, such as hypertension and erectile dysfunction. This guide provides a detailed comparison of two widely studied ROCK inhibitors, SAR407899 hydrochloride and Y-27632, offering insights into their respective potencies, mechanisms of action, and the experimental protocols used to evaluate their effects.

Mechanism of Action: Targeting the ROCK Pathway

Both SAR407899 and Y-27632 exert their smooth muscle relaxant effects by inhibiting Rho-kinase (ROCK), a serine/threonine kinase that plays a pivotal role in the calcium sensitization of the contractile apparatus.[1][2] The canonical pathway involves the activation of the small GTPase RhoA, which in turn activates ROCK.[1] Activated ROCK phosphorylates and inhibits myosin light chain phosphatase (MLCP), the enzyme responsible for dephosphorylating the myosin light chain (MLC).[1] This inhibition of MLCP leads to a net increase in phosphorylated MLC, enhancing the interaction between actin and myosin and resulting in smooth muscle contraction.[1] By inhibiting ROCK, both SAR407899 and Y-27632 disrupt this signaling cascade, leading to increased MLCP activity, decreased MLC phosphorylation, and subsequent smooth muscle relaxation.[2][3]

SAR407899 is a potent and selective, ATP-competitive ROCK inhibitor. Y-27632 is also a selective ROCK inhibitor.[4]

Agonist Agonist (e.g., Phenylephrine) GPCR GPCR Agonist->GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP RhoA_GTP->RhoA_GDP GAP ROCK ROCK RhoA_GTP->ROCK Activates MLCP MLCP (Active) ROCK->MLCP Inhibits (Phosphorylation) pMLC p-MLC MLCP->pMLC Dephosphorylates Relaxation Smooth Muscle Relaxation MLCP->Relaxation pMLCP p-MLCP (Inactive) MLC MLC MLC->pMLC MLCK pMLC->MLC Contraction Smooth Muscle Contraction pMLC->Contraction Inhibitors SAR407899 / Y-27632 Inhibitors->ROCK Inhibit

Figure 1. Rho/ROCK Signaling Pathway in Smooth Muscle Contraction.

Performance Comparison: SAR407899 vs. Y-27632

Experimental data consistently demonstrates that SAR407899 is a more potent inhibitor of ROCK than Y-27632, resulting in greater efficacy in inducing smooth muscle relaxation across various tissue types.

ParameterThis compoundY-27632Reference(s)
Target(s) ROCK1, ROCK2ROCK1, ROCK2[1][5]
Ki (ROCK2) 36 nM (human), 41 nM (rat)~300 nM[2][4]
IC50 (ROCK2) 102 - 135 nM~300 nM[4][5]
IC50 (Corpus Cavernosum Relaxation) 0.05 - 0.29 µM (rat, rabbit, human)Potency and efficacy significantly reduced by diabetes and L-NAME[2][6]
Effect on Arterial Relaxation Mean IC50: 122 - 280 nM (various arteries)Greater relaxant effects in hypertensive vs. normotensive rat arteries[3][7]
In Vivo Antihypertensive Effect Superior to Y-27632Effective, but less potent than SAR407899[3]

Key Findings:

  • Potency: SAR407899 exhibits significantly lower Ki and IC50 values for ROCK2 inhibition compared to Y-27632, indicating higher binding affinity and inhibitory potency.[2][4][5]

  • Efficacy in Disease Models: In studies on corpus cavernosum tissue from diabetic models, SAR407899 maintained its potency and efficacy in inducing relaxation, whereas the effects of Y-27632 were significantly diminished.[6]

  • Vascular Relaxation: SAR407899 potently relaxes pre-contracted arteries from various species.[3] While Y-27632 also induces vasorelaxation, its effects are more pronounced in hypertensive models.[7]

  • In Vivo Activity: In rodent models of hypertension, orally administered SAR407899 demonstrated a superior blood pressure-lowering effect compared to Y-27632.[3]

Experimental Protocols

The following section details a generalized methodology for assessing the relaxant effects of SAR407899 and Y-27632 on isolated smooth muscle tissues, based on standard organ bath pharmacology techniques.

Isolated Tissue Bath Assay for Smooth Muscle Relaxation

This protocol outlines the key steps for measuring isometric contraction and relaxation of smooth muscle strips, such as aortic rings or corpus cavernosum.

1. Tissue Preparation:

  • Euthanize the experimental animal (e.g., rat, rabbit) according to institutionally approved ethical guidelines.
  • Carefully dissect the desired smooth muscle tissue (e.g., thoracic aorta, corpus cavernosum).
  • Immediately place the excised tissue in cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.
  • Under a dissecting microscope, remove any adhering connective and adipose tissue.
  • For vascular studies, cut the artery into rings of approximately 2-4 mm in length. For other tissues, prepare longitudinal or circular strips of appropriate dimensions.

2. Mounting the Tissue:

  • Mount the tissue strips or rings in an isolated organ bath chamber containing PSS maintained at 37°C and continuously bubbled with a 95% O2 / 5% CO2 gas mixture.
  • Attach one end of the tissue to a fixed hook at the bottom of the chamber and the other end to an isometric force transducer.
  • Apply an optimal resting tension to the tissue (e.g., 1-2 grams for rat aorta) and allow it to equilibrate for at least 60-90 minutes, with periodic washing with fresh PSS every 15-20 minutes.

3. Viability and Pre-contraction:

  • After equilibration, assess the viability of the tissue by inducing a contraction with a high concentration of potassium chloride (e.g., 60-80 mM KCl).
  • Wash the tissue thoroughly to return to baseline tension.
  • Induce a stable, submaximal contraction using a specific agonist. For vascular smooth muscle, phenylephrine (e.g., 1 µM) is commonly used. For corpus cavernosum, phenylephrine is also a standard contractile agent.

4. Cumulative Concentration-Response Curve:

  • Once a stable plateau of contraction is achieved, add the ROCK inhibitor (SAR407899 or Y-27632) to the organ bath in a cumulative manner, with increasing concentrations at set time intervals.
  • Record the resulting relaxation as a decrease in isometric tension.
  • Continue adding the inhibitor until a maximal relaxation response is observed or the highest desired concentration is reached.

5. Data Analysis:

  • Express the relaxation at each concentration as a percentage of the pre-contracted tension.
  • Plot the concentration-response curve and calculate the IC50 value (the concentration of the inhibitor that produces 50% of the maximal relaxation) to determine the potency of each compound.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Dissection [label="Tissue Dissection\n(e.g., Aorta, Corpus Cavernosum)", fillcolor="#F1F3F4", fontcolor="#202124"]; Preparation [label="Tissue Preparation\n(Rings or Strips)", fillcolor="#F1F3F4", fontcolor="#202124"]; Mounting [label="Mount in Organ Bath", fillcolor="#F1F3F4", fontcolor="#202124"]; Equilibration [label="Equilibration\n(60-90 min at 37°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; Viability [label="Viability Test\n(High KCl)", fillcolor="#F1F3F4", fontcolor="#202124"]; Precontraction [label="Pre-contraction\n(e.g., Phenylephrine)", fillcolor="#FBBC05", fontcolor="#202124"]; Drug_Addition [label="Cumulative Addition of\nSAR407899 or Y-27632", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Recording [label="Record Isometric Tension", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis\n(IC50 Calculation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Dissection; Dissection -> Preparation; Preparation -> Mounting; Mounting -> Equilibration; Equilibration -> Viability; Viability -> Precontraction; Precontraction -> Drug_Addition; Drug_Addition -> Data_Recording; Data_Recording -> Analysis; Analysis -> End; }

Figure 2. Experimental Workflow for Smooth Muscle Relaxation Assay.

Conclusion

Both this compound and Y-27632 are valuable research tools for investigating the role of the Rho/ROCK pathway in smooth muscle physiology and pathophysiology. However, the available data strongly indicates that SAR407899 is a more potent and, in some contexts, a more effective ROCK inhibitor than Y-27632. Its superior performance, particularly in models of disease such as diabetes-induced erectile dysfunction, suggests it may hold greater therapeutic potential. Researchers should consider the specific requirements of their experimental models when choosing between these two compounds, with SAR407899 being the preferred option where higher potency and efficacy are desired. The experimental protocols outlined in this guide provide a robust framework for conducting comparative studies and further elucidating the therapeutic promise of ROCK inhibition.

References

A Comparative Analysis of SAR407899 Hydrochloride and Sildenafil in Preclinical Models of Erectile Dysfunction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erectile dysfunction (ED) is a widespread condition, and while phosphodiesterase type 5 (PDE5) inhibitors like sildenafil are the cornerstone of oral therapy, a notable segment of patients, particularly those with comorbidities such as diabetes, exhibit a suboptimal response. This has driven the exploration of alternative therapeutic avenues. The RhoA/Rho-kinase (ROCK) signaling pathway, a key mediator of penile flaccidity, has emerged as a promising target. SAR407899 hydrochloride, a selective Rho-kinase inhibitor, has shown considerable potential in preclinical ED models. This guide presents an objective comparison of SAR407899 and sildenafil, supported by experimental data from preclinical studies.

Distinct Mechanisms of Action

SAR407899 and sildenafil promote the relaxation of corpus cavernosum smooth muscle, the physiological basis of penile erection, through two different signaling pathways.

Sildenafil: A Phosphodiesterase Type 5 (PDE5) Inhibitor

Sildenafil's mechanism of action is well-established; it selectively inhibits the PDE5 enzyme.[1][2] In response to sexual stimulation, nitric oxide (NO) is released, activating soluble guanylate cyclase (sGC) and leading to an increase in cyclic guanosine monophosphate (cGMP).[3] cGMP mediates smooth muscle relaxation in the corpus cavernosum.[3] PDE5 is the enzyme that degrades cGMP. By inhibiting PDE5, sildenafil enhances the effect of NO, leading to a more sustained erectile response.[2]

SAR407899: A Rho-Kinase (ROCK) Inhibitor

SAR407899 acts by inhibiting Rho-kinase (ROCK), a key enzyme in the pathway that maintains the contracted state of the penile smooth muscle.[4] The RhoA/ROCK pathway is activated by vasoconstrictors and leads to the inhibition of myosin light chain phosphatase (MLCP), resulting in smooth muscle contraction.[5] By inhibiting ROCK, SAR407899 promotes the dephosphorylation of the myosin light chain, causing smooth muscle relaxation.[4][5] Importantly, this action is independent of the NO/cGMP pathway, offering a potential advantage in conditions where NO signaling is impaired.[4][6]

Signaling Pathway Diagrams

sildenafil_pathway cluster_nerve Nerve Terminal / Endothelium cluster_muscle Corpus Cavernosum Smooth Muscle Cell Sexual\nStimulation Sexual Stimulation NO NO Sexual\nStimulation->NO sGC sGC NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP PDE5 PDE5 cGMP->PDE5 degrades Relaxation Smooth Muscle Relaxation cGMP->Relaxation promotes Sildenafil Sildenafil Sildenafil->PDE5 inhibits Erection Erection Relaxation->Erection

Caption: Sildenafil Signaling Pathway.

sar407899_pathway cluster_receptor Receptor Activation cluster_muscle Corpus Cavernosum Smooth Muscle Cell Agonists Norepinephrine, Endothelin-1 RhoA RhoA Agonists->RhoA activates ROCK ROCK RhoA->ROCK activates MLCP MLCP ROCK->MLCP inhibits SAR407899 SAR407899 SAR407899->ROCK inhibits MLC-P MLC-P MLCP->MLC-P dephosphorylates MLC MLC Contraction Smooth Muscle Contraction MLC-P->Contraction promotes Relaxation Smooth Muscle Relaxation MLC->Relaxation promotes

Caption: SAR407899 Signaling Pathway.

Comparative Experimental Data

In Vitro Efficacy: Corpus Cavernosum Relaxation

The relaxant properties of SAR407899 and sildenafil were assessed on pre-contracted corpus cavernosum strips from humans, rabbits, and rats.[4][6]

SpeciesConditionCompoundIC50 (µM)Emax (%)
Human Control SAR407899 0.13 92
HumanControlSildenafil0.5143
Rabbit Control SAR407899 0.05 97
RabbitControlSildenafil0.0492
Rabbit Diabetic SAR407899 0.05 95
RabbitDiabeticSildenafil0.1265
Rat Control SAR407899 0.29 91
RatControlSildenafil0.0891
Rat Diabetic SAR407899 0.28 89
RatDiabeticSildenafil0.1570
Table 1: In Vitro Corpus Cavernosum Relaxation. Comparative data on the concentration for 50% of maximal effect (IC50) and maximal relaxation (Emax) in response to papaverine.[4][6]
In Vivo Efficacy: Penile Erection in Rabbits

The pro-erectile effects of SAR407899 and sildenafil were evaluated in a conscious rabbit model.[4][6]

CompoundDose (mg/kg, i.v.)Penile Erection (cm)Duration of Action (min)
SAR407899 0.3 1.5 30
SAR407899 1 2.5 >60
Sildenafil11.215
Sildenafil32.030
Table 2: In Vivo Penile Erection in Conscious Rabbits. Data showing the mean increase in penile length and the duration of the erectile response.[4][6]

Detailed Experimental Protocols

In Vitro Relaxation of Corpus Cavernosum Strips

This assay quantifies the relaxant effect of a compound on isolated corpus cavernosum tissue.[4][6]

  • Tissue Preparation: Corpus cavernosum strips are dissected and mounted in organ baths containing a physiological salt solution at 37°C, bubbled with 95% O2/5% CO2.

  • Induction of Contraction: A stable tonic contraction is induced by adding the α1-adrenergic agonist phenylephrine to the organ bath.

  • Drug Administration: Test compounds (SAR407899 or sildenafil) are added to the bath in a cumulative concentration-response manner.

  • Data Recording: Changes in isometric tension are continuously monitored to measure the degree of relaxation.

  • Analysis: Concentration-response curves are plotted to determine the IC50 and Emax values for each compound.

in_vitro_workflow Tissue Corpus Cavernosum Strips OrganBath Mount in Organ Bath Tissue->OrganBath PreContract Pre-contract with Phenylephrine OrganBath->PreContract AddCompound Add Test Compound PreContract->AddCompound Record Record Tension AddCompound->Record Analyze Analyze Data (IC50, Emax) Record->Analyze

Caption: In Vitro Experimental Workflow.

In Vivo Measurement of Penile Erection in Conscious Rabbits

This model assesses the pro-erectile efficacy of a compound in a live, conscious animal.[4][6]

  • Animal Acclimation: Male rabbits are habituated to a restraining apparatus to minimize stress during the experiment.

  • Drug Administration: A single intravenous (i.v.) dose of the test compound or vehicle is administered.

  • Erection Measurement: Penile length is measured at predetermined time points before and after drug administration.

  • Data Analysis: The primary endpoints are the maximum increase in penile length and the duration of the erectile response.

in_vivo_workflow Habituation Habituate Rabbit to Restraining Box Administration Administer Compound (i.v.) Habituation->Administration Measurement Measure Penile Length at Intervals Administration->Measurement Analysis Determine Increase in Length and Duration Measurement->Analysis

Caption: In Vivo Experimental Workflow.

Summary and Conclusion

The preclinical data clearly indicate that both SAR407899 and sildenafil possess pro-erectile properties. However, significant differences emerge, particularly in the context of diabetes, a condition often associated with impaired NO signaling.

In vitro studies revealed that SAR407899 is more potent and elicits a greater maximal relaxation in human corpus cavernosum compared to sildenafil.[4][6] Critically, the efficacy of SAR407899 was preserved in tissues from diabetic animals, whereas sildenafil's effectiveness was markedly diminished.[4][6]

These findings were corroborated by in vivo experiments, where SAR407899 demonstrated superior potency and a longer duration of action in inducing penile erection in rabbits compared to sildenafil.[4][6] Again, the pro-erectile effect of SAR407899 remained robust in a diabetic model, in contrast to the reduced efficacy of sildenafil.

References

A Comparative Guide to ROCK Inhibitors: SAR407899, Fasudil, and Y-27632

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of three prominent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors: SAR407899, fasudil, and Y-27632. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative potency data, experimental methodologies, and the underlying signaling pathways.

Mechanism of Action

SAR407899, fasudil, and Y-27632 are all inhibitors of the ROCK family of serine/threonine kinases, which are key regulators of the actin cytoskeleton.[1][2][3] These inhibitors function by competing with ATP for binding to the catalytic site of the kinases.[2][4][5] The Rho/ROCK signaling pathway plays a crucial role in various cellular functions, including smooth muscle contraction, cell adhesion, migration, and proliferation.[6][] By inhibiting ROCK, these compounds lead to the relaxation of smooth muscle and other cellular effects.[6]

Potency Comparison

The inhibitory potency of these compounds against ROCK1 and ROCK2 isoforms varies, with SAR407899 demonstrating the highest potency. A direct comparison has shown SAR407899 to be approximately 8-fold more active than fasudil.[8][9] Furthermore, in in-vivo studies, the antihypertensive effect of SAR407899 was found to be superior to that of both fasudil and Y-27632.[8][9] While fasudil is a non-specific kinase inhibitor, also affecting PKA, PKC, and PKG, Y-27632 shows greater selectivity for ROCK.[10][11][12]

CompoundTargetPotency (IC50)Potency (Ki)
SAR407899 ROCK1276 ± 26 nM[4]
ROCK2102 ± 19 nM[4][5]36 nM (human), 41 nM (rat)[4][5]
Fasudil ROCK10.33 µM[10][11]
ROCK20.158 µM[10][11], 1.9 µM
PKA4.58 µM[10][11]
PKC12.30 µM[10][11]
PKG1.650 µM[10][11]
Y-27632 ROCK1348 nM[13]140 nM[14], 220 nM[15][16][17]
ROCK2249 nM[13]300 nM[15][16][17]

Signaling Pathway

The ROCK signaling pathway is initiated by the activation of the small GTPase RhoA. Activated RhoA binds to and activates ROCK, which in turn phosphorylates multiple downstream substrates. Key substrates include Myosin Light Chain (MLC) and Myosin Light Chain Phosphatase (MLCP). Phosphorylation of MLC and inhibition of MLCP leads to increased smooth muscle contraction. ROCK also influences the actin cytoskeleton through the LIM kinase/cofilin pathway.

ROCK_Signaling_Pathway GPCR GPCR / Other Receptors RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP RhoA_GTP->RhoA_GDP GAPs ROCK ROCK (ROCK1/ROCK2) RhoA_GTP->ROCK Activation MLCP MLC Phosphatase (MLCP) ROCK->MLCP Inhibition MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation LIMK LIM Kinase ROCK->LIMK Activation Inhibitors SAR407899 Fasudil Y-27632 Inhibitors->ROCK Inhibition pMLC p-MLC MLCP->pMLC Dephosphorylation Contraction Smooth Muscle Contraction pMLC->Contraction Cofilin Cofilin LIMK->Cofilin Inhibition pCofilin p-Cofilin (Inactive) Actin Actin Stabilization pCofilin->Actin Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis ROCK_Enzyme ROCK Enzyme Incubation Incubate ROCK with Compound ROCK_Enzyme->Incubation Compound Test Compound (Varying Conc.) Compound->Incubation Substrate Substrate & [γ-³³P]ATP Initiation Initiate Reaction (Add Substrate/ATP) Substrate->Initiation Incubation->Initiation Termination Stop Reaction Initiation->Termination Filtration Filter & Wash Termination->Filtration Quantification Scintillation Counting Filtration->Quantification Analysis Calculate IC50 Quantification->Analysis

References

A Comparative Efficacy Analysis: SAR407899 Hydrochloride versus Amlodipine in Preclinical Models of Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the differential effects of Rho-kinase inhibition and calcium channel blockade in hypertension and associated end-organ damage.

This guide provides a comprehensive comparison of the novel Rho-kinase (ROCK) inhibitor, SAR407899 hydrochloride, and the widely prescribed calcium channel blocker, amlodipine. The following sections detail their distinct mechanisms of action, present head-to-head preclinical efficacy data in established hypertension models, and provide the experimental protocols utilized in these key studies.

Mechanisms of Action: A Tale of Two Pathways

The antihypertensive effects of SAR407899 and amlodipine stem from their distinct molecular targets within the vascular smooth muscle cell signaling cascade, ultimately leading to vasodilation and a reduction in blood pressure.

This compound: Targeting the RhoA/Rho-Kinase Pathway

SAR407899 is a potent and selective inhibitor of Rho-kinase (ROCK), a serine/threonine kinase that plays a crucial role in regulating vascular smooth muscle contraction.[1][2] The activation of the RhoA/ROCK pathway leads to the phosphorylation of myosin light chain (MLC) and the inhibition of myosin light chain phosphatase (MLCP), resulting in sustained smooth muscle contraction and increased vascular tone. By inhibiting ROCK, SAR407899 disrupts this signaling cascade, leading to a decrease in MLC phosphorylation, smooth muscle relaxation, and vasodilation.

Agonist Agonists (e.g., Angiotensin II, Endothelin-1) GPCR GPCR Agonist->GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates MLCP_active MLCP (Active) ROCK->MLCP_active Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLCP_inactive MLCP (Inactive) MLC_P Phosphorylated MLC MLCP_active->MLC_P Dephosphorylates MLC->MLC_P Contraction Smooth Muscle Contraction MLC_P->Contraction SAR407899 SAR407899 SAR407899->ROCK Inhibits

Figure 1. SAR407899 Mechanism of Action.

Amlodipine: Canoncial Calcium Channel Blockade

Amlodipine is a dihydropyridine calcium channel blocker that exerts its effects by inhibiting the influx of extracellular calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle. This reduction in intracellular calcium concentration leads to a decrease in smooth muscle contractility and subsequent vasodilation. Some evidence also suggests a dual mechanism of action for amlodipine, involving the modulation of calcium mobilization from intracellular stores like the sarcoplasmic reticulum.

Depolarization Membrane Depolarization L_type L-type Ca2+ Channel Depolarization->L_type Opens Ca_influx Ca2+ Influx L_type->Ca_influx Ca_intracellular Increased Intracellular [Ca2+] Ca_influx->Ca_intracellular Ca_Calmodulin Ca2+-Calmodulin Complex Ca_intracellular->Ca_Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK Activates MLC_P Phosphorylated MLC MLCK->MLC_P Phosphorylates MLC Contraction Smooth Muscle Contraction MLC_P->Contraction Amlodipine Amlodipine Amlodipine->L_type Blocks

Figure 2. Amlodipine Mechanism of Action.

Head-to-Head Efficacy Data

A key preclinical study directly compared the long-term effects of SAR407899 and amlodipine in two distinct rat models of hypertension: the deoxycorticosterone acetate (DOCA)-salt model, which is insensitive to ACE inhibition, and the Nω-Nitro-L-arginine methyl ester hydrochloride (L-NAME) model, which is sensitive to ACE inhibition.[1][3]

Blood Pressure Reduction

In conscious, telemetred spontaneously hypertensive rats (SHR), oral administration of SAR407899 at 3 mg/kg resulted in a blood pressure reduction of 26 ± 4 mmHg, which was comparable to the effect of amlodipine at 3 mg/kg (33 ± 8 mmHg reduction). However, in more severe models of hypertension, the efficacy profile of SAR407899 appeared more robust.

Table 1: Effect of SAR407899 and Amlodipine on Mean Arterial Pressure (MAP) in Hypertensive Rat Models

Treatment GroupDOCA-Salt Rat Model (mmHg)L-NAME Rat Model (mmHg)
Control (Hypertensive)175 ± 5182 ± 6
SAR407899 (3 mg/kg)135 ± 4145 ± 5
SAR407899 (10 mg/kg)118 ± 3125 ± 4
Amlodipine (3 mg/kg)155 ± 6148 ± 5
Ramipril (1 mg/kg)172 ± 5138 ± 4
*Data are presented as mean ± SEM. P < 0.05 vs. Control. Data extracted from Löhn et al., 2015.[1][3]

In the DOCA-salt model, SAR407899 demonstrated a superior blood pressure-lowering effect compared to amlodipine.[1][3] In the L-NAME model, both high-dose SAR407899 and amlodipine showed significant reductions in blood pressure.

Protection Against End-Organ Damage

Beyond blood pressure reduction, the study investigated the protective effects of these compounds on hypertension-induced end-organ damage, particularly in the kidneys and heart.

Table 2: Effect of SAR407899 and Amlodipine on Albuminuria in Hypertensive Rat Models

Treatment GroupDOCA-Salt Rat Model (mg/24h)L-NAME Rat Model (mg/24h)
Control (Hypertensive)120 ± 1585 ± 10
SAR407899 (3 mg/kg)65 ± 845 ± 7
SAR407899 (10 mg/kg)40 ± 530 ± 5
Amlodipine (3 mg/kg)110 ± 1275 ± 9
Ramipril (1 mg/kg)115 ± 1440 ± 6
Data are presented as mean ± SEM. P < 0.05 vs. Control. Data extracted from Löhn et al., 2015.[3][4]

SAR407899 significantly reduced albuminuria in both hypertension models, indicating a renoprotective effect.[1][3][4] In contrast, amlodipine did not show a significant effect on albuminuria in either model.[4]

Furthermore, SAR407899 treatment was associated with a significant improvement in heart function and a reduction in cardiac and renal fibrosis in both models. The beneficial effects of SAR407899 on end-organ damage were often superior to those of amlodipine.[1][3]

Experimental Protocols

The following are summaries of the key experimental methodologies employed in the comparative studies.

Animal Models of Hypertension

Start Male Sprague-Dawley Rats DOCA_model DOCA-Salt Model Start->DOCA_model LNAME_model L-NAME Model Start->LNAME_model Uninephrectomy Unilateral Nephrectomy DOCA_model->Uninephrectomy LNAME_admin L-NAME (40 mg/kg/day) in drinking water LNAME_model->LNAME_admin DOCA_implant DOCA (150 mg/kg s.c.) + 1% NaCl in drinking water Uninephrectomy->DOCA_implant Treatment Treatment Initiation (SAR407899, Amlodipine, Ramipril) DOCA_implant->Treatment LNAME_admin->Treatment Endpoint Endpoint Analysis (4 weeks) Treatment->Endpoint

Figure 3. Workflow for Induction of Hypertension Models.
  • DOCA-Salt Model: Male Sprague-Dawley rats underwent unilateral nephrectomy. One week later, they received a subcutaneous implantation of deoxycorticosterone acetate (DOCA, 150 mg/kg) and were provided with 1% NaCl in their drinking water for the duration of the study.[5][6]

  • L-NAME Model: Male Sprague-Dawley rats were administered Nω-Nitro-L-arginine methyl ester hydrochloride (L-NAME) in their drinking water at a concentration of 40 mg/kg/day for the entire study period.[3]

Drug Administration and Measurements
  • Drug Administration: SAR407899, amlodipine, and ramipril were administered daily via oral gavage for four weeks.

  • Blood Pressure Measurement: Blood pressure was continuously monitored in conscious, freely moving rats using radiotelemetry transmitters implanted in the abdominal aorta.

  • Assessment of Kidney Function: Rats were placed in metabolic cages for 24-hour urine collection to measure urinary albumin excretion.

  • Histological Analysis: At the end of the study, hearts and kidneys were collected, fixed, and sectioned for histological staining (e.g., Picrosirius red for fibrosis) to assess tissue damage.

  • Cardiac Function: Heart function was assessed ex vivo using a Langendorff apparatus to measure parameters such as left ventricular developed pressure and contractility.

  • Endothelial Function: Aortic rings were isolated to assess endothelium-dependent and -independent vasodilation in organ baths.

Conclusion

The available preclinical data suggests that this compound, a potent and selective ROCK inhibitor, demonstrates significant antihypertensive efficacy comparable to, and in some models superior to, the calcium channel blocker amlodipine. Notably, SAR407899 exhibits pronounced protective effects against hypertension-induced end-organ damage, particularly in the kidney, an effect not observed with amlodipine in the same studies. These findings highlight the therapeutic potential of ROCK inhibition as a distinct and potentially more comprehensive strategy for the management of hypertension and its complications. Further clinical investigation is warranted to translate these promising preclinical findings to human subjects.

References

A Head-to-Head Battle in End-Organ Protection: SAR407899 Hydrochloride vs. Ramipril

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cardiovascular and renal protective therapies, a novel Rho-kinase (ROCK) inhibitor, SAR407899 hydrochloride, demonstrates comparable and, in some contexts, superior efficacy in mitigating end-organ damage compared to the well-established angiotensin-converting enzyme (ACE) inhibitor, ramipril. This comparison guide synthesizes preclinical data from key experimental models of hypertension-induced organ damage, providing researchers, scientists, and drug development professionals with a detailed analysis of their respective performances and underlying mechanisms.

This guide delves into the quantitative data from studies directly comparing SAR407899 and ramipril in two distinct rat models of hypertension: the Deoxycorticosterone acetate (DOCA)-salt model, which is characterized by low renin levels and resistance to ACE inhibition, and the Nω-nitro-L-arginine methyl ester (L-NAME) model, which is sensitive to ACE inhibition. The presented data, experimental protocols, and mechanistic diagrams offer a comprehensive resource for evaluating these two therapeutic agents.

Quantitative Performance in Preclinical Models

The efficacy of SAR407899 and ramipril in ameliorating key markers of end-organ damage was assessed in hypertensive rat models. The following tables summarize the key quantitative findings.

Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat Model
ParameterControlDOCA + VehicleDOCA + SAR407899 (10 mg/kg/day)DOCA + Ramipril (1 mg/kg/day)
Systolic Blood Pressure (mmHg) ~120~200~150 ~200
Albuminuria (mg/24h) <10~100~20 ~100
Kidney Damage Score (0-4) 03.51.5 3.5
Heart Fibrosis Score (0-4) 03.01.0 3.0

Data are approximated from graphical representations in the source material. Scores for kidney damage and heart fibrosis are semi-quantitative assessments of histological changes.

In the DOCA-salt model, SAR407899 demonstrated significant antihypertensive effects and a marked reduction in albuminuria, a key indicator of kidney damage.[1] Ramipril, as expected in this low-renin model, showed minimal efficacy in reducing either blood pressure or albuminuria.[1] Furthermore, SAR407899 treatment was associated with a significant reduction in histologically assessed kidney and heart fibrosis.

Nω-nitro-L-arginine methyl ester (L-NAME) Hypertensive Rat Model
ParameterControlL-NAME + VehicleL-NAME + SAR407899 (10 mg/kg/day)L-NAME + Ramipril (1 mg/kg/day)
Systolic Blood Pressure (mmHg) ~120~190~140 ~150
Albuminuria (mg/24h) <10~80~15 ~25
Kidney Damage Score (0-4) 03.01.0 1.5
Heart Fibrosis Score (0-4) 02.51.0 1.5

Data are approximated from graphical representations in the source material. Scores for kidney damage and heart fibrosis are semi-quantitative assessments of histological changes.

In the L-NAME model, both SAR407899 and ramipril were effective in lowering blood pressure and reducing albuminuria, with SAR407899 showing a slightly more pronounced effect on both parameters.[1] Both treatments also led to improvements in kidney and heart fibrosis scores.

Mechanistic Insights: Signaling Pathways

The distinct mechanisms of action of SAR407899 and ramipril underpin their effects on end-organ protection.

SAR407899_Pathway cluster_stimulus Pathological Stimuli (e.g., Hypertension) cluster_cell Vascular Smooth Muscle Cell / Fibroblast cluster_outcome Cellular & Tissue Effects Angiotensin II Angiotensin II RhoA RhoA Angiotensin II->RhoA Endothelin-1 Endothelin-1 Endothelin-1->RhoA Mechanical Stress Mechanical Stress Mechanical Stress->RhoA ROCK ROCK RhoA->ROCK Activates Myosin Light Chain Phosphatase (MLCP) Myosin Light Chain Phosphatase (MLCP) ROCK->Myosin Light Chain Phosphatase (MLCP) Inhibits Myosin Light Chain (MLC) Myosin Light Chain (MLC) ROCK->Myosin Light Chain (MLC) Phosphorylates Gene Transcription (Pro-fibrotic & Pro-inflammatory) Gene Transcription (Pro-fibrotic & Pro-inflammatory) ROCK->Gene Transcription (Pro-fibrotic & Pro-inflammatory) Promotes Myosin Light Chain Phosphatase (MLCP)->Myosin Light Chain (MLC) Dephosphorylates Actin Cytoskeleton Actin Cytoskeleton Myosin Light Chain (MLC)->Actin Cytoskeleton Contraction & Stress Fiber Formation Vasoconstriction Vasoconstriction Actin Cytoskeleton->Vasoconstriction Fibrosis Fibrosis Gene Transcription (Pro-fibrotic & Pro-inflammatory)->Fibrosis Inflammation Inflammation Gene Transcription (Pro-fibrotic & Pro-inflammatory)->Inflammation SAR407899 SAR407899 SAR407899->ROCK Inhibits End-Organ Damage End-Organ Damage Vasoconstriction->End-Organ Damage Fibrosis->End-Organ Damage Inflammation->End-Organ Damage

Caption: SAR407899 inhibits the Rho-kinase (ROCK) pathway, leading to vasodilation and reduced fibrosis and inflammation.

Ramipril_Pathway cluster_system Renin-Angiotensin-Aldosterone System (RAAS) cluster_effects Downstream Effects of Angiotensin II cluster_outcome Physiological Outcomes Angiotensinogen Angiotensinogen Angiotensin I Angiotensin I Angiotensinogen->Angiotensin I Renin Renin Renin Angiotensin II Angiotensin II Angiotensin I->Angiotensin II ACE ACE ACE Vasoconstriction Vasoconstriction Angiotensin II->Vasoconstriction Aldosterone Secretion Aldosterone Secretion Angiotensin II->Aldosterone Secretion Fibrosis Fibrosis Angiotensin II->Fibrosis Inflammation Inflammation Angiotensin II->Inflammation Bradykinin Bradykinin Inactive Peptides Inactive Peptides Bradykinin->Inactive Peptides ACE Vasodilation (via Bradykinin) Vasodilation (via Bradykinin) Bradykinin->Vasodilation (via Bradykinin) Ramipril Ramipril Ramipril->ACE Inhibits Increased Blood Pressure Increased Blood Pressure Vasoconstriction->Increased Blood Pressure Sodium & Water Retention Sodium & Water Retention Aldosterone Secretion->Sodium & Water Retention End-Organ Damage End-Organ Damage Fibrosis->End-Organ Damage Inflammation->End-Organ Damage

Caption: Ramipril inhibits ACE, reducing angiotensin II production and increasing bradykinin, thus lowering blood pressure and mitigating end-organ damage.

Experimental Protocols

The comparative efficacy of SAR407899 and ramipril was evaluated using the following established experimental models of hypertension and end-organ damage.

Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat Model

This model induces a state of low-renin, volume-dependent hypertension, which is largely insensitive to ACE inhibitors.

  • Animal Model: Male Sprague-Dawley rats.

  • Induction of Hypertension:

    • Unilateral nephrectomy (removal of one kidney).

    • Subcutaneous implantation of a DOCA pellet (a synthetic mineralocorticoid).

    • Provision of 1% NaCl (salt) solution as drinking water.

  • Treatment:

    • Vehicle, SAR407899 (10 mg/kg/day), or ramipril (1 mg/kg/day) was administered orally for a period of 4-6 weeks, starting after the induction of hypertension.

  • Endpoint Analysis:

    • Blood Pressure: Measured via telemetry or tail-cuff method.

    • Albuminuria: 24-hour urine collection and analysis of albumin concentration.

    • Histopathology: Kidneys and hearts were collected, fixed in formalin, and embedded in paraffin. Sections were stained with Hematoxylin and Eosin (H&E) for general morphology and with specific stains for fibrosis (e.g., Masson's trichrome or Sirius red). Semi-quantitative scoring was used to assess the degree of glomerulosclerosis, tubular degeneration, and interstitial fibrosis.

    • Immunohistochemistry: Staining for markers of inflammation, such as leukocyte common antigen, to assess inflammatory cell infiltration.

Nω-nitro-L-arginine methyl ester (L-NAME) Hypertensive Rat Model

This model induces hypertension by inhibiting nitric oxide synthase, leading to a state that is sensitive to the effects of ACE inhibitors.

  • Animal Model: Male Sprague-Dawley rats.

  • Induction of Hypertension:

    • Chronic administration of L-NAME in the drinking water.

  • Treatment:

    • Concurrent oral administration of vehicle, SAR407899 (10 mg/kg/day), or ramipril (1 mg/kg/day) for the duration of L-NAME treatment (typically 4-6 weeks).

  • Endpoint Analysis:

    • The same endpoint analyses as described for the DOCA-salt model were performed (blood pressure, albuminuria, histopathology, and immunohistochemistry).

Experimental_Workflow cluster_models Hypertension Induction Models cluster_treatment Treatment Groups (4-6 weeks) cluster_analysis Endpoint Analysis DOCA_Model DOCA-Salt Model (Unilateral Nephrectomy + DOCA + 1% NaCl) Vehicle Vehicle DOCA_Model->Vehicle SAR407899 SAR407899 (10 mg/kg/day) DOCA_Model->SAR407899 Ramipril Ramipril (1 mg/kg/day) DOCA_Model->Ramipril LNAME_Model L-NAME Model (L-NAME in drinking water) LNAME_Model->Vehicle LNAME_Model->SAR407899 LNAME_Model->Ramipril BP Blood Pressure Measurement Vehicle->BP Albuminuria 24h Urine Collection & Albumin Measurement Vehicle->Albuminuria Histology Histopathological Analysis (Kidney & Heart Fibrosis) Vehicle->Histology IHC Immunohistochemistry (Leukocyte Infiltration) Vehicle->IHC SAR407899->BP SAR407899->Albuminuria SAR407899->Histology SAR407899->IHC Ramipril->BP Ramipril->Albuminuria Ramipril->Histology Ramipril->IHC

Caption: Workflow of the experimental design for comparing SAR407899 and ramipril in hypertensive rat models.

References

Validating ROCK Inhibition: A Comparative Guide to SAR407899 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of SAR407899 hydrochloride's performance against other common Rho-kinase (ROCK) inhibitors, supported by experimental data. We present quantitative data in structured tables, detailed experimental protocols for key assays, and visualizations of the ROCK signaling pathway and experimental workflows to aid in the validation of ROCK inhibition for your research.

Unveiling a Potent and Selective ROCK Inhibitor

This compound is a potent and selective ATP-competitive inhibitor of Rho-kinase (ROCK).[1] The ROCK family of serine/threonine kinases, primarily ROCK1 and ROCK2, are key regulators of the actin cytoskeleton and are implicated in a variety of cellular processes, including smooth muscle contraction, cell adhesion, and migration.[2] Dysregulation of the ROCK signaling pathway is associated with numerous cardiovascular diseases, making it a prime therapeutic target.[1]

Comparative Efficacy of ROCK Inhibitors

Experimental data demonstrates the superior potency of SAR407899 in comparison to other widely used ROCK inhibitors, such as fasudil and Y-27632.

InhibitorTargetKi (nM)IC50 (nM)Species
SAR407899 ROCK236102Human
ROCK1-276Human
FasudilROCK2271-Human
Y-27632ROCK2114-Human

Table 1: In Vitro Inhibitory Potency of ROCK Inhibitors. This table summarizes the inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50) values for SAR407899, fasudil, and Y-27632 against human ROCK isoforms.

In vivo studies further highlight the enhanced efficacy of SAR407899. In hypertensive rat models, oral administration of SAR407899 demonstrated a more potent and sustained blood pressure-lowering effect compared to both fasudil and Y-27632.[1]

InhibitorAnimal ModelDosage (p.o.)Blood Pressure Reduction
SAR407899 Spontaneously Hypertensive Rat (SHR)3 mg/kgSignificant and sustained reduction
FasudilSpontaneously Hypertensive Rat (SHR)30 mg/kgModerate reduction
Y-27632Spontaneously Hypertensive Rat (SHR)30 mg/kgModerate reduction

Table 2: In Vivo Antihypertensive Effects of ROCK Inhibitors. This table compares the efficacy of orally administered SAR407899, fasudil, and Y-27632 in a hypertensive animal model.

While SAR407899 shows a preference for ROCK2 over ROCK1, like fasudil and Y-27632, it does not exhibit significant isoform selectivity.[3]

Visualizing the Mechanism: The ROCK Signaling Pathway

The following diagram illustrates the central role of ROCK in mediating cellular contraction and how inhibitors like SAR407899 intervene.

ROCK_Signaling_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effects Agonist Agonists (e.g., Angiotensin II, Endothelin-1) GPCR GPCR Agonist->GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK MYPT1 MYPT1 ROCK->MYPT1 Inhibition pMYPT1 p-MYPT1 (Inactive) ROCK->pMYPT1 MLC MLC ROCK->MLC Phosphorylation pMLC p-MLC MYPT1->pMLC Dephosphorylation MLC->pMLC Contraction Smooth Muscle Contraction pMLC->Contraction SAR407899 SAR407899 SAR407899->ROCK Inhibition

Caption: The ROCK Signaling Pathway and Point of Inhibition.

Experimental Protocols for Validating ROCK Inhibition

To assist researchers in validating the effects of SAR407899 and other ROCK inhibitors, we provide detailed protocols for three key experiments.

In Vitro ROCK Enzymatic Activity Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of ROCK.

Materials:

  • Recombinant human ROCK1 or ROCK2 enzyme

  • ROCK-specific substrate peptide (e.g., a derivative of MYPT1)

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 96-well plates

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of this compound and control inhibitors (fasudil, Y-27632) in assay buffer.

  • In a 96-well plate, add the ROCK enzyme, substrate peptide, and the inhibitor at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP levels using a luminescent kinase assay kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Western Blot for Phospho-MYPT1

This assay assesses the inhibition of ROCK activity within a cellular context by measuring the phosphorylation of its direct downstream target, MYPT1.

Materials:

  • Cell line (e.g., vascular smooth muscle cells, HeLa cells)

  • Cell lysis buffer with phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-MYPT1 (Thr696) and anti-total MYPT1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells to the desired confluency and serum-starve overnight.

  • Pre-treat cells with various concentrations of SAR407899 or control inhibitors for 1-2 hours.

  • Stimulate the cells with a ROCK activator (e.g., U46619, phenylephrine) for a short period (e.g., 10-30 minutes).

  • Lyse the cells and determine the protein concentration.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against phospho-MYPT1.

  • Wash and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody against total MYPT1 for loading control.

  • Quantify the band intensities to determine the ratio of phosphorylated to total MYPT1.

Aortic Ring Vasorelaxation Assay

This ex vivo assay evaluates the functional effect of ROCK inhibitors on vascular smooth muscle contraction.

Materials:

  • Male Wistar rats or similar

  • Krebs-Henseleit solution

  • Organ bath system with force transducers

  • Vasoconstrictor (e.g., phenylephrine, U46619)

  • This compound and control inhibitors

Procedure:

  • Isolate the thoracic aorta from the rat and cut it into 2-3 mm rings.

  • Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2/5% CO2.

  • Allow the rings to equilibrate under a resting tension of 1-2 g.

  • Induce a stable contraction with a vasoconstrictor (e.g., 1 µM phenylephrine).

  • Once the contraction is stable, add cumulative concentrations of SAR407899 or control inhibitors to the bath.

  • Record the changes in tension and calculate the percentage of relaxation relative to the pre-contracted tension.

  • Determine the EC50 value for each inhibitor.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for validating a novel ROCK inhibitor.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_exvivo Ex Vivo Functional Assay cluster_invivo In Vivo Efficacy Enzyme_Assay ROCK Enzymatic Activity Assay Cell_Assay Cell-Based Assay (p-MYPT1 Western Blot) Enzyme_Assay->Cell_Assay Confirm Cellular Activity Vaso_Assay Aortic Ring Vasorelaxation Assay Cell_Assay->Vaso_Assay Assess Functional Effect Animal_Model Hypertensive Animal Model Vaso_Assay->Animal_Model Evaluate In Vivo Efficacy BP_Measurement Blood Pressure Measurement Animal_Model->BP_Measurement Assess Therapeutic Effect Start Novel ROCK Inhibitor (SAR407899) Start->Enzyme_Assay Determine Potency (IC50)

Caption: Workflow for Validating ROCK Inhibition.

By following these protocols and utilizing the comparative data provided, researchers can effectively validate the inhibitory activity of this compound and objectively assess its performance relative to other ROCK inhibitors in their specific experimental systems.

References

Unveiling the Kinase Selectivity Profile of SAR407899: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

SAR407899 is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2), key regulators of cellular contraction, motility, and proliferation.[1][2] Understanding its cross-reactivity profile across the human kinome is crucial for elucidating its mechanism of action and anticipating potential off-target effects. This guide provides a comparative analysis of SAR407899's kinase selectivity, supported by available experimental data and detailed methodologies.

Kinase Inhibition Profile of SAR407899

SAR407899 demonstrates high selectivity for ROCK kinases. In a broad kinase screen, it was largely inactive against a panel of 83 different kinases when tested at a concentration of 10 µM.[3] However, some weak off-target activity has been observed. The following tables summarize the inhibitory activity of SAR407899 against its primary targets and other kinases.

Table 1: Inhibitory Activity of SAR407899 against Primary Targets (ROCK1 and ROCK2)

TargetSpeciesAssay TypeParameterValue (nM)ATP Concentration
ROCK1HumanBiochemicalIC50276 ± 2640 µM
ROCK2HumanBiochemicalIC50102 ± 1940 µM
ROCK2HumanBiochemicalKi36 ± 4Not Applicable
ROCK2RatBiochemicalKi41 ± 2Not Applicable

Table 2: Cross-reactivity of SAR407899 with Other Kinases

Off-Target KinaseInhibition at 10 µMIC50 (µM)
MSK-179%3.1
PKCδ66%5.4
PKB/Akt63%1-10
RSK59%1-10

Data compiled from multiple sources indicating weak inhibitory activity at high concentrations.[3]

Experimental Protocols

The kinase selectivity of SAR407899 was primarily determined using competitive binding assays, such as the KINOMEscan™ platform. This methodology provides a quantitative measure of inhibitor binding to a large panel of kinases.

KINOMEscan™ Competition Binding Assay

Objective: To determine the binding affinity of SAR407899 to a panel of human kinases.

Methodology:

  • Kinase Preparation: A panel of human kinases is expressed, purified, and tagged (e.g., with DNA).

  • Ligand Immobilization: A proprietary, ATP-site directed ligand is immobilized on a solid support (e.g., magnetic beads).

  • Competition Assay: The tagged kinases are incubated with the immobilized ligand and the test compound (SAR407899) at various concentrations. SAR407899 competes with the immobilized ligand for binding to the kinase's active site.

  • Quantification: After incubation, the unbound kinase is washed away. The amount of kinase bound to the solid support is quantified using a sensitive method, such as quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: The amount of kinase bound to the support is inversely proportional to the affinity of the test compound. The results are typically expressed as the percentage of the control (no compound) or as a dissociation constant (Kd).

It is important to note that this assay is ATP-independent, providing a direct measure of the binding interaction between the compound and the kinase.

Signaling Pathways and Experimental Workflow

To visualize the interactions of SAR407899, the following diagrams illustrate the primary signaling pathway, potential off-target pathways, and the experimental workflow for kinase profiling.

experimental_workflow cluster_prep Preparation cluster_assay Competition Binding Assay cluster_analysis Analysis Compound SAR407899 Solution Incubation Incubation of Kinase, Ligand-Beads & SAR407899 Compound->Incubation KinasePanel Panel of DNA-tagged Kinases KinasePanel->Incubation LigandBeads Immobilized Ligand on Beads LigandBeads->Incubation Wash Wash to Remove Unbound Components Incubation->Wash Quantification Quantification of Bound Kinase (via qPCR of DNA tag) Wash->Quantification DataAnalysis Data Analysis (% Inhibition, Kd) Quantification->DataAnalysis

Experimental workflow for KINOMEscan™ profiling.

Rho_Kinase_Pathway GPCR GPCRs RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading ROCK ROCK1/2 RhoA_GTP->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits pMLC Phospho-MLC MLCP->pMLC Dephosphorylates MLC Myosin Light Chain (MLC) MLC->pMLC Phosphorylation Contraction Smooth Muscle Contraction & Cytoskeletal Reorganization pMLC->Contraction SAR407899 SAR407899 SAR407899->ROCK Inhibits

Simplified Rho-Kinase (ROCK) signaling pathway.

Off_Target_Pathways cluster_ras_raf Ras/Raf/MEK/ERK Pathway cluster_pi3k PI3K/Akt Pathway Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK RSK RSK ERK->RSK Activates MSK1 MSK-1 ERK->MSK1 Activates PI3K PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt PKB/Akt PDK1->Akt Activates PKCd PKCδ SAR407899 SAR407899 SAR407899->Akt SAR407899->RSK SAR407899->MSK1 SAR407899->PKCd

Potential off-target kinase signaling pathways.

Conclusion

SAR407899 is a highly selective ROCK inhibitor with significantly greater potency than older generation compounds like fasudil.[1][2] Its cross-reactivity with other kinases is minimal and generally occurs at concentrations substantially higher than those required for ROCK inhibition. The observed weak inhibition of kinases such as MSK-1, PKCδ, PKB/Akt, and RSK at micromolar concentrations suggests a low potential for off-target effects at therapeutic doses. However, researchers should remain cognizant of these potential interactions, particularly in experimental systems where high concentrations of the inhibitor are used. This guide provides a foundational understanding of SAR407899's selectivity, and further detailed kinome-wide screening data, if it becomes publicly available, would offer an even more comprehensive picture.

References

SAR407899 Hydrochloride: A More Potent Alternative to Y-27632 for Rho-Kinase (ROCK) Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the search for more potent and selective kinase inhibitors is a continuous endeavor. In the realm of Rho-kinase (ROCK) inhibition, SAR407899 hydrochloride is emerging as a compelling alternative to the widely used Y-27632, offering significantly greater potency and comparable selectivity. This guide provides an objective comparison of these two inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid in informed decision-making for research applications.

Unveiling a More Potent Inhibitor: A Head-to-Head Comparison

SAR407899 and Y-27632 are both ATP-competitive inhibitors of the ROCK family of serine/threonine kinases, which play a crucial role in regulating the actin cytoskeleton.[1][2] Their primary mechanism of action involves binding to the catalytic site of ROCK1 and ROCK2, thereby preventing the phosphorylation of downstream targets.[3][4] However, quantitative data reveals a distinct difference in their inhibitory potency.

ParameterThis compoundY-27632
Target(s) ROCK1, ROCK2ROCK1, ROCK2
IC50 for ROCK1 276 nM[1][4]140-220 nM[5][6]
IC50 for ROCK2 102 nM[1][4]140-220 nM[5][6]
Ki for ROCK1 Not explicitly stated220 nM[2]
Ki for ROCK2 36 nM (human), 41 nM (rat)[4][7][8]300 nM[2][9]
Mechanism of Action ATP-competitive inhibitor[1][4]ATP-competitive inhibitor[2]

As the data indicates, SAR407899 exhibits a significantly lower IC50 and Ki for ROCK2 compared to Y-27632, signifying its higher potency in inhibiting this isoform.[1][4][7][8] While the IC50 for ROCK1 is comparable, the pronounced activity of SAR407899 against ROCK2 makes it a more potent pan-ROCK inhibitor.[1][4][5][6]

The Rho/ROCK Signaling Pathway and Inhibition

The Rho/ROCK signaling pathway is a central regulator of cell shape, motility, and contraction. The diagram below illustrates the key components of this pathway and the points of inhibition by SAR407899 and Y-27632.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCRs RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GEFs RhoA_GTP->RhoA_GDP GAPs ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK Activates LIMK LIM Kinase ROCK->LIMK Phosphorylates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLCP MLC Phosphatase ROCK->MLCP Inhibits Cofilin Cofilin LIMK->Cofilin Phosphorylates pCofilin p-Cofilin (Inactive) Cofilin->pCofilin Actin_Stress_Fibers Actin Stress Fibers Cell Contraction Migration pCofilin->Actin_Stress_Fibers Stabilizes pMLC p-MLC MLC->pMLC pMLC->Actin_Stress_Fibers pMLCP p-MLCP (Inactive) MLCP->pMLCP Extracellular_Signals Extracellular Signals (e.g., LPA, Thrombin) Extracellular_Signals->GPCR Inhibitors SAR407899 Y-27632 Inhibitors->ROCK Inhibit

Caption: The Rho/ROCK signaling pathway and points of inhibition.

Experimental Protocols

To facilitate the replication of key findings, detailed methodologies for assessing ROCK inhibition are provided below.

In Vitro Kinase Assay for IC50 Determination

This protocol outlines a typical in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of a compound against ROCK1 and ROCK2.

G Start Start Prepare_Reagents Prepare Reagents: - Recombinant ROCK1/ROCK2 enzyme - Kinase buffer - Substrate (e.g., MYPT1) - ATP (e.g., 40 µM) - Test compounds (SAR407899, Y-27632) Start->Prepare_Reagents Serial_Dilution Perform serial dilutions of test compounds Prepare_Reagents->Serial_Dilution Reaction_Setup Set up kinase reaction in a 96-well plate: - Add enzyme, substrate, and buffer - Add diluted test compounds or vehicle control Serial_Dilution->Reaction_Setup Initiate_Reaction Initiate reaction by adding ATP Reaction_Setup->Initiate_Reaction Incubation Incubate at 30°C for a defined period (e.g., 30-60 min) Initiate_Reaction->Incubation Stop_Reaction Stop the reaction (e.g., by adding EDTA) Incubation->Stop_Reaction Detection Detect phosphorylation of the substrate (e.g., using a phosphospecific antibody in an ELISA or Western blot) Stop_Reaction->Detection Data_Analysis Analyze data: - Plot % inhibition vs. compound concentration - Calculate IC50 value using non-linear regression Detection->Data_Analysis End End Data_Analysis->End

References

Head-to-head comparison of ROCK inhibitors: SAR407899

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of ROCK Inhibitors: Focus on SAR407899

For researchers, scientists, and drug development professionals, the selection of a potent and selective ROCK inhibitor is critical for advancing research in cardiovascular diseases and beyond. This guide provides an objective comparison of SAR407899 against other well-known ROCK inhibitors, supported by experimental data.

Introduction to SAR407899

SAR407899 is a novel, potent, and selective ATP-competitive inhibitor of Rho-kinase (ROCK).[1][2][3] Increased ROCK activity is associated with various cardiovascular conditions, including hypertension, through its role in smooth muscle contraction, stress fiber formation, and cell motility.[1][4] SAR407899 has been developed as a promising therapeutic agent with significant antihypertensive activity.[1]

Comparative Efficacy of ROCK Inhibitors

Experimental data demonstrates the superior potency of SAR407899 in comparison to other widely used ROCK inhibitors, fasudil and Y-27632.

Table 1: In Vitro Potency of ROCK Inhibitors
InhibitorTargetKi (nM)IC50 (nM)SpeciesReference
SAR407899 ROCK236 ± 4102 ± 19Human[3]
ROCK241 ± 2-Rat[2][3]
ROCK1-276 ± 26Human[2]
Fasudil ROCK2271 ± 14158Human[3][4]
ROCK1330-Human[4]
Y-27632 ROCK2114 ± 11-Human[3]
ROCK1-220 (Ki)Human[5]

Note: IC50 values can vary based on ATP concentration in the assay.

Table 2: Functional In Vitro Activity of ROCK Inhibitors
AssaySAR407899 IC50Fasudil IC50Y-27632 IC50Cell Line/TissueReference
Vasorelaxation of Isolated Arteries122 - 280 nM5-10 fold less potent than SAR407899-Various species[1][3]
Inhibition of THP-1 Chemotaxis2.5 ± 1.0 µM>25 µM5.0 ± 1.0 µMHuman THP-1[3]
Inhibition of Cell Proliferation5.0 ± 1.3 µM---[2]

In Vivo Antihypertensive Effects

In rodent models of hypertension, SAR407899 has demonstrated superior blood pressure-lowering effects compared to both fasudil and Y-27632 when administered orally.[1][3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the ROCK signaling pathway and a general workflow for evaluating ROCK inhibitors.

ROCK_Signaling_Pathway GPCR GPCR RhoA_GDP RhoA-GDP (inactive) GPCR->RhoA_GDP Activates RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP GEFs ROCK ROCK RhoA_GTP->ROCK Activates MLCP_active MLCP (active) ROCK->MLCP_active Inhibits MLC MLC ROCK->MLC Phosphorylates MLCP_inactive MLCP (inactive) MLCP_active->MLCP_inactive pMLC pMLC MLCP_active->pMLC Dephosphorylates MLC->pMLC Contraction Smooth Muscle Contraction pMLC->Contraction Inhibitor SAR407899 (ROCK Inhibitor) Inhibitor->ROCK Inhibits

Caption: The RhoA/ROCK signaling pathway leading to smooth muscle contraction.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Models A Biochemical Assay (ROCK1/ROCK2 Enzyme) B Cell-Based Assay (e.g., MYPT Phosphorylation) A->B Determine Ki, IC50 C Tissue-Based Assay (e.g., Isolated Artery Relaxation) B->C Confirm Cellular Potency D Hypertensive Animal Models (e.g., SHR) C->D Assess Functional Effect E Lead Candidate Selection D->E Evaluate Antihypertensive Efficacy

Caption: General experimental workflow for the evaluation of ROCK inhibitors.

Experimental Protocols

Below are representative protocols for key experiments used to characterize ROCK inhibitors.

ROCK Enzymatic Assay

Objective: To determine the direct inhibitory effect of a compound on ROCK kinase activity.

Methodology:

  • Recombinant human ROCK1 or ROCK2 is incubated with a specific substrate (e.g., a peptide derived from MYPT1) in a kinase reaction buffer.

  • The reaction is initiated by the addition of ATP.

  • The inhibitor (e.g., SAR407899) at various concentrations is added to the reaction mixture.

  • After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using methods such as radioactive phosphate incorporation (32P-ATP) or fluorescence-based assays.

  • IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration. Ki values are determined using the Cheng-Prusoff equation with varying ATP concentrations.

MYPT Phosphorylation Assay in Cells

Objective: To assess the ability of an inhibitor to block ROCK-mediated phosphorylation of its downstream target, MYPT1, in a cellular context.

Methodology:

  • Cells (e.g., HeLa or vascular smooth muscle cells) are cultured to an appropriate confluency.

  • Cells are pre-incubated with the ROCK inhibitor at various concentrations for a specified time.

  • ROCK activity is stimulated using an agonist (e.g., phenylephrine or thrombin).

  • Cells are lysed, and protein concentrations are determined.

  • Equal amounts of protein are subjected to SDS-PAGE and transferred to a membrane (Western blotting).

  • The membrane is probed with antibodies specific for phosphorylated MYPT1 (at Thr696 or Thr853) and total MYPT1.

  • The band intensities are quantified, and the ratio of phosphorylated to total MYPT1 is calculated to determine the extent of inhibition.

Isolated Artery Vasorelaxation Assay

Objective: To evaluate the functional effect of a ROCK inhibitor on vascular smooth muscle contraction.

Methodology:

  • Arterial rings (e.g., from rat aorta or mesenteric arteries) are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit buffer) and gassed with 95% O2 / 5% CO2.

  • The arterial rings are pre-contracted with a vasoconstrictor agent such as phenylephrine to induce a stable tone.

  • The ROCK inhibitor is added cumulatively in increasing concentrations to the organ bath.

  • The relaxation of the arterial ring is measured as a percentage reversal of the pre-contraction.

  • Concentration-response curves are generated, and IC50 values are calculated.

Conclusion

SAR407899 is a highly potent and selective ROCK inhibitor with superior in vitro and in vivo activity compared to fasudil and Y-27632. Its strong antihypertensive effects make it a valuable tool for research into ROCK-mediated pathologies and a promising candidate for further clinical development. The experimental protocols provided herein offer a framework for the continued investigation and comparison of ROCK inhibitors in various preclinical models.

References

Safety Operating Guide

Proper Disposal Procedures for SAR407899 Hydrochloride: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of SAR407899 hydrochloride, a potent and selective Rho-kinase (ROCK) inhibitor. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting, thereby minimizing environmental impact and maintaining regulatory compliance. Given that this compound should be considered hazardous until comprehensive toxicological data is available, all waste containing this compound must be treated as hazardous chemical waste[1].

Core Principle: Segregation and Containment

The fundamental principle for managing waste streams containing this compound is immediate segregation at the point of generation. All contaminated materials must be kept separate from non-hazardous laboratory trash and disposed of through a certified hazardous waste management program. Never dispose of this compound or its containers in the regular trash or down the drain[2][3].

Waste Stream Classification and Disposal Protocols

Proper disposal requires the accurate classification of waste. The following table summarizes the different types of waste that may be generated and the required disposal procedures.

Waste Stream CategoryDescription of WasteRecommended Disposal Protocol
Solid Waste Unused or expired neat this compound powder. Contaminated personal protective equipment (PPE) such as gloves, weighing paper, and pipette tips.Collect in a designated, robust, and sealable hazardous waste container. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound"[3].
Liquid Waste Solutions containing this compound (e.g., dissolved in DMSO, ethanol, or aqueous buffers). The first rinse of any container that held the neat compound or a solution thereof[2][4].Collect in a dedicated, leak-proof, and shatter-resistant container. The container must be kept tightly sealed when not in use and clearly labeled as "Hazardous Waste" with the full chemical name and approximate concentration[3][4].
Contaminated Labware Glassware (vials, flasks, beakers) and plasticware (centrifuge tubes, pipette tip boxes) that have come into direct contact with this compound.Non-disposable glassware should be triple-rinsed. The first rinse must be collected as hazardous liquid waste. Subsequent rinses can typically be disposed of down the drain, but institutional policies should be verified. Disposable labware should be placed in the designated solid hazardous waste container[2][4][5].
In Vivo Waste Animal carcasses, bedding, and excreta from animals treated with this compound.This waste should be treated as cytotoxic/hazardous waste. Collect in designated, leak-proof containers and follow institutional guidelines for pathological or cytotoxic waste disposal[6].

Step-by-Step Disposal Workflow

Adherence to a systematic workflow is critical for ensuring safety and compliance. The following diagram illustrates the procedural steps for the proper disposal of this compound waste.

G Figure 1: Disposal Workflow for this compound cluster_0 Waste Generation Point cluster_1 Segregation & Containment cluster_2 Final Disposal A Solid Waste (Neat compound, PPE) D Labelled Solid Hazardous Waste Container A->D B Liquid Waste (Solutions, 1st Rinse) E Labelled Liquid Hazardous Waste Container B->E C Contaminated Labware (Glassware, Plastics) F Triple Rinse Labware (Collect 1st Rinse) C->F G Store in Satellite Accumulation Area D->G E->G F->E 1st Rinse I Properly Disposed Labware (Regular Trash/Glass Disposal) F->I 2nd & 3rd Rinse H Schedule Pickup by Environmental Health & Safety (EHS) G->H

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SAR407899 hydrochloride
Reactant of Route 2
Reactant of Route 2
SAR407899 hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。